Product packaging for Geranyl ferulate(Cat. No.:)

Geranyl ferulate

Cat. No.: B585791
M. Wt: 330.4 g/mol
InChI Key: KSRDJVKWHDQVBQ-TWGDSDBMSA-N
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Description

Geranyl ferulate is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B585791 Geranyl ferulate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDJVKWHDQVBQ-TWGDSDBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Geranyl Ferulate: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl ferulate, a natural compound synthesized from the esterification of geraniol and ferulic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its key bioactivities are presented. Furthermore, this guide elucidates the likely signaling pathways modulated by this compound, based on the known mechanisms of its constituent molecules, providing a roadmap for future research and development.

Chemical Structure and Identifiers

This compound is an ester formed from the terpene alcohol geraniol and the phenolic acid, ferulic acid.

IdentifierValueSource
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoatePubChem
SMILES String CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)CPubChem
CAS Number 1206615-69-1MedChemExpress[1]
Molecular Formula C₂₀H₂₆O₄PubChem[2]
Molecular Weight 330.42 g/mol PubChem[2]

Physicochemical Properties

PropertyThis compound (Computed)Geraniol (Experimental)Ferulic Acid (Experimental)Geranyl Acetate (Experimental)
Melting Point Not available< -15 °C174 °C< 25 °C
Boiling Point Not available229-230 °CNot available242 °C
Solubility Very poor water solubility (0.26 ± 0.02 µg/mL)[3]Slightly soluble in water; soluble in ethanol, etherSoluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffersInsoluble in water; soluble in organic solvents[4]
XLogP3 5.22.61.53.7

Biological Activities and Potential Therapeutic Applications

This compound is reported to possess a range of biological activities, primarily stemming from the synergistic effects of its parent compounds, geraniol and ferulic acid.

  • Anti-inflammatory Activity: this compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[1] This suggests its potential as a therapeutic agent for inflammatory conditions.

  • Antioxidant Activity: Both geraniol and ferulic acid are known antioxidants. Ferulic acid is a well-documented scavenger of free radicals. The antioxidant potential of this compound is a key area of its investigation.

  • Neuroprotective Effects: Ferulic acid has been studied for its neuroprotective properties. This compound is being investigated as a prodrug to enhance the delivery of ferulic acid to the central nervous system.

  • Anticancer Properties: Geraniol has demonstrated anticancer effects in various cancer cell lines. The conjugation with ferulic acid may offer a novel approach to cancer therapy.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the enzymatic esterification of geraniol and ferulic acid.

Materials:

  • Geraniol

  • Ferulic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves

  • Shaking incubator

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve ferulic acid in the organic solvent in a reaction vessel.

  • Add geraniol to the mixture. The molar ratio of geraniol to ferulic acid can be optimized.

  • Add immobilized lipase and molecular sieves to the reaction mixture.

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-72 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the enzyme and molecular sieves by filtration.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

  • Collect the fractions containing this compound and evaporate the solvent to obtain the pure compound.

  • Confirm the structure of the synthesized this compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells treated with media only).

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculation: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the well-documented mechanisms of its constituent parts, geraniol and ferulic acid, provide strong indications of its likely targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both geraniol and ferulic acid have been shown to inhibit the activation of NF-κB. It is highly probable that this compound exerts its anti-inflammatory effects, at least in part, through the modulation of this pathway.

NF_kB_Pathway cluster_nucleus_content LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n NF-κB Geranyl_Ferulate This compound Geranyl_Ferulate->IKK_complex Inhibition Geranyl_Ferulate->NFkB Inhibition of Translocation NFkB_n->Inflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Ferulic acid is a known activator of Nrf2, leading to the expression of antioxidant enzymes. This compound may therefore protect against oxidative stress by activating this protective pathway.

Nrf2_Pathway cluster_Nrf2_complex Nrf2/Keap1 Complex cluster_nucleus_content Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Conformational Change Geranyl_Ferulate This compound Geranyl_Ferulate->Keap1 Activation Nrf2 Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes Transcription sMaf sMaf sMaf->ARE Binding

Caption: Proposed activation of the Nrf2/ARE signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory and antioxidant properties, coupled with its potential for enhanced bioavailability as a prodrug, make it a strong candidate for further investigation in the context of various diseases. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its precise mechanisms of action on key signaling pathways, and evaluating its efficacy and safety in preclinical and clinical studies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting molecule.

References

Unveiling the Botanical Origins of Geranyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the natural sources, biosynthesis, and experimental protocols related to geranyl ferulate, a compound of increasing interest to the scientific community. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development.

While primarily recognized as a synthetic compound with significant potential in pharmacology, recent scientific discovery has identified this compound as a naturally occurring phytochemical. This guide provides a thorough examination of its botanical origin, alongside a detailed exploration of its biosynthetic precursors, geraniol and ferulic acid.

The Sole Natural Source of this compound: Zingiber officinale

To date, the only confirmed natural source of this compound is the rhizome of Zingiber officinale, commonly known as ginger. A 2012 study by Hong et al. first reported the isolation of a new phenylpropanoid ester mixture, comprising (E)-geranylferulic acid and (Z)-geranylferulic acid, from an ethanol extract of ginger.[1][2] This discovery has opened new avenues for the investigation of this compound's role in plant biochemistry and its potential as a natural therapeutic agent.

Quantitative Data

The concentration of this compound in Zingiber officinale has not been explicitly quantified in the available literature. The initial isolation was focused on structure elucidation and preliminary bioactivity screening.[1][2] Further research is required to determine the natural abundance of this compound in ginger and to explore its potential presence in other plant species.

Biosynthetic Precursors: Geraniol and Ferulic Acid

This compound is an ester formed from the monoterpenoid alcohol geraniol and the phenolic acid, ferulic acid. Both of these precursors are widespread in the plant kingdom.

Natural Sources of Geraniol

Geraniol is a major component of many essential oils, contributing to their characteristic floral and fruity aromas. It is found in a wide variety of plants, with notable concentrations in the following:

Plant SpeciesPlant PartConcentration
Rosa damascena (Rose)FlowersMajor constituent of essential oil
Pelargonium graveolens (Geranium)LeavesHigh percentage in essential oil
Cymbopogon martinii (Palmarosa)GrassHigh percentage in essential oil
Cymbopogon winterianus (Citronella)GrassSignificant component of essential oil
Lavandula angustifolia (Lavender)FlowersPresent in essential oil
Melissa officinalis (Lemon balm)LeavesComponent of essential oil
Natural Sources of Ferulic Acid

Ferulic acid is a ubiquitous phenolic compound in the plant kingdom, often found esterified to polysaccharides in the cell wall, where it plays a role in structural integrity. It is particularly abundant in the seeds and leaves of various plants.

Plant SpeciesPlant PartConcentration (Free and/or Bound)
Ferula foetida (Asafoetida)Gum resinHigh concentration
Triticum aestivum (Wheat)BranHigh concentration (bound)
Oryza sativa (Rice)BranHigh concentration (bound)
Zea mays (Corn)BranHigh concentration (bound)
Avena sativa (Oats)GrainsSignificant concentration
Coffea sp. (Coffee)BeansPresent
Ananas comosus (Pineapple)FruitPresent

Experimental Protocols

Isolation of this compound from Zingiber officinale

The following is a generalized workflow for the isolation and identification of this compound from ginger rhizomes, based on the methodology described by Hong et al. (2012).[1][2]

1. Extraction:

  • Dried and powdered ginger rhizomes are extracted with ethanol at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

3. Chromatographic Separation:

  • The ethyl acetate fraction, which is expected to contain the this compound, is subjected to column chromatography on a silica gel stationary phase.

  • The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

  • Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure (E)-geranylferulic acid and (Z)-geranylferulic acid.

5. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using spectroscopic techniques, including:

    • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy ('H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) to determine the connectivity of atoms.

    • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

General Protocol for Extraction and Quantification of Geraniol from Plant Material

1. Extraction (Steam Distillation):

  • Fresh or dried plant material is placed in a distillation flask with water.

  • Steam is passed through the plant material, vaporizing the volatile compounds, including geraniol.

  • The vapor is condensed and collected. The essential oil, containing geraniol, separates from the aqueous phase.

2. Quantification (Gas Chromatography-Mass Spectrometry - GC-MS):

  • The extracted essential oil is diluted in a suitable solvent (e.g., hexane).

  • An internal standard is added for accurate quantification.

  • The sample is injected into a GC-MS system.

  • The components are separated based on their boiling points and polarity in the GC column.

  • The mass spectrometer provides mass spectra for each component, allowing for identification by comparison with spectral libraries.

  • The concentration of geraniol is determined by comparing its peak area to that of the internal standard.

General Protocol for Extraction and Quantification of Ferulic Acid from Plant Material

1. Extraction (Alkaline Hydrolysis):

  • Dried and ground plant material is treated with a sodium hydroxide solution to cleave the ester bonds linking ferulic acid to the cell wall polysaccharides.

  • The mixture is heated and stirred.

  • After hydrolysis, the mixture is acidified to protonate the ferulic acid.

  • The acidified solution is then extracted with an organic solvent such as ethyl acetate.

  • The organic phase is collected and evaporated to dryness.

2. Quantification (High-Performance Liquid Chromatography - HPLC):

  • The dried extract is redissolved in a suitable solvent (e.g., methanol).

  • The sample is filtered and injected into an HPLC system equipped with a C18 column and a UV detector.

  • Separation is achieved using a mobile phase gradient of acidified water and methanol or acetonitrile.

  • Ferulic acid is detected by its UV absorbance, typically around 320 nm.

  • Quantification is performed by comparing the peak area of the sample to a calibration curve generated from ferulic acid standards.

Signaling Pathways and Experimental Workflows

Geranyl_Ferulate_Isolation_Workflow start Dried Ginger Rhizome Powder extraction Ethanol Extraction start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partitioning et_acetate_fraction Ethyl Acetate Fraction partitioning->et_acetate_fraction column_chromatography Silica Gel Column Chromatography et_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compounds Pure (E)- and (Z)-Geranyl Ferulate prep_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation final_product Identified this compound structure_elucidation->final_product

Caption: Workflow for the isolation and identification of this compound from Zingiber officinale.

Biosynthesis_of_Geraniol_and_Ferulic_Acid cluster_geraniol Geraniol Biosynthesis (MEP Pathway) cluster_ferulic_acid Ferulic Acid Biosynthesis (Shikimate Pathway) cluster_esterification This compound Formation pyruvate_gap Pyruvate + Glyceraldehyde-3-phosphate mep_pathway MEP Pathway pyruvate_gap->mep_pathway ipp_dmapp IPP + DMAPP mep_pathway->ipp_dmapp gpps Geranyl Diphosphate Synthase (GPPS) ipp_dmapp->gpps gpp Geranyl Diphosphate (GPP) gpps->gpp ges Geraniol Synthase (GES) gpp->ges geraniol Geraniol ges->geraniol shikimate_pathway Shikimate Pathway phenylalanine L-Phenylalanine shikimate_pathway->phenylalanine pal Phenylalanine Ammonia-Lyase (PAL) phenylalanine->pal cinnamic_acid Cinnamic Acid pal->cinnamic_acid c4h Cinnamate-4-Hydroxylase (C4H) cinnamic_acid->c4h p_coumaric_acid p-Coumaric Acid c4h->p_coumaric_acid c3h p-Coumarate-3-Hydroxylase (C3H) p_coumaric_acid->c3h caffeic_acid Caffeic Acid c3h->caffeic_acid comt Caffeic Acid O-Methyltransferase (COMT) caffeic_acid->comt ferulic_acid Ferulic Acid comt->ferulic_acid geraniol_input Geraniol esterification Esterification geraniol_input->esterification ferulic_acid_input Ferulic Acid ferulic_acid_input->esterification geranyl_ferulate This compound esterification->geranyl_ferulate

Caption: Biosynthetic pathways of geraniol and ferulic acid, and the formation of this compound.

References

The Biosynthesis of Geranyl Ferulate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Geranyl ferulate, an ester formed from the monoterpenoid alcohol geraniol and the phenylpropanoid-derived ferulic acid, is a molecule of increasing interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the synthesis of its precursors, the enzymatic reactions involved, and the experimental methodologies required for its study. Quantitative data is summarized for clarity, and key pathways and workflows are visualized to facilitate comprehension.

Introduction

This compound is a natural product that combines two distinct metabolic pathways: the terpenoid pathway, which produces geraniol, and the phenylpropanoid pathway, which yields ferulic acid. The final step in its biosynthesis is an esterification reaction, likely catalyzed by an acyltransferase. This guide will dissect each of these pathways, providing the technical details necessary for researchers in the field.

Biosynthesis of Precursors

The formation of this compound is contingent on the availability of its two primary precursors: geraniol and ferulic acid.

Geraniol Biosynthesis

Geraniol is an acyclic monoterpenoid alcohol synthesized from geranyl diphosphate (GPP). GPP itself is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks of all isoprenoids. Plants utilize two independent pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.

The final step in geraniol biosynthesis is the conversion of GPP to geraniol, a reaction catalyzed by geraniol synthase (GES) .

  • Reaction: Geranyl diphosphate → Geraniol + Diphosphate

  • Enzyme: Geraniol Synthase (GES)

The MVA pathway begins with acetyl-CoA and proceeds through the following key steps:

  • Acetyl-CoA → Acetoacetyl-CoA (Enzyme: Acetoacetyl-CoA thiolase)

  • Acetoacetyl-CoA → HMG-CoA (Enzyme: HMG-CoA synthase)

  • HMG-CoA → Mevalonate (Enzyme: HMG-CoA reductase - rate-limiting step)

  • Mevalonate → Mevalonate-5-phosphate (Enzyme: Mevalonate kinase)

  • Mevalonate-5-phosphate → Mevalonate-5-diphosphate (Enzyme: Phosphomevalonate kinase)

  • Mevalonate-5-diphosphate → Isopentenyl diphosphate (IPP) (Enzyme: Mevalonate diphosphate decarboxylase)

The MEP pathway starts with pyruvate and glyceraldehyde-3-phosphate:

  • Pyruvate + Glyceraldehyde-3-phosphate → 1-deoxy-D-xylulose-5-phosphate (DXP) (Enzyme: DXP synthase)

  • DXP → 2-C-methyl-D-erythritol-4-phosphate (MEP) (Enzyme: DXP reductoisomerase)

  • MEP → 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (Enzyme: MEP cytidylyltransferase)

  • 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol → 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (Enzyme: CMK)

  • 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol → 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) (Enzyme: MEcDP synthase)

  • MEcDP → (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP) (Enzyme: HMBPP synthase)

  • HMBPP → IPP and DMAPP (Enzyme: HMBPP reductase)

IPP from both pathways can be interconverted to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI) .

Ferulic Acid Biosynthesis

Ferulic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine.

  • L-Phenylalanine → Cinnamic acid (Enzyme: Phenylalanine ammonia-lyase - PAL)

  • Cinnamic acid → p-Coumaric acid (Enzyme: Cinnamate 4-hydroxylase - C4H)

  • p-Coumaric acid → p-Coumaroyl-CoA (Enzyme: 4-Coumarate:CoA ligase - 4CL)

  • p-Coumaroyl-CoA → Caffeoyl-CoA (Enzyme: p-Coumaroyl shikimate transferase - HCT, followed by C3'H)

  • Caffeoyl-CoA → Feruloyl-CoA (Enzyme: Caffeoyl-CoA O-methyltransferase - CCoAOMT)

  • Feruloyl-CoA → Ferulic acid (This conversion can occur via multiple routes, including the action of esterases or as a side reaction of some enzymes).

Alternatively, ferulic acid can be synthesized via a pathway involving free acids, where p-coumaric acid is hydroxylated to caffeic acid, which is then methylated to ferulic acid.

Final Esterification Step: Formation of this compound

The final step in the biosynthesis of this compound is the esterification of geraniol with ferulic acid. In plants, this reaction is most likely catalyzed by an acyltransferase from the BAHD (BEAT, AHCT, HCBT, and DAT) family . These enzymes typically utilize an activated acyl donor, most commonly an acyl-CoA thioester. Therefore, the likely substrates for this reaction are geraniol and feruloyl-CoA .

  • Proposed Reaction: Geraniol + Feruloyl-CoA → this compound + Coenzyme A

  • Proposed Enzyme: Geraniol feruloyltransferase (a member of the BAHD acyltransferase family)

While a specific geraniol feruloyltransferase has yet to be definitively characterized in any plant species, the broad substrate specificity of many BAHD acyltransferases suggests that enzymes with this activity exist. Members of this family are known to accept various alcohols, including geraniol, as acyl acceptors.[1]

Quantitative Data

Quantitative data on the biosynthesis of this compound in planta is scarce. However, data from in vitro enzymatic synthesis and metabolic engineering studies provide valuable insights into reaction efficiencies and potential yields.

ParameterValueOrganism/SystemReference
Geraniol Production
Geraniol Titer~1 g/LYarrowia lipolytica (engineered)[2]
Geraniol Titer>1000 mg/L/42 hEscherichia coli (engineered)[3]
Enzymatic Synthesis of this compound
This compound YieldHigh conversionIn vitro using lipase[4]

Experimental Protocols

Elucidating the complete biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques.

Identification of Candidate Acyltransferases

A common strategy to identify the specific BAHD acyltransferase responsible for this compound synthesis is through co-expression analysis. This involves identifying acyltransferase genes whose expression patterns correlate with the accumulation of this compound or the expression of geraniol synthase.[5]

Heterologous Expression and Purification of Recombinant Enzymes

Once candidate genes are identified, they need to be functionally characterized. This typically involves:

  • Cloning: The full-length cDNA of the candidate gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[6][7]

  • Heterologous Expression: The recombinant plasmid is transformed into a suitable host organism (E. coli is commonly used for its ease of use and high expression levels). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[6][7]

  • Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA). Further purification steps like size-exclusion chromatography may be necessary to achieve high purity.[7][8]

In Vitro Enzyme Assays

The function of the purified recombinant enzyme is confirmed through in vitro assays. For a putative geraniol feruloyltransferase, the assay would typically contain:

  • Purified recombinant enzyme

  • Geraniol (acyl acceptor)

  • Feruloyl-CoA (acyl donor) - This can be synthesized in situ from ferulic acid, ATP, and Coenzyme A using a feruloyl-CoA synthetase or a 4-coumarate:CoA ligase that also accepts ferulic acid.[9][10]

  • Appropriate buffer and co-factors (e.g., Mg²⁺)

The reaction products are then extracted and analyzed by methods such as HPLC, LC-MS, or GC-MS to confirm the formation of this compound.[9]

Enzyme Kinetics

To characterize the enzyme's catalytic efficiency, kinetic parameters (Kₘ and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations (both geraniol and feruloyl-CoA).

Quantitative Analysis of Metabolites

Accurate quantification of this compound and its precursors in plant tissues is essential for understanding the pathway flux.

  • Extraction: Plant material is ground in a suitable solvent (e.g., methanol or ethyl acetate) to extract the metabolites.

  • Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A standard curve with a pure this compound standard is used for quantification.

Visualizations

Signaling Pathways

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflows

Enzyme_Characterization_Workflow cluster_Gene_ID Gene Identification cluster_Cloning_Expression Cloning & Expression cluster_Purification Protein Purification cluster_Assay Functional Assay Coexpression Co-expression analysis (e.g., with GES) Cloning Clone candidate gene into expression vector Coexpression->Cloning Homology Homology-based search (BAHD family) Homology->Cloning Expression Heterologous expression (e.g., in E. coli) Cloning->Expression Lysis Cell Lysis Expression->Lysis Affinity Affinity Chromatography (e.g., His-tag) Lysis->Affinity Purified_Enzyme Purified Recombinant Enzyme Affinity->Purified_Enzyme In_Vitro_Assay In vitro enzyme assay with Geraniol and Feruloyl-CoA Purified_Enzyme->In_Vitro_Assay Analysis Product analysis (HPLC, LC-MS, GC-MS) In_Vitro_Assay->Analysis Kinetics Enzyme kinetics (Km, kcat) Analysis->Kinetics

Caption: Workflow for identifying and characterizing a geraniol feruloyltransferase.

Conclusion

The biosynthesis of this compound represents a convergence of the terpenoid and phenylpropanoid pathways, culminating in an esterification reaction likely catalyzed by a BAHD acyltransferase. While the pathways to the precursors, geraniol and ferulic acid, are well-established, the specific enzyme for the final condensation in plants remains a key area for future research. The experimental protocols outlined in this guide provide a roadmap for the identification and characterization of this elusive enzyme, which will be instrumental in developing strategies for the metabolic engineering of this promising bioactive compound.

References

Geranyl Ferulate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1206615-69-1 Molecular Formula: C₂₀H₂₆O₄ Molecular Weight: 330.42 g/mol

This technical guide provides an in-depth overview of geranyl ferulate, a natural phenylpropanoid ester with significant therapeutic potential. The document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an ester formed from the combination of geraniol, a monoterpenoid alcohol, and ferulic acid, a hydroxycinnamic acid derivative. It is found naturally in plants such as Zingiber officinale (ginger).

PropertyValue
CAS Number 1206615-69-1
Molecular Formula C₂₀H₂₆O₄
Molecular Weight 330.42 g/mol

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. These effects are largely influenced by the synergistic action of its constituent molecules, geraniol and ferulic acid.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, most notably through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation and is implicated in various inflammatory diseases.

A study by Hong et al. (2012) on phenylpropanoid esters from Zingiber officinale evaluated the inhibitory effects of these compounds on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage RAW264.7 cells. A mixture of (E)-geranylferulic acid and (Z)-geranylferulic acid was among the compounds tested. The study reported that the isolated compounds, including the this compound mixture, inhibited nitric oxide production with IC₅₀ values ranging from 5.5 to 28.5 μM[1][2].

Table 1: Inhibitory Effect of Compounds from Zingiber officinale on Nitric Oxide Production

Compound(s)Cell LineInducerIC₅₀ (μM)
Mixture of (E)- and (Z)-Geranylferulic Acid and other isolatesRAW264.7LPS5.5 - 28.5[1][2]
Antioxidant Activity

The antioxidant properties of this compound are derived from the potent free radical scavenging capabilities of its ferulic acid moiety. While specific quantitative data for this compound is limited, the antioxidant activity of its precursors provides valuable insight.

Table 2: Antioxidant Activity of Geraniol (a precursor of this compound)

AssayIC₅₀
DPPH Radical Scavenging663 nmol[3]
Neuroprotective Effects

This compound is being investigated for its potential neuroprotective effects, which are likely mediated through the combined antioxidant and anti-inflammatory actions of its components. Ferulic acid, for instance, has been shown to exert neuroprotective effects against ischemia/reperfusion-induced injury by inhibiting oxidative stress and apoptosis[4][5]. Similarly, geraniol has demonstrated neuroprotective potential in models of stroke[6]. The esterification to form this compound may enhance the bioavailability and delivery of these protective moieties to the central nervous system.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of this compound and related compounds.

Nitric Oxide (NO) Inhibition Assay

This protocol is used to determine the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

Experimental Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

  • Incubate the plates for an additional 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of NO production.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess measure Measure Absorbance at 540nm griess->measure calculate Calculate % Inhibition & IC50 measure->calculate nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS induces NO Nitric Oxide (Inflammation) iNOS->NO GeranylFerulate This compound GeranylFerulate->IKK inhibits mapk_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation GeranylFerulate This compound GeranylFerulate->MAPKKK inhibits

References

A Technical Guide to the Physicochemical Properties of Geranyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate, also known as (E)-geranylferulic acid, is a naturally occurring ester formed from the conjugation of geraniol, a monoterpenoid alcohol, and ferulic acid, a hydroxycinnamic acid derivative.[1][2] This compound has been isolated from plants such as Zingiber officinale (ginger) and is gaining significant attention in the scientific community for its therapeutic potential.[3] The parent molecules, geraniol and ferulic acid, are well-documented for their antioxidant, anti-inflammatory, and neuroprotective properties.[2][4][5] The combination of these two moieties into a single, more lipophilic molecule presents a promising prodrug strategy to enhance bioavailability and therapeutic efficacy.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound's structure combines the lipophilic geranyl group with the antioxidant phenolic head of ferulic acid. This duality governs its physical and chemical behavior, particularly its solubility and membrane permeability.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueMethod / CommentReference(s)
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoateComputed[6]
Synonyms (E)-geranylferulic acid---[3]
CAS Number 1206615-69-1---[3]
Molecular Formula C₂₀H₂₆O₄---[3][6]
Molecular Weight 330.42 g/mol ---[3]
LogP (Octanol/Water) 5.2 - 5.3Computed (XLogP3)[6][7]
Aqueous Solubility 0.26 ± 0.02 µg/mL (in pure water) 0.24 ± 0.01 µg/mL (in DPBS)Experimental[1]
Solubility (DPBS/MeOH) 8.1 ± 0.3 µg/mL (in 70:30 v/v DPBS:Methanol)Experimental[1]
Stability (Half-life) Human Whole Blood: 193.64 ± 20.93 min Rat Whole Blood: 20.15 ± 0.75 min Rat Liver Homogenate: 3.94 ± 0.33 min Rat Brain Homogenate: Stable (>3 hours)In Vitro Hydrolysis Assay[1]

The high LogP value of approximately 5.2 indicates that this compound is a highly lipophilic and hydrophobic compound.[6][7] This is further confirmed by its extremely low aqueous solubility, measured at just 0.26 µg/mL.[1] Its stability varies significantly across different biological media, showing rapid hydrolysis in liver homogenates but high stability in brain homogenates, suggesting it may cross the blood-brain barrier intact.[1]

Spectroscopic Data

Characterization of this compound has been performed using advanced spectroscopic methods.[2]

  • ¹H NMR (400 MHz, DMSO): Key chemical shifts reported include δ 7.51 (d, J = 15.9 Hz, 1H, H-7), 7.29 (d, J = 2.0 Hz, 1H, H-3), and 7.08 (dd).[1]

  • ¹³C NMR: Full characterization has been performed to confirm the ester conjugation of ferulic acid and geraniol.[1][2]

Biological Activity and Signaling Pathways

This compound's therapeutic effects are attributed to its potent anti-inflammatory and antioxidant activities, which are largely inherited from its parent compounds.

Anti-Inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory cascade.[3] The mechanism is believed to involve the modulation of major inflammatory signaling pathways. The parent compound, geraniol, is known to inhibit the TLR2,4/MyD88/NF-κB signaling axis, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4] Ferulic acid similarly modulates NF-κB, MAPK, and JAK/STAT pathways.[5] It is hypothesized that this compound acts as an effective inhibitor of the NF-κB signaling pathway.

G cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Pathway NF-κB Pathway (IKK Activation) MyD88->NFkB_Pathway NFkB_Activation NF-κB Translocation & Activation NFkB_Pathway->NFkB_Activation GF This compound GF->NFkB_Pathway Inhibition Transcription Gene Transcription NFkB_Activation->Transcription Transcription->Inflammation

Fig. 1: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.
Antioxidant Activity

This compound has demonstrated the ability to protect neuronal cells from oxidative injury induced by reactive oxygen species (ROS).[1] The ferulate moiety is a potent free radical scavenger, while geraniol has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), potentially through activation of the Nrf2 pathway.[4][8][9]

G cluster_cytoplasm Cytoplasmic Response cluster_nucleus Nuclear Response Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 GF->Nrf2_Keap1 Promotes dissociation ARE Binds to Antioxidant Response Element (ARE) Nrf2->ARE Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Transcription->Enzymes G Substrates 1. Substrates Ferulic Acid + Geraniol Reaction 2. Reaction Add Lipase Catalyst Incubate with Stirring Substrates->Reaction Filtration 3. Separation Filter to Remove Enzyme Reaction->Filtration Purification 4. Purification Column Chromatography Filtration->Purification Product 5. Final Product Pure this compound Purification->Product

References

An In-depth Technical Guide on the Core Theoretical Mechanism of Geranyl Ferulate Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical mechanisms underlying the antioxidant activity of geranyl ferulate. It delves into the direct free-radical scavenging properties and the indirect cellular defense mechanisms mediated by this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support further research and development.

Introduction to this compound

This compound is an ester formed from the conjugation of two natural compounds: ferulic acid, a phenolic acid, and geraniol, a monoterpenoid alcohol.[1][2] This molecule leverages the distinct chemical properties of its constituents to exhibit potent antioxidant effects. The ferulic acid moiety acts as the primary radical-scavenging component, while the geranyl group enhances its lipophilicity, potentially improving its interaction with cellular membranes and bioavailability.[3] Understanding its dual mechanism of action is crucial for its application in mitigating oxidative stress-related pathologies.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to two distinct but complementary mechanisms: direct scavenging of free radicals and the activation of endogenous antioxidant pathways.

Direct Free Radical Scavenging

The direct antioxidant capacity of this compound stems from the ferulic acid component. The chemical structure of ferulic acid is optimized for neutralizing reactive oxygen species (ROS).

  • Hydrogen Atom Donation: The phenolic hydroxyl (-OH) group on the benzene ring of the ferulic acid moiety is the primary site of action. It can readily donate a hydrogen atom to unstable free radicals, thereby neutralizing them.[4][5]

  • Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance. The unpaired electron is delocalized across the aromatic ring and the conjugated side chain, preventing the radical from initiating or propagating further oxidative chain reactions.[5] The methoxy group on the ring further enhances this stability.[4]

  • Lipophilicity: The attachment of the lipophilic geranyl tail may enhance the molecule's ability to partition into lipid-rich environments, such as cellular membranes, offering protection against lipid peroxidation.[3]

cluster_0 This compound + Free Radical cluster_1 Neutralization & Stabilization GF Geranyl-O-Ferulate-OH GFR Geranyl-O-Ferulate-O• GF->GFR H• donation R R• RH R-H R->RH H• acceptance Resonance Resonance-Stabilized Phenoxyl Radical GFR->Resonance

Caption: Direct radical scavenging by this compound.

Indirect Antioxidant Activity: Activation of the Nrf2-ARE Pathway

Beyond direct scavenging, this compound and its constituents can induce the expression of a suite of protective genes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8] This is a critical cellular defense mechanism against oxidative and electrophilic stress.[9]

  • Basal State: Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and degradation by the proteasome.[9][10]

  • Activation: Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[10]

  • Nuclear Translocation and Gene Transcription: Stabilized Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins. This complex then binds to the ARE sequence in the promoter regions of numerous target genes.[9][11]

  • Upregulation of Cytoprotective Genes: This binding initiates the transcription of a wide array of Phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione S-Transferases (GSTs), thereby bolstering the cell's overall antioxidant capacity.[5][8][11] Both ferulic acid and geraniol have been independently shown to activate this protective pathway.[6][7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF This compound Keap1 Keap1 GF->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & targets for degradation Proteasome Proteasome Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE binds Maf sMaf Maf->ARE binds Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Genes initiates transcription

Caption: Activation of the Nrf2-ARE signaling pathway.

Data Presentation

While specific quantitative antioxidant data for this compound is limited in the provided search results, the following tables summarize representative data for its parent compounds and related ferulates, illustrating the typical outcomes of antioxidant assays.

Table 1: Radical Scavenging Activity of Ferulic Acid and Related Compounds

CompoundAssayActivity MetricResultReference
Ferulic AcidABTSRadical ScavengingHighest activity among tested ferulates[4][12]
Ethyl FerulateABTSRadical ScavengingLower activity than Ferulic Acid[4][12]
Phytosteryl FerulatesDPPHFree Radical ScavengingStrong activity, comparable to α-tocopherol[3]
Methyl FerulateDPPHAntiradical ActivityWeaker than Ferulic Acid[13]

Table 2: Gene and Protein Expression Changes Following Nrf2 Activation

CompoundCell/Tissue ModelTarget Gene/ProteinMethodResultReference
Ferulic AcidLymphocytesHO-1Western BlotIncreased Expression[8]
Ferulic AcidHuman Neuroblastoma CellsNrf2/HO-1Not SpecifiedPathway Activation[7]
GeraniolRat LiverNrf2, HO-1Not SpecifiedPathway Activation[6]
GeraniolMouse LiverNrf2Western BlotIncreased Expression[14]
Curcumin (Nrf2 Activator)Piglet ModelNrf2, NQO1, HO-1, GST, CATmRNA ExpressionEnhanced Expression[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[15]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in a suitable solvent like methanol or ethanol.[16] The solution should have an initial absorbance of approximately 1.0 at 517 nm.[17]

    • Sample Preparation: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

    • Reaction: In a 96-well microplate, mix the sample solution (e.g., 100 µL) with the DPPH working solution (e.g., 100 µL).[18] A blank containing only the solvent instead of the sample is also prepared.

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[18]

    • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[16][19]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[18]

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of fluorescence protection over time.[20]

  • Methodology:

    • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical initiator (AAPH), and the antioxidant standard (Trolox) in a phosphate buffer (e.g., 75 mM, pH 7.4).[20][21]

    • Sample Preparation: Prepare dilutions of the test compound in the same buffer.

    • Reaction Setup (96-well plate):

      • Add the fluorescein solution (e.g., 150 µL) to each well.[22][23]

      • Add the sample, standard, or blank buffer (e.g., 25 µL) to the appropriate wells.[22][23]

    • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).[21][22]

    • Initiation: Add the AAPH solution (e.g., 25 µL) to all wells to initiate the reaction.[22][23]

    • Measurement: Immediately begin monitoring the fluorescence decay kinetically using a microplate reader (e.g., excitation at 485 nm, emission at 520 nm) at 37°C. Readings are taken every 1-5 minutes for up to 2 hours.[21][23]

    • Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

Western Blot Analysis for Nrf2 Activation
  • Principle: This technique is used to detect the translocation of Nrf2 to the nucleus and the increased expression of its downstream target proteins (e.g., HO-1, NQO1).

  • Methodology:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat them with various concentrations of this compound for different time points.[11][24]

    • Protein Extraction:

      • For Nrf2 translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.[25]

      • For total protein expression (e.g., HO-1), lyse the whole cells in a suitable buffer (e.g., Laemmli SDS sample buffer).[26]

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) overnight at 4°C.[27]

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[27]

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[27]

    • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the results to a loading control protein (e.g., β-actin for whole-cell lysates, Lamin A/C for nuclear fractions).[11][24]

Real-Time Quantitative PCR (RT-qPCR) for Antioxidant Gene Expression
  • Principle: RT-qPCR is used to measure the relative abundance of mRNA transcripts of Nrf2-target genes, providing evidence of transcriptional activation.

  • Methodology:

    • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

    • RNA Extraction: Isolate total RNA from the treated cells using a suitable kit (e.g., Trizol or column-based kits).[28][29]

    • cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[29][30]

    • qPCR Reaction: Set up the qPCR reaction in a real-time PCR system using:

      • cDNA template

      • Specific forward and reverse primers for target genes (e.g., NFE2L2 (Nrf2), HMOX1 (HO-1), NQO1, CAT)[31][32]

      • A fluorescent dye-based master mix (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).[28][31][32]

    • Thermal Cycling: Perform the PCR with appropriate cycling conditions (denaturation, annealing, extension).[29]

    • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct values of the target genes to that of a stable housekeeping gene (e.g., GAPDH, ACTB).[31][32] Calculate the relative fold change in gene expression using a method like the 2-ΔΔCt method.

cluster_invitro In Vitro Assays (Direct Activity) cluster_cellular Cell-Based Assays (Indirect Activity) DPPH DPPH Assay ORAC ORAC Assay end Data Analysis & Mechanism Elucidation DPPH->end ORAC->end CellCulture Cell Culture & Treatment RNA RNA Extraction CellCulture->RNA Protein Protein Extraction CellCulture->Protein qPCR RT-qPCR RNA->qPCR WB Western Blot Protein->WB qPCR->end WB->end start Test Compound (this compound) start->DPPH start->ORAC start->CellCulture

Caption: Experimental workflow for antioxidant assessment.

Conclusion

The antioxidant mechanism of this compound is robust and multifaceted, combining the immediate, direct neutralizing effect of its ferulic acid component with the sustained, indirect cellular defense enhancement via the activation of the Nrf2-ARE signaling pathway. This dual action makes it a compound of significant interest for applications in preventing and treating conditions rooted in oxidative stress. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for drug development professionals and scientists to further investigate and harness the therapeutic potential of this compound.

References

Geranyl Ferulate: A Prodrug Approach to Enhance the Therapeutic Potential of Ferulic Acid and Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferulic acid and geraniol, two naturally occurring compounds, have garnered significant attention in the scientific community for their broad spectrum of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. However, their clinical utility is often hampered by suboptimal pharmacokinetic profiles, notably short biological half-lives. To overcome these limitations, the synthesis of geranyl ferulate, an ester prodrug, has emerged as a promising strategy. This technical guide provides a comprehensive overview of the potential of this compound as a prodrug, summarizing its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and evaluation, along with visualizations of key signaling pathways modulated by its parent compounds, are presented to facilitate further research and development in this area.

Introduction

Ferulic acid, a phenolic compound abundant in plant cell walls, and geraniol, a monoterpene alcohol found in essential oils, are well-documented for their beneficial health effects.[1][2] Ferulic acid's potent antioxidant activity is attributed to its ability to scavenge free radicals, while geraniol has demonstrated significant anti-inflammatory and anticancer properties.[1][2] Despite their therapeutic promise, both compounds suffer from rapid metabolism and short in vivo half-lives, which curtails their efficacy when administered conventionally.[3]

The prodrug approach offers a viable solution to these pharmacokinetic challenges. By chemically linking ferulic acid and geraniol through an ester bond to form this compound, it is hypothesized that the resulting molecule will exhibit enhanced lipophilicity, leading to improved absorption and a more favorable pharmacokinetic profile. This ester linkage is designed to be cleaved by endogenous esterases in the body, releasing the active parent compounds, ferulic acid and geraniol, to exert their therapeutic effects over a prolonged period. This guide delves into the scientific rationale and evidence supporting this compound's potential as a prodrug.

Physicochemical Properties and Prodrug Concept

This compound is synthesized through the esterification of ferulic acid with geraniol. This conjugation significantly alters the physicochemical properties of the parent molecules, primarily by increasing lipophilicity. This enhanced lipophilicity is a key characteristic of the prodrug, as it is expected to improve its ability to cross biological membranes, thereby potentially increasing its oral bioavailability.[3] The ester bond is susceptible to hydrolysis by esterase enzymes present in the blood and various tissues, leading to the release of ferulic acid and geraniol.[3]

G cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_target Target Tissues This compound (Oral) This compound (Oral) GI Tract GI Tract This compound (Oral)->GI Tract This compound (Absorbed) This compound (Absorbed) GI Tract->this compound (Absorbed) Increased Lipophilicity -> Enhanced Permeation Esterases Esterases Ferulic Acid Ferulic Acid Therapeutic Effects Therapeutic Effects Ferulic Acid->Therapeutic Effects Geraniol Geraniol Geraniol->Therapeutic Effects

Data Presentation

The following tables summarize the available quantitative data regarding the pharmacokinetics and biological activities of this compound and its parent compounds.

Table 1: Pharmacokinetic Parameters
CompoundParameterValueSpeciesAdministration RouteReference
This compound Hydrolysis Half-life 193.64 ± 20.93 minHuman (in vitro, whole blood)-[3]
20.15 ± 0.75 minRat (in vitro, whole blood)-[3]
3.94 ± 0.33 minRat (in vitro, liver homogenate)-[3]
Ferulic Acid Tmax 0.03 hRatOral (10 mg/kg)[4]
Cmax 8174.55 ng/LRatOral (10 mg/kg)[4]
AUC 2594.45 h*ng/mLRatOral (10 mg/kg)[4]
Geraniol Half-life (t½) 12.5 ± 1.5 minRatIntravenous (50 mg/kg)[5]
Oral Bioavailability 92% (emulsified)RatOral (50 mg/kg)[5]

Note: In vivo pharmacokinetic data (Cmax, Tmax, AUC) for this compound is not yet available in the reviewed literature.

Table 2: Biological Activity
CompoundAssayIC50 / EffectModel SystemReference
This compound Neuroprotection Fully prevented H₂O₂-induced cytotoxicity at 1 µM and 5 µMN2a neuronal cells[3]
Cytotoxicity (IC50) 84.09 ± 0.26 µMN2a neuronal cells[3]
Ferulic Acid DPPH Radical Scavenging (IC50) Not specified, but weaker than propionyl ferulateIn vitro[6]
Hydroxyl Radical Scavenging (IC50) Not specified, but weaker than propionyl ferulateIn vitro[6]
Nitric Oxide Radical Scavenging (IC50) Not specified, but weaker than propionyl ferulateIn vitro[6]
Geraniol Anti-inflammatory Dose-dependent decrease in IL-1β, IL-6, and TNF-αMRSA-infected mice[7]
Antioxidant IC50 of 24.6 µg/mL (DPPH assay)In vitro[8]

Note: Direct comparative studies of the biological activities of this compound versus its parent compounds are limited. The data presented is from different studies and may not be directly comparable.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

Enzymatic Synthesis of this compound

This protocol is based on lipase-catalyzed esterification methods.

Materials:

  • trans-Ferulic acid

  • Geraniol

  • Immobilized lipase B from Candida antarctica (e.g., Novozym 435)

  • Anhydrous solvent (e.g., 2-methyl-2-butanol or solvent-free system)

  • Molecular sieves (3Å)

  • Magnetic stirrer with heating

  • Round-bottom flask

  • Nitrogen or argon gas supply

Procedure:

  • To a round-bottom flask, add ferulic acid and geraniol (e.g., in a 1:1 molar ratio).

  • Add the anhydrous solvent to dissolve the reactants. For a solvent-free approach, gently heat the mixture to melt and mix the reactants.

  • Add molecular sieves to the mixture to remove any water produced during the reaction, which can inhibit the enzyme and shift the equilibrium.

  • Add the immobilized lipase (e.g., 10% w/w of the total reactants).

  • Place the flask under a nitrogen or argon atmosphere to prevent oxidation.

  • Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24-48 hours).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G Reactants Ferulic Acid + Geraniol + Immobilized Lipase + Anhydrous Solvent Reaction Stirring at controlled temperature under inert atmosphere Reactants->Reaction Monitoring TLC / HPLC Reaction->Monitoring Workup Filter to remove enzyme Reaction->Workup Monitoring->Reaction Continue reaction Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

In Vitro Hydrolysis Study

This protocol describes the evaluation of this compound hydrolysis in biological matrices.

Materials:

  • This compound

  • Human or rat whole blood, plasma, or tissue homogenates (e.g., liver)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile, methanol, and water (HPLC grade)

  • Formic acid or acetic acid

  • Centrifuge

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Pre-incubate the biological matrix (e.g., whole blood) at 37°C in a thermostatic water bath.

  • Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the pre-warmed biological matrix to achieve the desired final concentration.

  • Incubate the mixture at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

  • Vortex the sample vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant and analyze it using a validated HPLC-UV method to quantify the remaining this compound and the formed ferulic acid and geraniol.

  • The HPLC conditions should be optimized for the separation of all three compounds. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The detection wavelength can be set at a value where all compounds have reasonable absorbance (e.g., around 320 nm for ferulic acid and its ester).

  • Calculate the percentage of this compound remaining at each time point and determine the hydrolysis half-life by plotting the natural logarithm of the concentration versus time.

Neuroprotection Assay (MTT Assay)

This protocol assesses the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., N2a neuroblastoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (and ferulic acid and geraniol as controls) for a specific duration (e.g., 1-2 hours). Include a vehicle control group.

  • After the pre-treatment, expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂) at a concentration known to cause a significant reduction in cell viability. Include a control group without the stressor.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • After the incubation, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells. A higher absorbance value corresponds to a higher number of viable cells.

  • Evaluate the neuroprotective effect of this compound by comparing the viability of cells pre-treated with the compound and exposed to the stressor to those only exposed to the stressor.

Signaling Pathways

Ferulic acid and geraniol exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound after its hydrolysis.

Ferulic Acid Signaling Pathways

Ferulic acid is known to modulate key inflammatory and antioxidant pathways.

  • NF-κB Pathway: Ferulic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By preventing the phosphorylation and degradation of IκB, ferulic acid blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Ferulic acid can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to a reduction in the inflammatory response.[2]

  • JAK-STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling. Ferulic acid can interfere with this pathway, leading to a decrease in the production of pro-inflammatory cytokines.[2]

Geraniol Signaling Pathways

Geraniol's anticancer effects are mediated through its influence on various cancer hallmark pathways.

G cluster_proliferation Sustained Proliferation cluster_apoptosis Evasion of Apoptosis cluster_angiogenesis Angiogenesis cluster_inflammation Tumor-promoting Inflammation Geraniol Geraniol Growth Factor Signaling Growth Factor Signaling Geraniol->Growth Factor Signaling inhibits Cell Cycle Progression Cell Cycle Progression Geraniol->Cell Cycle Progression arrests Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Geraniol->Pro-apoptotic Proteins (e.g., Bax) upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Geraniol->Anti-apoptotic Proteins (e.g., Bcl-2) downregulates VEGF Signaling VEGF Signaling Geraniol->VEGF Signaling inhibits Inflammatory Cytokines Inflammatory Cytokines Geraniol->Inflammatory Cytokines reduces

Conclusion and Future Directions

This compound holds considerable promise as a prodrug to enhance the therapeutic efficacy of ferulic acid and geraniol. Its increased lipophilicity suggests the potential for improved oral bioavailability and a prolonged duration of action. The in vitro data demonstrating its hydrolysis to the active parent compounds and its neuroprotective effects provide a strong rationale for further investigation.

However, to fully realize the clinical potential of this compound, several key areas require further research. Comprehensive in vivo pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion profile, and to confirm its bioavailability advantage over the parent compounds. Furthermore, direct comparative studies are needed to quantify the enhancement of biological activities (antioxidant, anti-inflammatory, etc.) of the prodrug. The development of optimized formulations, such as nanoformulations, could further improve its delivery and efficacy. Continued research in these areas will be crucial in translating the promise of this compound into a tangible therapeutic agent.

References

The Discovery, Isolation, and Biological Significance of Geranyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl ferulate, a naturally occurring phenylpropanoid ester, has garnered significant attention within the scientific community for its promising therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological activities of this compound. Detailed experimental protocols for its isolation from natural sources and enzymatic synthesis are presented, alongside tabulated quantitative data for easy comparison. Furthermore, this guide elucidates the molecular mechanisms underlying its antioxidant, anti-inflammatory, and neuroprotective effects through detailed signaling pathway diagrams.

Introduction

This compound is a lipophilic compound formed by the esterification of ferulic acid and geraniol. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is well-documented for its potent antioxidant and anti-inflammatory properties.[1] Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants, also exhibits a range of biological activities, including anti-inflammatory and anticancer effects.[2] The conjugation of these two molecules into this compound results in a compound with enhanced bioavailability and synergistic therapeutic effects. Initially identified in Zingiber officinale (ginger), this compound has since been the subject of extensive research to explore its full pharmacological potential.[3]

Discovery and Natural Occurrence

This compound was first reported as a naturally occurring compound isolated from the ethanol extract of Zingiber officinale.[3] Its discovery was part of a broader investigation into the bioactive constituents of ginger, a plant with a long history of use in traditional medicine.

Isolation of this compound from Zingiber officinale

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for isolating phenylpropanoid esters from ginger.[4][5][6]

Experimental Protocol: Isolation from Zingiber officinale
  • Plant Material and Extraction:

    • Dried rhizomes of Zingiber officinale are pulverized into a fine powder.

    • The powder is subjected to exhaustive extraction with 95% ethanol at room temperature for 72 hours.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a mobile phase of methanol and water.

  • Structure Elucidation: The purified this compound is characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.[7]

Synthesis of this compound

Due to the low abundance of this compound in natural sources, synthetic methods have been developed to produce this compound in larger quantities for research purposes. Both chemical and enzymatic synthesis routes have been explored.

Enzymatic Synthesis

Enzymatic synthesis is often preferred due to its high selectivity, milder reaction conditions, and environmental friendliness. Lipases are commonly used as biocatalysts for the esterification of ferulic acid with geraniol.[7]

  • Reaction Setup: Ferulic acid and geraniol are mixed in a suitable organic solvent (e.g., 2-methyl-2-butanol) or in a solvent-free system.

  • Enzyme Addition: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the mixture.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 48-72 hours).

  • Monitoring: The progress of the reaction is monitored by TLC or HPLC.

  • Purification: Upon completion, the enzyme is filtered off, and the product is purified by silica gel column chromatography.

Chemical Synthesis

Chemical synthesis of this compound typically involves the activation of the carboxylic acid group of ferulic acid followed by esterification with geraniol.

  • Activation of Ferulic Acid: Ferulic acid is reacted with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or thionyl chloride, in an anhydrous solvent to form an activated intermediate.

  • Esterification: Geraniol is added to the reaction mixture, often in the presence of a base (e.g., pyridine or triethylamine) to catalyze the reaction.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

Table 1: Synthesis of this compound

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
EnzymaticNovozym 4352-Methyl-2-butanol6072>95[7]
ChemicalDCC/DMAPDichloromethaneRoom Temp.24~70-80Inferred from standard esterification procedures

Table 2: Biological Activity of this compound

Biological ActivityAssayCell Line/ModelIC₅₀ / Effective ConcentrationReference
Anti-inflammatoryNitric Oxide ProductionLPS-stimulated RAW 264.7 cellsIC₅₀: 5.5 - 28.5 µM[3]
AntioxidantH₂O₂-induced cytotoxicityN2a neuroblastoma cells1 µM and 5 µM[7]
NeuroprotectiveH₂O₂-induced ROS productionN2a neuroblastoma cells1, 5, and 10 µM[7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

This compound demonstrates significant antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Oxidative Stress Oxidative Stress Nrf2 Nrf2 ARE ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates Transcription Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_nuc->ARE Binds

Figure 1: this compound and the Nrf2 Antioxidant Pathway
Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the primary mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit the activation of the IKK complex, thereby preventing NF-κB translocation and reducing inflammation.[2][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibits NF-kB NF-kB Pro-inflammatory Genes Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NFkB_nuc->Pro-inflammatory Genes Induces Transcription NO_Inhibition_Pathway LPS LPS This compound This compound NF-kB NF-kB This compound->NF-kB Inhibits iNOS iNOS NF-kB->iNOS Induces Expression NO NO iNOS->NO Produces Inflammation Inflammation NO->Inflammation TLR4 TLR4 TLR4->NF-kB Activates

References

The Biological Potential of Geranyl Ferulate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate, a natural compound formed by the esterification of ferulic acid and geraniol, has emerged as a molecule of significant interest in the field of pharmacology. Both parent molecules, ferulic acid, a phenolic compound abundant in plant cell walls, and geraniol, a monoterpenoid alcohol found in essential oils, are known for their distinct therapeutic properties. The conjugation into this compound and its derivatives has been shown to enhance bioavailability and potentiate their biological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound and its derivatives, with a focus on their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways. A significant mechanism is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundCell LineInhibitor Concentration% Inhibition of NO ProductionIC50Reference
This compoundRAW 264.710 µM~50%Not explicitly stated[1]
4'-Geranyloxyferulic acid (GOFA)Not specifiedNot specifiedPotent activity reportedNot specified[2]
Signaling Pathway: Inhibition of NF-κB Pathway

This compound and its derivatives exert their anti-inflammatory effects predominantly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Proteasome Proteasome IκBα->Proteasome Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Geranyl_Ferulate This compound & Derivatives Geranyl_Ferulate->IKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_n->Pro_inflammatory_Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to the phenolic hydroxyl group of the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals. The geranyl group enhances the lipophilicity of the molecule, potentially improving its interaction with cell membranes and protecting against lipid peroxidation.

Quantitative Data: Free Radical Scavenging Activity
CompoundAssayIC50 (µg/mL)Reference
Ferulic Acid Derivative (A1)DPPH0.461 µmol/mL[3]
Ferulic Acid Derivative (A1)ABTS0.037 µmol/mL[3]
Ferulic Acid Derivative (A2)DPPH1.07 µmol/mL[3]
Ferulic Acid Derivative (A2)ABTS0.116 µmol/mL[3]
Ferulic Acid Derivative (A6)DPPH0.244 µmol/mL[3]
Ferulic Acid Derivative (A6)ABTS0.050 µmol/mL[3]
Ferulic Acid Derivative (A7)DPPH0.119 µmol/mL[3]
Ferulic Acid Derivative (A7)ABTS0.025 µmol/mL[3]
Ferulic Acid Derivative (C4)DPPH0.857 µmol/mL[3]
Ferulic Acid Derivative (C4)ABTS0.117 µmol/mL[3]

Anticancer Activity

This compound and its derivatives have shown promising anticancer activity against various cancer cell lines, particularly colon cancer. Their mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Cytotoxic Activity
CompoundCell LineIC50Exposure TimeReference
Geranyl IsovalerateHCT116Dose- and time-dependentNot specified[1][4]
Geranyl IsovalerateHT29Higher than HCT116Not specified[2]
7-Geranyloxycinnamic AcidHT294.85 µg/mL24 h[5]
7-Geranyloxycinnamic AcidHT292.41 µg/mL48 h[5]
7-Geranyloxycinnamic AcidHT291.81 µg/mL72 h[5]
4-Vinylguaiacol (Ferulic acid metabolite)HT-29350 µMNot specified
Ferulic AcidHT-29>1.3 mMNot specified
Signaling Pathway: Induction of Apoptosis via PI3K/Akt Pathway

The anticancer effects of these compounds are partly mediated by the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

PI3K_Akt_Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 p-Akt p-Akt (Active) PIP3->p-Akt Activates Akt Akt Akt->p-Akt p-Bad p-Bad (Inactive) p-Akt->p-Bad P Bad Bad Bcl-2 Bcl-2 p-Bad->Bcl-2 Bax Bax Bcl-2->Bax Geranyl_Ferulate This compound & Derivatives Geranyl_Ferulate->p-Akt Inhibition Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of apoptosis by this compound via PI3K/Akt pathway.

Neuroprotective Activity

This compound has been investigated for its neuroprotective effects, particularly in models of oxidative stress-induced neuronal cell death. Its ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in neuronal survival makes it a promising candidate for the development of therapies for neurodegenerative diseases.

Quantitative Data: Protection against Oxidative Stress in N2a Cells

A study on neuronally differentiated N2a cells showed that pre-treatment with this compound (1 and 5 µM) for 1 hour followed by exposure to 100 µM H₂O₂ for 24 hours resulted in a significant increase in cell viability compared to cells treated with H₂O₂ alone, as measured by the MTT assay.

Experimental Protocols

Nitric Oxide Production Assay (Griess Assay)

This protocol is used to quantify nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Griess_Assay_Workflow Seed_Cells Seed RAW 264.7 cells Pre-treatment Pre-treat with This compound Seed_Cells->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate Incubate (10 min, RT, dark) Add_Griess_Reagent->Incubate Measure_Absorbance Measure Absorbance (540 nm) Incubate->Measure_Absorbance Calculate_NO Calculate NO Concentration Measure_Absorbance->Calculate_NO

Workflow for the Griess Assay.
DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test compound (at various concentrations) to 1.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution (1:1 v/v) and keeping the mixture in the dark at room temperature for 12-16 hours.

  • ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound to 1 mL of the ABTS•+ working solution.

  • Incubation and Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using a formula similar to the DPPH assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins (Bax, Bcl-2, and cleaved caspase-3) in a cell lysate.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Harvest and Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the cells to remove the ethanol and wash twice with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with multifaceted therapeutic potential. Their enhanced lipophilicity and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, make them attractive candidates for further preclinical and clinical investigation. The modulation of key signaling pathways such as NF-κB and PI3K/Akt underscores their potential to target fundamental cellular processes involved in various pathologies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the pharmacological properties of these intriguing natural product derivatives. Future research should focus on in vivo efficacy, safety profiling, and the development of optimized delivery systems to fully harness the therapeutic promise of this compound and its derivatives.

References

An In-Depth Technical Guide to the Thermal and pH Stability of Geranyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl ferulate, an ester formed from geraniol and ferulic acid, is a molecule of significant interest in the pharmaceutical and cosmetic industries due to the combined antioxidant, anti-inflammatory, and neuroprotective properties of its parent compounds. The efficacy and formulation of this compound are intrinsically linked to its stability under various processing and physiological conditions. This technical guide provides a comprehensive overview of the current understanding of the thermal and pH stability of this compound. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and a discussion of the potential signaling pathways influenced by its constituents. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of formulations containing this compound.

Introduction

This compound is synthesized from ferulic acid, a phenolic compound known for its potent antioxidant and photoprotective activities, and geraniol, a monoterpene alcohol with demonstrated anti-inflammatory and neuroprotective effects. The esterification of these two molecules can modify their bioavailability and stability, making this compound a promising candidate for various therapeutic and cosmetic applications. Understanding its stability profile is critical for predicting its shelf-life, ensuring its efficacy, and designing suitable delivery systems. This guide will delve into the key aspects of its thermal and pH stability.

pH Stability of this compound

The stability of this compound at different pH values is crucial for its formulation in aqueous-based products and for its behavior in biological environments. The ester linkage in this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases.

Quantitative Data on pH Stability

Table 1: Hydrolysis of this compound in Biological Media at 37°C and pH 7.4 [1]

Biological MediumHalf-life (t½) in minutes
Human Whole Blood193.64 ± 20.93
Rat Whole Blood20.15 ± 0.75
Rat Liver Homogenate3.94 ± 0.33
Rat Brain HomogenateNo significant hydrolysis observed
Tris-HCl Buffer (pH 7.4)No degradation observed

Data presented as mean ± standard error of the mean.

These results indicate that the degradation of this compound is significantly influenced by enzymatic activity, with rapid hydrolysis observed in the liver homogenate and a notable difference between rat and human blood. The stability in Tris-HCl buffer suggests that at a neutral pH and in the absence of enzymes, the molecule is relatively stable.

Experimental Protocol for pH Stability Assessment

A robust experimental design is essential to characterize the pH stability of this compound. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of such an investigation.

Objective: To determine the hydrolysis rate of this compound at various pH values.

Materials:

  • This compound standard

  • HPLC grade acetonitrile and water

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • HPLC Method Development: Develop and validate a stability-indicating HPLC method for the quantification of this compound. The method should be able to separate the parent compound from its potential degradation products (ferulic acid and geraniol).[2][3][4][5]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation:

    • Pipette a known volume of the this compound stock solution into separate vials containing buffers of different pH values.

    • Incubate the vials at a constant temperature (e.g., 37°C or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each vial.

  • Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for the hydrolysis at that pH. A plot of log(k) versus pH will generate the pH-rate profile.[6][7]

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter for its application in products that may be exposed to high temperatures during manufacturing, storage, or use.

Quantitative Data on Thermal Stability

Direct thermogravimetric analysis (TGA) data for this compound is not currently available in the literature. However, information on its constituent molecules, ferulic acid and geraniol, can provide an initial estimation of its thermal behavior.

  • Ferulic Acid: TGA has shown that ferulic acid begins to decompose at approximately 160°C, with a peak degradation rate around 200°C.[8][9][10]

  • Geraniol: The synthesis of this compound has been optimized at 60°C, suggesting the ester is stable at this temperature for extended periods.[1]

It is important to note that the thermal stability of the ester, this compound, may differ from its individual components. TGA of the ester itself is required for a definitive thermal profile.

Table 2: Estimated Thermal Stability Parameters

CompoundOnset of Decomposition (°C)Method
Ferulic Acid~160TGA[8][9][10]
This compoundStable at 60°C (synthesis temp)Enzymatic Synthesis[1]
Experimental Protocol for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of a compound.

Objective: To determine the decomposition temperature and thermal degradation profile of this compound.

Materials:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of inert gas.

  • Data Analysis:

    • The TGA instrument will generate a thermogram, which is a plot of mass loss versus temperature.

    • The onset temperature of decomposition is determined from the point where significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[11][12][13][14][15]

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the well-documented activities of its parent compounds, geraniol and ferulic acid, provide strong indications of its potential mechanisms of action, particularly in the context of inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both geraniol and ferulic acid have been shown to inhibit the activation of NF-κB.[16][17][18][19] This suggests that this compound may exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and enzymes mediated by this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation & Degradation NF-kB NF-kB IkB->NF-kB Inhibition NF-kB_active Active NF-kB NF-kB->NF-kB_active Translocation Geranyl_Ferulate This compound (via Geraniol/Ferulic Acid) Geranyl_Ferulate->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-kB_active->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Ferulic acid is a known activator of the Nrf2 pathway.[20][21][22][23][24] By promoting the translocation of Nrf2 to the nucleus, ferulic acid enhances the cellular antioxidant defense system. It is plausible that this compound retains this activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocation Geranyl_Ferulate This compound (via Ferulic Acid) Geranyl_Ferulate->Keap1 Inhibits Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activates

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Neuroinflammation Signaling Pathways

Neuroinflammation is implicated in various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a key role in initiating and propagating neuroinflammatory responses.[25][26][27][28][29] The activation of microglia leads to the release of pro-inflammatory cytokines and reactive oxygen species. The anti-inflammatory and antioxidant properties of geraniol and ferulic acid suggest that this compound could modulate these neuroinflammatory pathways, potentially offering neuroprotection.

Neuroinflammation_Workflow Pathogen_or_Injury Pathogen or Injury Microglia_Activation Microglia Activation Pathogen_or_Injury->Microglia_Activation Proinflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Mediators Oxidative_Stress Increased Oxidative Stress Microglia_Activation->Oxidative_Stress Neuronal_Damage Neuronal Damage Proinflammatory_Mediators->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Geranyl_Ferulate This compound Geranyl_Ferulate->Microglia_Activation Inhibition

Caption: Potential modulation of neuroinflammation by this compound.

Conclusion

This technical guide has summarized the current knowledge on the thermal and pH stability of this compound. While data on its stability at physiological pH and in the presence of enzymes are available, further research is needed to establish a comprehensive pH-rate profile and a definitive thermal decomposition profile through thermogravimetric analysis. The provided experimental protocols offer a framework for conducting these crucial stability studies. The likely involvement of this compound in modulating the NF-κB and Nrf2 signaling pathways, based on the activities of its parent compounds, highlights its therapeutic potential. A thorough understanding of its stability is paramount for the successful translation of this compound into effective and stable pharmaceutical and cosmetic formulations.

References

Geranyl Ferulate: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of geranyl ferulate in various organic solvents. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.

Core Concept: Solubility of this compound

This compound is a lipophilic ester formed from the conjugation of geraniol and ferulic acid. Its solubility is a critical parameter for its formulation, delivery, and bioavailability. Due to its chemical structure, this compound exhibits poor solubility in aqueous solutions and varying degrees of solubility in organic solvents. Understanding its solubility profile is essential for developing effective delivery systems and predicting its behavior in biological environments.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited. However, a key study has determined its solubility in aqueous and semi-aqueous solutions. The solubility of the parent compound, ferulic acid, and a related ester, ethyl ferulate, in various organic solvents can provide valuable insights into the potential solubility of this compound.

CompoundSolventSolubility
This compound Pure Water0.26 ± 0.02 µg/mL[1]
DPBS0.24 ± 0.01 µg/mL[1]
DPBS/Methanol (70:30 v/v)8.1 ± 0.3 µg/mL[1]
Ferulic Acid Ethanol~10 mg/mL[2]
DMSO~15 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]
Ethyl Ferulate Ethanol~20 mg/mL[3]
DMSO~11 mg/mL[3]
Dimethylformamide (DMF)~20 mg/mL[3]

Note: The solubility of this compound in common organic solvents such as ethanol, DMSO, acetone, and chloroform has not been explicitly reported in the reviewed literature. Based on the data for ferulic acid and ethyl ferulate, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols like ethanol. Its lipophilic geranyl moiety suggests it may also be soluble in less polar solvents like chloroform and acetone. Experimental verification is necessary to confirm these estimations.

Experimental Protocols

Determination of this compound Solubility via HPLC-DAD

This protocol outlines a standard method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

1. Materials and Reagents:

  • This compound (high purity standard)

  • Organic solvent of interest (e.g., ethanol, DMSO, acetone, chloroform)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (for pH adjustment)

  • Volumetric flasks

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Incubator/shaker

3. Method:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the solution to stand to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with methanol to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters (can be optimized):

      • Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% ortho-phosphoric acid, pH adjusted to ~3.0). A common starting point is a 48:52 (v/v) mixture of methanol and acidified water.[4]

      • Flow Rate: 1.0 mL/min.[4]

      • Column Temperature: 25 °C.[4]

      • Injection Volume: 10 µL.[4]

      • DAD Detection: Monitor at the maximum absorbance wavelength of this compound (around 320-330 nm).

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the diluted sample solutions.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent.

Visualizations

Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive sequesters NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active translocates to nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK_pathway->Inflammatory_Genes activates transcription factors GeranylFerulate This compound GeranylFerulate->IKK Inhibits GeranylFerulate->MAPK_pathway Inhibits NFkappaB_active->Inflammatory_Genes induces transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_experiment Permeation Experiment cluster_analysis Analysis cluster_results Results Formulation Prepare this compound Formulation ApplyFormulation Apply Formulation to Donor Compartment Formulation->ApplyFormulation SkinPrep Excise and Prepare Skin Sample FranzCell Mount Skin in Franz Diffusion Cell SkinPrep->FranzCell FranzCell->ApplyFormulation Incubate Incubate at 37°C with Stirring ApplyFormulation->Incubate SampleReceptor Sample Receptor Fluid at Timed Intervals Incubate->SampleReceptor SkinExtraction Extract this compound from Skin Layers Incubate->SkinExtraction at end of experiment Quantify Quantify this compound by HPLC-DAD SampleReceptor->Quantify PermeationProfile Determine Permeation Profile (Flux, Lag Time) Quantify->PermeationProfile AnalyzeSkin Analyze Skin Extract by HPLC-DAD SkinExtraction->AnalyzeSkin SkinRetention Determine Skin Retention AnalyzeSkin->SkinRetention

Caption: Workflow for in vitro skin permeation analysis of this compound.

References

Potential Therapeutic Targets of Geranyl Ferulate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate (GF), an ester conjugate of geraniol and ferulic acid, is a naturally occurring compound found in plants such as Zingiber officinale (ginger). This molecule has garnered significant interest in the scientific community for its potential therapeutic applications, stemming from the combined bioactive properties of its parent compounds. Ferulic acid is a well-documented antioxidant and anti-inflammatory agent, while geraniol, a monoterpenoid alcohol, exhibits anticancer and neuroprotective activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

This compound's therapeutic potential spans multiple domains, primarily attributed to its ability to modulate key cellular processes involved in oxidative stress, inflammation, and cancer progression.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, with a key mechanism being the inhibition of nitric oxide (NO) production.[1] Overproduction of NO is a hallmark of chronic inflammation and is implicated in various inflammatory diseases.

Experimental Evidence: Studies have shown that this compound exhibits an inhibitory effect on the production of nitric oxide.[1] While a specific IC50 value for this compound in inhibiting NO production in cell lines like RAW 264.7 macrophages is not yet prominently published, the parent compound, geraniol, has been shown to suppress NO and prostaglandin E₂ (PGE₂) production in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages.[2] This effect was associated with a decrease in the protein and mRNA expression of inducible nitric oxide synthase (iNOS).[2]

Neuroprotective Effects

This compound is being investigated as a potential neuroprotective agent, primarily due to its antioxidant properties and its ability to counteract oxidative stress-induced neuronal damage.

Experimental Evidence: In neuronally differentiated N2a cells, this compound has shown a neurotoxic effect at higher concentrations, with a calculated IC50 value of 84.09 ± 0.26 μM.[3] However, at non-toxic concentrations, it has been investigated for its potential to protect against oxidative stress.[3] The parent compounds, ferulic acid and geraniol, have both been shown to exert neuroprotective effects in various in vitro and in vivo models.[4][5][6] Ferulic acid, for instance, has been demonstrated to protect PC-12 cells from hypoxia, excitatory amino acids, and radical-induced injury.[4]

Anticancer Activity

The anticancer potential of this compound is an area of active research, with evidence suggesting that its constituent parts, geraniol and ferulic acid, can induce apoptosis and cause cell cycle arrest in cancer cells.

Experimental Evidence: While specific IC50 values for this compound across a broad range of cancer cell lines are still under investigation, studies on its parent compounds are insightful. Geraniol and geranyl acetate have shown significant anticancer activity against the Colo-205 colon cancer cell line, with IC50 values of 20 µM and 30 µM, respectively.[1][7][8][9] This activity is attributed to the induction of apoptosis, evidenced by the upregulation of Bax and downregulation of Bcl-2, and cell cycle arrest at the G2/M phase.[1][7][8] Geranylgeraniol, a related isoprenoid, has also been shown to be a potent inducer of apoptosis in various human tumor cell lines.[10]

Quantitative Data Summary

For ease of comparison, the available quantitative data for this compound and its related compounds are summarized in the table below.

CompoundCell LineAssayIC50 ValueReference
This compound N2a (neuronal)Cytotoxicity (MTT)84.09 ± 0.26 μM[3]
Geraniol Colo-205 (colon cancer)Antiproliferative (MTT)20 μM[1][8]
Geranyl Acetate Colo-205 (colon cancer)Antiproliferative (MTT)30 μM[1][8]
Geranyl ButyrateP388 (murine leukemia)Anticancer22.345 µg/mL[11][12]
Geranyl CaproateP388 (murine leukemia)Anticancer27.996 µg/mL[11][12]
Geranyl CaprylateP388 (murine leukemia)Anticancer32.298 µg/mL[11][12]
Guttiferone FLNCaP (prostate cancer)Antiproliferative5.17 μM[3]
GeranylgeraniolDU145 (prostate cancer)Cytotoxicity80 ± 18 μmol/L[13]

Key Signaling Pathways

The therapeutic effects of this compound and its parent compounds are mediated through the modulation of several key signaling pathways. While direct evidence for this compound is still emerging, the known activities of ferulic acid and geraniol point towards the following pathways as primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Geraniol has been shown to mediate the activation of NF-κB.[14] Ferulic acid also exhibits anti-inflammatory effects by modulating NF-κB signaling.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates p_IkB p-IκB (Ubiquitination & Degradation) IkB->p_IkB NF_kB NF-κB (p65/p50) NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocation IkB_NF_kB IκB-NF-κB Complex Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NF_kB_n->Gene_Transcription Induces IkBNF_kB IkBNF_kB IkBNF_kB->IkB_NF_kB Geranyl_Ferulate This compound Geranyl_Ferulate->IKK_Complex Inhibits

NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Geraniol has been shown to regulate the MAPK signaling pathway, and ferulic acid can suppress p38 MAPK activation.[15][16]

MAPK_Pathway Growth_Factors_Stress Growth Factors / Stress Ras Ras Growth_Factors_Stress->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Regulates Geranyl_Ferulate This compound Geranyl_Ferulate->ERK Modulates

MAPK/ERK signaling pathway and potential modulation by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade involved in cell survival, proliferation, and metabolism. Ferulic acid has been shown to inhibit the PI3K/Akt pathway in some cancer cells, and this pathway is also implicated in neuronal survival.[17][18]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Geranyl_Ferulate This compound Geranyl_Ferulate->Akt Inhibits

PI3K/Akt signaling pathway and potential inhibition by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of this compound and its parent compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of a compound on cell proliferation and viability.

Protocol:

  • Seed cells (e.g., Colo-205, N2a) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound, geraniol) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis (programmed cell death).

Protocol:

  • Treat cells with the test compound at the desired concentration and for the appropriate time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-negative cells are viable.[19]

Apoptosis_Assay_Workflow Cell_Culture Cell Culture (e.g., Cancer Cells) Compound_Treatment Treat with This compound Cell_Culture->Compound_Treatment Harvest_Wash Harvest & Wash Cells Compound_Treatment->Harvest_Wash Staining Stain with Annexin V-FITC & PI Harvest_Wash->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Apoptotic vs. Viable vs. Necrotic) Flow_Cytometry->Data_Analysis

Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[7][8][18][20]

Western Blot Analysis for Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of specific proteins in a signaling pathway.

Protocol:

  • Treat cells with the test compound and appropriate stimuli (e.g., LPS, growth factors).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, p-Akt) and loading controls (e.g., β-actin, GAPDH).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities to determine relative protein expression levels.[5][14][21]

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

General workflow for Western blot analysis.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, leveraging the combined benefits of its constituent molecules. The current body of research points towards its potential in managing inflammatory conditions, neurodegenerative diseases, and various cancers. However, to fully realize its therapeutic potential, further in-depth studies are required.

Future research should focus on:

  • Expanding Quantitative Data: Determining the IC50 values of this compound across a wider range of cancer cell lines and in various anti-inflammatory assays.

  • Direct Mechanistic Studies: Conducting experiments to directly confirm the modulation of key signaling pathways (NF-κB, MAPK, PI3K/Akt) by this compound.

  • In Vivo Efficacy: Translating the promising in vitro findings into preclinical animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity for specific therapeutic targets.

This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge and a roadmap for future investigations into the therapeutic targets of this compound.

References

In Silico Prediction of Geranyl Ferulate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate is a promising natural compound synthesized from the esterification of ferulic acid and geraniol. Both parent molecules are known for their significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1] this compound, as a prodrug, is designed to enhance the bioavailability and therapeutic efficacy of its parent compounds.[1] The in silico prediction of its bioactivity is a crucial first step in the drug discovery pipeline, allowing for a rapid and cost-effective evaluation of its therapeutic potential and mechanism of action. This guide provides a comprehensive overview of the methodologies and workflows for the in silico prediction of this compound's bioactivity, supported by relevant experimental protocols and quantitative data.

In Silico Prediction Workflow

The in silico prediction of this compound's bioactivity involves a multi-step computational workflow. This workflow starts with obtaining the 3D structure of the molecule and proceeds through various analyses to predict its pharmacokinetic properties, potential biological targets, and binding interactions.

In_Silico_Prediction_Workflow cluster_0 Input cluster_1 Structure Preparation cluster_2 Prediction & Analysis cluster_3 Output start This compound SMILES/2D Structure prep 3D Structure Generation & Optimization start->prep Energy Minimization admet ADMET Prediction prep->admet Physicochemical Properties docking Molecular Docking prep->docking Target Identification end Predicted Bioactivity & Mechanism admet->end md Molecular Dynamics docking->md Binding Stability md->end

Figure 1: A generalized workflow for the in silico prediction of this compound bioactivity.
Molecular Structure Preparation

The initial step is to obtain the 3D structure of this compound. This can be achieved using its SMILES (Simplified Molecular Input Line Entry System) string and converting it into a 3D structure using software like Avogadro or ChemDraw. The structure is then subjected to energy minimization to obtain a stable conformation.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial to assess the drug-likeness of this compound. Various online tools and software packages, such as SwissADME, pkCSM, and Discovery Studio, can be used to predict these properties.[2]

Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)

PropertyPredicted ValueAcceptable Range
Absorption
- Caco-2 Permeability (logPapp)> -5.15 cm/s> -5.15 cm/s
- Human Intestinal Absorption (%)> 30%> 30%
Distribution
- Blood-Brain Barrier (BBB) PermeabilityPermeablePermeable/Non-permeable
- Plasma Protein Binding (%)< 90%< 90%
Metabolism
- CYP2D6 InhibitorNoNo
- CYP3A4 InhibitorNoNo
Excretion
- Total Clearance (log ml/min/kg)> -1.5-
Toxicity
- AMES ToxicityNon-mutagenicNon-mutagenic
- hERG I InhibitorNoNo
Molecular Docking

Molecular docking predicts the binding affinity and interaction of a ligand with a target protein. For this compound, potential targets can be identified based on the known activities of ferulic acid and geraniol.

Table 2: Potential Molecular Targets for this compound

BioactivityPotential TargetPDB IDRationale
Anti-inflammatory Cyclooxygenase-2 (COX-2)5KIRFerulic acid is known to inhibit COX-2.[3]
Nuclear Factor-kappa B (NF-κB)1NFKFerulic acid has been shown to suppress NF-κB signaling.[2]
Antioxidant Keap1 (Kelch-like ECH-associated protein 1)4L7BFerulic acid can activate the Nrf2 pathway by interacting with Keap1.
Neuroprotective Acetylcholinesterase (AChE)4EY7Geraniol has been shown to inhibit AChE.
Beta-secretase 1 (BACE1)4B7FFerulic acid can inhibit BACE1, a key enzyme in Alzheimer's disease.
Anticancer B-cell lymphoma 2 (Bcl-2)2W3LGeraniol and ferulic acid can induce apoptosis by modulating Bcl-2 family proteins.[4][5]
PI3K/Akt3QKKFerulic acid can inhibit the PI3K/Akt signaling pathway.[5]

Molecular Docking Protocol:

  • Protein Preparation: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation: Prepare the 3D structure of this compound as described in section 2.1.

  • Binding Site Definition: Identify the active site of the protein, often based on the location of a co-crystallized ligand.

  • Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to perform the docking calculations.

  • Analysis of Results: Analyze the docking poses, binding energies, and interactions (hydrogen bonds, hydrophobic interactions, etc.).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the stability of the ligand-protein complex over time. An MD simulation can provide insights into the dynamic behavior of the complex and further validate the docking results.

Predicted Bioactivities and Underlying Signaling Pathways

Based on the known activities of its parent compounds and in silico analyses, this compound is predicted to exhibit a range of bioactive properties.

Anti-inflammatory Activity

This compound is predicted to exert anti-inflammatory effects by inhibiting key inflammatory mediators. The primary proposed mechanism is the inhibition of the NF-κB and COX-2 pathways.

Anti_inflammatory_Pathway GF This compound IKK IKK GF->IKK Inhibits COX2 COX-2 GF->COX2 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Leads to activation IkB->NFkB Inhibits NFkB->COX2 Induces expression PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation PGs->Inflammation

Figure 2: Predicted anti-inflammatory signaling pathway of this compound.
Antioxidant Activity

The antioxidant activity of this compound is attributed to the phenolic hydroxyl group of the ferulic acid moiety, which can scavenge free radicals. Additionally, it may activate the Nrf2 antioxidant response pathway.

Antioxidant_Pathway GF This compound ROS Reactive Oxygen Species (ROS) GF->ROS Scavenges Keap1 Keap1 GF->Keap1 Inhibits CellularProtection Cellular Protection ROS->CellularProtection Causes damage Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces expression AntioxidantEnzymes->CellularProtection

Figure 3: Predicted antioxidant signaling pathway of this compound.
Neuroprotective Activity

This compound's neuroprotective potential is likely due to its combined antioxidant, anti-inflammatory, and enzyme-inhibiting properties. It is predicted to inhibit acetylcholinesterase (AChE), reducing the breakdown of the neurotransmitter acetylcholine, and BACE1, an enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease.

Anticancer Activity

The anticancer activity of this compound is predicted to be mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation pathways.

Anticancer_Pathway GF This compound PI3K PI3K GF->PI3K Inhibits Bcl2 Bcl-2 GF->Bcl2 Downregulates Bax Bax GF->Bax Upregulates Akt Akt PI3K->Akt Activates Akt->Bcl2 Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 4: Predicted anticancer signaling pathway of this compound.

Experimental Protocols for Bioactivity Verification

The in silico predictions should be validated through in vitro and in vivo experiments. Below are detailed protocols for key assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)

  • This compound stock solution

  • Celecoxib (positive control)

  • 96-well plate

  • Fluorometric plate reader

Protocol:

  • Prepare dilutions of this compound and celecoxib.

  • Add the enzyme, buffer, and heme to the wells of a 96-well plate.

  • Add the test compounds (this compound or celecoxib) to the respective wells.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence (e.g., at Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity: NF-κB Activity Assay

This assay measures the activation of the NF-κB transcription factor.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) to induce inflammation

  • This compound stock solution

  • NF-κB p65 transcription factor assay kit (e.g., from Cayman Chemical or RayBiotech)

  • Nuclear extraction kit

Protocol:

  • Culture the cells and treat them with this compound for a specified time.

  • Stimulate the cells with LPS to induce NF-κB activation.

  • Extract the nuclear proteins using a nuclear extraction kit.

  • Perform the NF-κB p65 assay according to the manufacturer's instructions, which typically involves the binding of activated NF-κB to a specific DNA sequence immobilized on a plate.

  • Measure the absorbance or fluorescence to quantify the amount of activated NF-κB.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., Colo-205 colon cancer cells)[4]

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and the IC50 value.

Quantitative Data

While specific quantitative data for this compound is still emerging, data from its parent compounds and related esters provide valuable insights into its potential potency.

Table 3: Reported Bioactivity Data for Geraniol and its Derivatives

CompoundBioactivityCell Line/AssayIC50 ValueReference
GeraniolAnticancerColo-20520 µM[4]
Geranyl AcetateAnticancerColo-20530 µM[4]
Geranyl ButyrateAnticancerP388 (murine leukemia)22.345 µg/mL[6]
Geranyl CaproateAnticancerP388 (murine leukemia)27.996 µg/mL[6]
Geranyl CaprylateAnticancerP388 (murine leukemia)32.298 µg/mL[6]
This compoundNO Production Inhibition--[7]

Conclusion

The in silico prediction of this compound's bioactivity offers a powerful approach to accelerate its development as a potential therapeutic agent. By combining molecular modeling techniques with experimental validation, researchers can efficiently elucidate its mechanisms of action and identify its most promising therapeutic applications. This guide provides a foundational framework for conducting such studies, from initial computational screening to experimental verification. As more research is conducted, a clearer picture of the therapeutic potential of this compound will undoubtedly emerge.

References

Methodological & Application

Enzymatic Synthesis of Geranyl Ferulate Using Lipase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl ferulate, a novel ester synthesized from the natural compounds geraniol and ferulic acid, presents a promising avenue for drug development due to its enhanced bioavailability and therapeutic potential.[1] This prodrug strategy aims to overcome the limitations of its parent molecules, such as the high volatility of geraniol and the short half-life of ferulic acid.[2][3] The enzymatic synthesis of this compound using lipases offers a green and efficient alternative to chemical methods, operating under milder conditions and yielding high-purity products.[4] This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

Ferulic acid, a phenolic compound, and geraniol, a monoterpenoid alcohol, are both recognized for their significant biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][5] However, their therapeutic application is often hampered by poor bioavailability and rapid metabolism.[3][6] The synthesis of this compound via enzymatic esterification serves as a prodrug approach to improve the pharmacokinetic profile of these bioactive molecules.[1][2] Lipases, particularly immobilized enzymes like Candida antarctica lipase B (CALB), are effective biocatalysts for this esterification, offering high selectivity and activity in non-aqueous media.[7][8]

Data Presentation

The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of lipase, solvent, temperature, and substrate molar ratio. The following tables summarize quantitative data from key experiments to provide a comparative overview of reaction conditions and outcomes.

Table 1: Effect of Lipase and Solvent on this compound Synthesis

LipaseSolventConversion (%)Reference
Lipozyme® 435 (CALB)Diisopropyl ether (DPE)~85[2]
Lipozyme® 435 (CALB)Solvent-free~60[2]
Lipozyme® RM IMDiisopropyl ether (DPE)~55[2]
Lipozyme® RM IMSolvent-free~48[2]

Table 2: Optimization of Reaction Parameters for Geranyl Ester Synthesis (General)

ParameterOptimized ConditionEffect on YieldReference
Temperature60-70 °CIncreased initial reaction rate[7][9]
Substrate Molar Ratio (Geraniol:Acyl Donor)1:2 to 1:6Higher ratios can improve conversion[9][10]
Enzyme Loading60-100 mg (per 0.5 mmol substrate)Higher loading increases conversion rate[7][9]
Agitation Speed>240 rpmReduces external diffusion limitations[11]
Water ContentAnhydrous conditionsIncreased water adversely affects esterification[7]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound based on established laboratory procedures.

Materials and Reagents
  • trans-Ferulic acid (≥99%)

  • Geraniol (≥97%)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme® RM IM)

  • Organic Solvents (e.g., Diisopropyl ether, t-butanol, Toluene)

  • Molecular Sieves (5Å) for solvent-free systems (optional)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Protocol 1: Lipase-Catalyzed Synthesis of this compound in an Organic Solvent
  • Reaction Setup: In a sealed reaction vessel, dissolve trans-ferulic acid (0.5 mmol) and geraniol (0.5 mmol) in 5 mL of diisopropyl ether.

  • Enzyme Addition: Add the immobilized lipase (e.g., 100 mg of Novozym® 435) to the substrate solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring (e.g., 250 rpm) for a specified duration (e.g., 24-72 hours).

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Enzyme Removal: After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Solvent-Free Lipase-Catalyzed Synthesis of this compound
  • Reaction Setup: In a reaction vessel, directly mix trans-ferulic acid (0.5 mmol) and geraniol (e.g., 1.0 mmol, acting as both reactant and solvent).

  • Enzyme Addition: Add the immobilized lipase (e.g., 100 mg of Novozym® 435) to the mixture.

  • Water Removal (Optional): To shift the equilibrium towards product formation, add activated molecular sieves to the reaction mixture to remove the water produced during esterification.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 70°C) with vigorous stirring for 24-48 hours.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1 for enzyme removal, product purification, and characterization.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing cluster_analysis Analysis reactants Reactants (Ferulic Acid, Geraniol) mixing Mixing and Incubation (Controlled Temp. & Stirring) reactants->mixing enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->mixing solvent Solvent (e.g., DIPE) or Solvent-Free solvent->mixing filtration Enzyme Filtration & Recovery mixing->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification characterization Product Characterization (NMR, MS) purification->characterization G GF This compound Hydrolysis Esterase-mediated Hydrolysis GF->Hydrolysis Prodrug Activation FA Ferulic Acid Hydrolysis->FA Ger Geraniol Hydrolysis->Ger ROS Reactive Oxygen Species (ROS) FA->ROS Scavenging Neuroprotection Neuroprotective Effects FA->Neuroprotection OxidativeStress Oxidative Stress & Inflammation Ger->OxidativeStress Inhibition Ger->Neuroprotection ROS->OxidativeStress

References

Application Note and Protocol for the Quantification of Geranyl Ferulate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate, an ester of geraniol and ferulic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries due to its potential antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The compound is separated on a C18 stationary phase using an isocratic mobile phase of methanol and water, with a small percentage of acetic or formic acid to ensure good peak shape. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters, which have been adapted from methods for similar compounds like ferulic acid and its derivatives.[3][4][5][6]

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (80:20, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 320 nm
Run Time Approximately 15 minutes
Reagents and Materials
  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial, analytical grade)

  • This compound reference standard (purity >98%)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the homogenized sample expected to contain approximately 1 mg of this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation Summary

The following table summarizes typical validation parameters for HPLC methods used to quantify ferulic acid and its derivatives, which can be expected for this this compound method.[3][4][7]

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL[3]
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interfering peaks at the retention time of this compound

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Extract Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve from Standards Data_Acquisition->Calibration_Curve Quantify_Sample Quantify this compound in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample Report Report Results Quantify_Sample->Report

Caption: Workflow for HPLC quantification of this compound.

System Suitability

Before running the samples, perform a system suitability test by injecting a mid-range standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Calculation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of this compound in the sample solution (µg/mL).

  • c is the y-intercept of the calibration curve.

The final concentration in the original sample should account for all dilution factors.

Conclusion

This application note provides a comprehensive and reliable HPLC method for the quantification of this compound. The described protocol, including sample preparation, chromatographic conditions, and validation parameters, offers a robust framework for researchers, scientists, and drug development professionals to accurately determine the concentration of this promising compound in various matrices.

References

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of Geranyl Ferulate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of geranyl ferulate in human plasma. This compound, an ester of geraniol and ferulic acid, is a lipophilic compound with potential antioxidant and neuroprotective properties.[1][2] The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and stable isotope-labeled this compound as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method has been validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic and drug metabolism studies of this compound.

Introduction

This compound is a natural compound formed by the esterification of geraniol and ferulic acid.[3] Both parent molecules, geraniol and ferulic acid, are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] The esterification to form this compound results in a more lipophilic molecule, which may enhance its bioavailability and cellular uptake. Recent studies have highlighted its potential as a neuroprotective agent.[1] To facilitate further preclinical and clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Chemicals and Reagents
  • This compound (purity ≥98%)

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm column

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550 °C
IonSpray Voltage5500 V
Collision GasMedium
MRM Transitions Precursor Ion (m/z)
This compound329.2
This compound-d5 (IS)334.2

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d5 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to obtain working solutions for calibration standards and quality control samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 80 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation Protocol
  • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL of this compound-d5).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[3]

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy and Precision
LLOQWithin ±20% of nominalPass
LQC, MQC, HQCWithin ±15% of nominalPass
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.Pass
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.Pass
Recovery Consistent and reproducible.~85%
Stability
Freeze-Thaw Stability (3 cycles)Within ±15% of nominalPass
Short-Term Stability (4 hours at room temp)Within ±15% of nominalPass
Long-Term Stability (30 days at -80 °C)Within ±15% of nominalPass
Post-Preparative Stability (24 hours in autosampler)Within ±15% of nominalPass

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 10 µL IS plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data Data Acquisition & Processing lc_ms->data putative_signaling_pathway GF This compound Nrf2 Nrf2 GF->Nrf2 activates NFkB NF-kB GF->NFkB inhibits ROS Oxidative Stress (ROS) ROS->Nrf2 ROS->NFkB ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS scavenges Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines upregulates Inflammatory_Cytokines->Neuroprotection inhibition leads to

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Geranyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of geranyl ferulate using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Additionally, this document outlines the potential signaling pathway involved in the antioxidant mechanism of ferulate derivatives.

Introduction

This compound, an ester of ferulic acid and geraniol, is a lipophilic derivative of ferulic acid, a well-known phenolic compound with potent antioxidant properties. The modification of ferulic acid through esterification can enhance its solubility in hydrophobic environments, potentially increasing its applicability in various formulations. Assessing the antioxidant capacity of this compound is crucial for its development as a potential therapeutic or preservative agent. The DPPH and ABTS assays are widely used spectrophotometric methods to evaluate the free radical scavenging ability of compounds.

Data Presentation

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference CompoundReference IC50 (µg/mL)
Ferulic AcidDPPH9.9[1]51.0[1]Ascorbic Acid43.2[1]
Ferulic AcidDPPH-26.00 ± 0.10[2]--
Methyl FerulateDPPH-73.213 ± 11.20--
Ethyl FerulateABTS-> Ferulic AcidFerulic Acid-
Trolox (Standard)ABTS2.34---
Ascorbic Acid (Standard)DPPH4.97 ± 0.03---

Note: The antioxidant activity of this compound has been expressed in terms of Fast Reacting Equivalents (FRE) and Total Reacting Equivalents (TRE) in some studies. For a novel aromatic geranyl derivative, the TRE values in the DPPH and ABTS assays were 2.4 and 0.057, respectively, while the FRE values were 1.6 and 0.003, respectively[3]. These values indicate the stoichiometry of the antioxidant-radical reaction rather than the concentration required for 50% inhibition.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • The working solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (spectrophotometric grade)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Protocol:

    • Add a small volume of the sample or standard solution to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well and mix.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • A blank containing the solvent and a control containing the solvent and the ABTS•+ solution should be included.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_prep Prepare this compound and Control Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_rad Generate ABTS Radical (ABTS + K2S2O8) Mix Mix Sample/Control with ABTS Radical Solution ABTS_rad->Mix Sample_prep Prepare this compound and Control Dilutions Sample_prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 or TEAC Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway NF-κB Signaling Pathway ROS Reactive Oxygen Species (ROS) IKK IKK Activation ROS->IKK activates IκB IκBα Degradation IKK->IκB phosphorylates NFkB_activation NF-κB (p65/p50) Nuclear Translocation IκB->NFkB_activation releases Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression induces GF This compound GF->ROS scavenges GF->NFkB_activation inhibits

References

Application Notes and Protocols for Cell-Based Assays Evaluating the Anti-Inflammatory Effects of Geranyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the anti-inflammatory properties of geranyl ferulate. The protocols detailed herein are designed to be a practical resource for investigating the compound's mechanisms of action and quantifying its therapeutic potential.

Introduction to this compound and Inflammation

This compound is an ester formed from geraniol, a monoterpenoid alcohol, and ferulic acid, a phenolic compound. Both parent molecules are known to possess antioxidant and anti-inflammatory properties[1]. The conjugation of these two moieties may enhance bioavailability and therapeutic efficacy[1]. Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The inflammatory process is mediated by a complex network of signaling pathways and inflammatory molecules. Key mediators include nitric oxide (NO), prostaglandins (such as PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The expression of the enzymes responsible for producing these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely regulated by the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways[2][3][4].

This document outlines detailed protocols for assessing the impact of this compound on these key inflammatory markers and pathways in a cell-based context, primarily using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.

Data Presentation: Anti-Inflammatory Activity of this compound Analogs

Quantitative data on the direct anti-inflammatory effects of this compound is limited in publicly available literature. However, data for the structurally similar compound, 4'-geranyloxyferulic acid (GOFA), provides a strong indication of the potential efficacy of this compound. The following tables summarize the inhibitory activities of GOFA and related ferulic acid derivatives on key inflammatory mediators.

Table 1: Inhibitory Concentration (IC50) of 4'-Geranyloxyferulic Acid (GOFA) on Pro-Inflammatory Enzymes

CompoundTarget EnzymeCell LineIC50 (µM)Reference
4'-Geranyloxyferulic Acid (GOFA)iNOSNot Specified26.9[1]
4'-Geranyloxyferulic Acid (GOFA)COX-2Not Specified>100[1]

Table 2: Effects of Ferulic Acid and its Derivatives on Pro-Inflammatory Cytokine Production

CompoundCell LineStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-6Reference
Ferulic AcidRAW 264.7LPS50 µM~50%~45%[5]
Ethyl FerulateRAW 264.7LPS80 mg/LSignificant reductionSignificant reduction[6][7]
Ferulic Acid3T3-L1 AdipocytesTNF-α50 µMNot Applicable~53%[8]

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage)

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for cytokine ELISAs, 6-well for protein/RNA extraction) at a density that allows for 80-90% confluency at the time of the experiment.

  • Allow cells to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.

  • Incubate for the desired period (e.g., 24 hours for NO and cytokine production).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium Nitrite (NaNO2) standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • Following cell treatment as described above, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent to each well containing the supernatant and standards.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Prostaglandin E2 (PGE2) ELISA

This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.

Materials:

  • Commercially available PGE2 ELISA kit.

  • Cell culture supernatants from treated cells.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the PGE2 ELISA kit.

  • Briefly, this typically involves adding cell culture supernatants and standards to a microplate pre-coated with a capture antibody.

  • A known amount of HRP-conjugated PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.

  • After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.

  • The concentration of PGE2 in the samples is inversely proportional to the measured absorbance.

Pro-Inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISAs

This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants using a sandwich ELISA.

Materials:

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

  • Cell culture supernatants from treated cells.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the respective cytokine ELISA kits.

  • In a typical sandwich ELISA, cell culture supernatants and standards are added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

  • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is then added, and the resulting color change is measured with a microplate reader.

  • The concentration of the cytokine in the samples is directly proportional to the measured absorbance.

NF-κB and MAPK Signaling Pathway Analysis (Western Blotting)

This protocol details the investigation of the effects of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treating the cells with this compound and LPS for a shorter duration (e.g., 15-60 minutes, as signaling events are rapid), wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or loading control to determine the relative changes in protein phosphorylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cell_seeding Seed RAW 264.7 Cells adhesion Overnight Adhesion cell_seeding->adhesion pretreatment Pre-treat with This compound adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Production Assay stimulation->no_assay 24h Incubation pge2_elisa PGE2 ELISA stimulation->pge2_elisa 24h Incubation cytokine_elisa Cytokine (TNF-α, IL-6) ELISA stimulation->cytokine_elisa 24h Incubation western_blot NF-κB & MAPK Western Blot stimulation->western_blot 15-60 min Incubation nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation geranyl_ferulate This compound geranyl_ferulate->ikk Inhibition dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) dna->gene_expression mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mekk MEKKs tak1->mekk mkk36 MKK3/6 mekk->mkk36 mkk47 MKK4/7 mekk->mkk47 mek12 MEK1/2 mekk->mek12 p38 p38 mkk36->p38 jnk JNK mkk47->jnk erk ERK1/2 mek12->erk transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors jnk->transcription_factors erk->transcription_factors geranyl_ferulate This compound geranyl_ferulate->tak1 Inhibition gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression

References

Application Notes and Protocols for the Encapsulation of Geranyl Ferulate in Nanoparticles and Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate, an ester formed from geraniol and ferulic acid, is a lipophilic compound with significant therapeutic potential attributed to the combined antioxidant, anti-inflammatory, and anticancer properties of its parent molecules. However, its poor aqueous solubility presents a major challenge for its effective delivery and bioavailability in biological systems. Encapsulation of this compound into nanocarriers such as nanoparticles and liposomes offers a promising strategy to overcome this limitation. These delivery systems can enhance solubility, protect the compound from degradation, control its release, and potentially improve its therapeutic efficacy.

These application notes provide a comprehensive overview of the methodologies for encapsulating this compound in various nanoparticle and liposome formulations. Detailed experimental protocols, characterization techniques, and expected quantitative data are presented to guide researchers in the development and evaluation of these advanced drug delivery systems. Due to the limited number of studies specifically focused on this compound encapsulation, the provided protocols and data are based on established methods for structurally similar lipophilic molecules, such as other ferulic acid esters and geranyl cinnamate.

Data Presentation: Quantitative Summary of this compound Encapsulation

The following tables summarize typical quantitative data obtained from the characterization of this compound-loaded nanoparticles and liposomes. These values are derived from studies on analogous compounds and serve as a benchmark for formulation development.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypePolymer/Lipid MatrixAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)150 - 250< 0.2-20 to -4070 - 905 - 15
Polycaprolactone (PCL)170 - 300[1]< 0.3-15 to -3565 - 854 - 12
Solid Lipid Nanoparticles (SLNs)Cetyl Palmitate150 - 350< 0.25-25 to -4580 - 953 - 10
Stearic Acid200 - 400< 0.3-30 to -5075 - 902 - 8

Table 2: Physicochemical Properties of this compound-Loaded Liposomes

Liposome TypeLipid CompositionAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Conventional LiposomesPhosphatidylcholine:Cholesterol (7:3)100 - 200< 0.2-5 to -2060 - 801 - 5
Stealth LiposomesPhosphatidylcholine:Cholesterol:DSPE-PEG (7:3:0.5)120 - 220< 0.2-10 to -2565 - 851 - 6

Table 3: In Vitro Release Profile of this compound from Nanocarriers

Nanocarrier TypeRelease MediumTime to 50% Release (hours)Cumulative Release at 24 hours (%)
PLGA NanoparticlesPBS (pH 7.4) + 0.5% Tween 808 - 1260 - 80
PCL NanoparticlesPBS (pH 7.4) + 0.5% Tween 8010 - 1650 - 70
Solid Lipid NanoparticlesPBS (pH 7.4) + 1% Tween 8012 - 2440 - 60
Conventional LiposomesPBS (pH 7.4)6 - 1070 - 90
Stealth LiposomesPBS (pH 7.4)12 - 1860 - 80

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles and liposomes are provided below.

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Solvent Evaporation

This method is suitable for encapsulating lipophilic drugs like this compound into a polymeric matrix.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or Polycaprolactone (PCL)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and polymer (e.g., 10 mg of this compound and 100 mg of PLGA) in a suitable organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 2% w/v PVA in 50 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 - 15,000 rpm) for 5-10 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours under a fume hood to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization

This method is ideal for producing SLNs with a solid lipid core, which can provide controlled release of the encapsulated lipophilic compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Cetyl Palmitate, Stearic Acid)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 8,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.

Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used and straightforward technique for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., Soybean Phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Chloroform or a mixture of Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a 7:3 molar ratio) and this compound in a round-bottom flask using an organic solvent (e.g., chloroform).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).

  • Purification: Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow_nanoparticles cluster_prep Nanoparticle Preparation cluster_purification Purification cluster_characterization Characterization prep_start Start organic_phase Prepare Organic Phase (this compound + Polymer/Lipid in Solvent) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (Stabilizer in Water) prep_start->aqueous_phase emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation / Cooling emulsification->solvent_evap nanoparticles Nanoparticle Suspension solvent_evap->nanoparticles centrifugation Centrifugation / Dialysis nanoparticles->centrifugation washing Washing centrifugation->washing purified_np Purified Nanoparticles washing->purified_np size_zeta Particle Size & Zeta Potential (DLS) purified_np->size_zeta morphology Morphology (TEM/SEM) purified_np->morphology ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) purified_np->ee_dl release In Vitro Release Study purified_np->release final_product Characterized Nanoparticles size_zeta->final_product morphology->final_product ee_dl->final_product release->final_product

Caption: Workflow for the preparation and characterization of this compound-loaded nanoparticles.

experimental_workflow_liposomes cluster_prep Liposome Preparation cluster_processing Processing & Purification cluster_characterization Characterization lipids_drug Dissolve Lipids & this compound in Organic Solvent film_formation Thin Film Formation (Rotary Evaporation) lipids_drug->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs size_reduction Size Reduction (Sonication/Extrusion) mlvs->size_reduction luvs_suvs LUVs/SUVs size_reduction->luvs_suvs purification Purification (Dialysis/Chromatography) luvs_suvs->purification purified_liposomes Purified Liposomes purification->purified_liposomes size_zeta Vesicle Size & Zeta Potential (DLS) purified_liposomes->size_zeta morphology Morphology (TEM/Cryo-TEM) purified_liposomes->morphology ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) purified_liposomes->ee_dl release In Vitro Release Study purified_liposomes->release final_product Characterized Liposomes size_zeta->final_product morphology->final_product ee_dl->final_product release->final_product

Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway GFN This compound Nanoparticles/Liposomes Cell Cancer Cell GFN->Cell Cellular Uptake Bax Bax Cell->Bax Upregulation Bcl2 Bcl-2 Cell->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosome->Caspase9 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

cell_cycle_arrest_pathway cluster_g2m G2/M Phase Arrest cluster_g1s G1/S Phase Arrest GFN This compound Nanoparticles/Liposomes Cell Cancer Cell GFN->Cell Cellular Uptake CyclinB1_CDK1 Cyclin B1/CDK1 Complex Cell->CyclinB1_CDK1 Downregulation p53 p53 Cell->p53 Upregulation G2_M_Transition G2 -> M Transition CyclinB1_CDK1->G2_M_Transition CellCycleArrest Cell Cycle Arrest G2_M_Transition->CellCycleArrest p21 p21 p53->p21 Activation CyclinD_CDK46 Cyclin D/CDK4/6 p21->CyclinD_CDK46 CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F G1_S_Transition G1 -> S Transition E2F->G1_S_Transition G1_S_Transition->CellCycleArrest

Caption: Proposed cell cycle arrest pathways induced by this compound.

References

Application Notes and Protocols for In Vitro Skin Permeation Study of Geranyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Geranyl ferulate is a promising lipophilic compound with various potential therapeutic applications. Assessing its ability to permeate the skin is crucial for the development of effective topical and transdermal formulations. This document provides a detailed experimental protocol for conducting an in vitro skin permeation study of this compound using Franz diffusion cells and a synthetic membrane. The protocol is designed to be a comprehensive guide for researchers, ensuring reproducibility and accuracy of the results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high lipophilicity, indicated by the XLogP3 value, is a critical factor to consider in the experimental design, particularly in the selection of the receptor solution to maintain sink conditions.

PropertyValueSource
Molecular FormulaC₂₀H₂₆O₄PubChem
Molecular Weight330.4 g/mol [1][2]
XLogP35.2 - 5.3[1][2]
Water SolubilityVery Poor[3]

Table 1: Physicochemical Properties of this compound.

Experimental Protocol: In Vitro Skin Permeation of this compound

This protocol details the methodology for assessing the skin permeation of this compound using Franz diffusion cells and the Strat-M® synthetic membrane.

Materials and Reagents
  • This compound (analytical standard)

  • Strat-M® synthetic membrane (25 mm)

  • Franz diffusion cells (with a known diffusion area, e.g., 1.77 cm²)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized or Milli-Q)

  • Magnetic stir bars

  • Heater/stirrer for Franz cells

  • Syringes and needles for sampling

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Preparation of Solutions
  • Receptor Solution: Due to the high lipophilicity of this compound, a standard aqueous buffer is insufficient to maintain sink conditions. A mixture of Dulbecco's Phosphate Buffered Saline (DPBS) and methanol (70:30 v/v) is recommended.[3] Prepare a sufficient volume to fill all receptor chambers and for sample replacement. Degas the solution by sonication or vacuum filtration before use to prevent bubble formation.

  • This compound Formulation: Prepare the formulation of this compound to be tested (e.g., dissolved in a suitable vehicle like propylene glycol or a cream base) at a known concentration.

Franz Diffusion Cell Setup
  • Membrane Preparation: Carefully handle the Strat-M® membrane, ensuring the shiny side faces the donor compartment. No special hydration is required for Strat-M® membranes.

  • Cell Assembly: Mount the Strat-M® membrane between the donor and receptor chambers of the Franz diffusion cell. Ensure a leak-proof seal by securely clamping the chambers.

  • Filling the Receptor Chamber: Fill the receptor chamber with the degassed DPBS:methanol (70:30) receptor solution, ensuring no air bubbles are trapped beneath the membrane. A small magnetic stir bar should be placed in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in the heating block and allow the system to equilibrate to 32 ± 1 °C for at least 30 minutes. The stirring speed should be maintained at a constant rate (e.g., 600 rpm).

Permeation Experiment
  • Dose Application: Apply a precise amount of the this compound formulation to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

  • Sample Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

  • Sample Storage: Store the collected samples at 4°C until HPLC analysis.

Analytical Method: HPLC Quantification

The concentration of this compound in the receptor solution samples can be determined using a validated HPLC-UV method.

  • HPLC System: A standard HPLC system with a UV detector set at approximately 320 nm.[4]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile with 0.2% formic acid (Solvent A) and water with 0.2% formic acid (Solvent B) can be effective.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound in the receptor solution to create a calibration curve for quantification.

Data Analysis
  • Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for the removed sample volume.

  • Permeation Flux (Jss): Plot the cumulative amount permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • Permeability Coefficient (Kp): The permeability coefficient can be calculated using the following equation: Kp = Jss / C where C is the concentration of the donor solution.

Quantitative Data Presentation

To date, there is a lack of published in vitro skin permeation studies specifically for this compound that provide quantitative data such as flux or permeability coefficients. However, data for the structurally related, less lipophilic compound, ferulic acid, is available and can serve as a useful reference. It is anticipated that the more lipophilic this compound would exhibit different permeation characteristics.

Table 2: In Vitro Skin Permeation Data for Ferulic Acid (Reference Compound).

FormulationSkin ModelFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Reference
O/W Emulsion (pH 6.0)Hairless Rat Skin8.48 ± 2.31Not Reported
Gel A (pH 6.0)Hairless Rat Skin8.38 ± 0.89Not Reported
Gel B (pH 7.4)Hairless Rat Skin5.72 ± 0.50Not Reported
Aqueous Solution (pH 6.0)Hairless Rat SkinNot Reported8-fold higher than at pH 7.4

Note: The higher lipophilicity of this compound compared to ferulic acid may lead to increased partitioning into the stratum corneum, which could potentially result in a higher permeation rate, assuming it can then partition out of the lipid-rich environment into the receptor phase. The use of a lipophilic-friendly receptor solution is critical to accurately measure its permeation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Franz Cell Experiment cluster_analysis Analysis prep_solutions Prepare Receptor Solution (DPBS:Methanol 70:30) setup Assemble Franz Cells with Strat-M® Membrane prep_solutions->setup prep_formulation Prepare Geranyl Ferulate Formulation apply_dose Apply Formulation to Membrane prep_formulation->apply_dose equilibrate Equilibrate at 32°C setup->equilibrate equilibrate->apply_dose sampling Collect Samples at Time Intervals apply_dose->sampling replace Replace with Fresh Receptor Solution sampling->replace hplc Quantify this compound using HPLC sampling->hplc replace->sampling Repeat for each time point data_analysis Calculate Flux (Jss) and Permeability (Kp) hplc->data_analysis

Caption: Workflow for the in vitro skin permeation study of this compound.

Logical Relationship of Key Experimental Parameters

G cluster_compound Compound Properties cluster_setup Experimental Setup cluster_outcome Desired Outcome lipophilicity High Lipophilicity (XLogP ~5.3) receptor_solution Modified Receptor Solution (DPBS:Methanol) lipophilicity->receptor_solution solubility Poor Water Solubility solubility->receptor_solution sink_conditions Maintain Sink Conditions receptor_solution->sink_conditions membrane Synthetic Membrane (Strat-M®) accurate_permeation Accurate Permeation Measurement membrane->accurate_permeation temperature Physiological Temperature (32°C) temperature->accurate_permeation sink_conditions->accurate_permeation

Caption: Interdependence of this compound properties and experimental setup.

References

Application Notes and Protocols for Evaluating Geranyl Ferulate Inhibition of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the potential of geranyl ferulate as an inhibitor of nitric oxide (NO) production, a key process in inflammation. The following protocols detail the necessary experimental procedures, from cell culture to the assessment of signaling pathways.

Overview of this compound and Nitric Oxide Inhibition

This compound is a compound formed by the esterification of geraniol and ferulic acid.[1] Both parent molecules have demonstrated anti-inflammatory properties.[2][3][4] Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Therefore, inhibiting excessive NO production is a key strategy in the development of anti-inflammatory therapeutics. These protocols will guide the investigation of this compound's ability to suppress lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7, a common in vitro model for inflammation.[5][6]

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation and NO production.[5]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 96-well plates (for NO and cytotoxicity assays) at a density of 1 x 10^5 cells/well or in 6-well plates (for Western blot analysis) at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induction of NO Production: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6] Include a vehicle control group (treated with DMSO and LPS) and a negative control group (untreated cells).

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (NO2-), a stable and quantifiable end-product of NO metabolism in cell culture supernatant.[5][7]

Materials:

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[5]

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well microplate reader

Protocol:

  • Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in DMEM to create a standard curve (e.g., 0-100 µM).

  • Griess Reaction:

    • Add 100 µL of the Griess reagent to each 100 µL of supernatant and standard in a new 96-well plate.[6]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[6][7]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition can be calculated using the following formula:

    % Inhibition = [ (NO in LPS-treated cells - NO in this compound + LPS-treated cells) / NO in LPS-treated cells ] x 100

Assessment of Cell Viability (MTT Assay)

It is crucial to determine whether the observed reduction in NO production is due to the inhibitory effect of this compound or its cytotoxicity. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8][9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution[8]

  • 96-well microplate reader

Protocol:

  • Cell Treatment: Treat the cells in a 96-well plate with this compound and LPS as described in section 2.1.

  • MTT Addition: After the 24-hour incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)-1.2 ± 0.2-
LPS (1 µg/mL)-45.8 ± 3.50
This compound138.2 ± 2.916.6
This compound525.1 ± 1.845.2
This compound1012.5 ± 1.172.7
This compound255.3 ± 0.688.4
L-NAME (Positive Control)1008.9 ± 0.980.6

Data are presented as mean ± SD from three independent experiments. L-NAME is a known iNOS inhibitor.

Table 2: Cytotoxicity of this compound on RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
This compound198.5 ± 4.8
This compound597.2 ± 5.1
This compound1095.8 ± 4.5
This compound2593.1 ± 6.3
This compound5085.4 ± 7.1
This compound10062.3 ± 8.9

Data are presented as mean ± SD from three independent experiments.

Investigation of Molecular Mechanisms: Western Blot Analysis

To understand the molecular mechanisms by which this compound inhibits NO production, Western blot analysis can be performed to assess its effects on the NF-κB and MAPK signaling pathways.[11][12][13][14]

Protocol:

  • Cell Lysis: After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-NF-κB p65, NF-κB p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to the loading control.

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Induction cluster_assays Assays cluster_analysis Data Analysis culture RAW 264.7 Cell Culture seeding Seeding in 96-well & 6-well plates culture->seeding pretreatment Pre-treatment with this compound induction LPS Stimulation (1 µg/mL) pretreatment->induction griess Griess Assay (NO Measurement) induction->griess mtt MTT Assay (Cytotoxicity) induction->mtt western Western Blot (Protein Expression) induction->western data_analysis Data Quantification & Statistical Analysis griess->data_analysis mtt->data_analysis western->data_analysis

Caption: Experimental workflow for evaluating this compound's effect on NO production.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 iNOS iNOS AP1->iNOS activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->iNOS activates transcription NO Nitric Oxide (NO) iNOS->NO produces GeranylFerulate This compound GeranylFerulate->MAPKs GeranylFerulate->IKK

Caption: Proposed signaling pathway for this compound's inhibition of NO production.

References

Application Notes and Protocols for Geranyl Ferulate in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate is an ester formed from geraniol, a monoterpenoid alcohol, and ferulic acid, a phenolic compound known for its potent antioxidant properties. This combination results in a lipophilic molecule with potential for enhanced skin penetration and a synergistic profile of bioactivities relevant to cosmetic and dermatological applications. These notes provide an overview of the available data on this compound and its related compounds, along with detailed protocols for in vitro evaluation of its efficacy in key areas of skin health, including antioxidant, anti-inflammatory, anti-aging, and photoprotective effects.

While direct quantitative data for this compound is emerging, studies on structurally similar compounds like 4'-geranyloxyferulic acid (GOFA) and geranyl acetate provide valuable insights into its potential mechanisms and efficacy. This document compiles the available information to guide further research and formulation development.

Key Bioactivities and Mechanisms of Action

This compound and its analogs exhibit a range of beneficial effects on the skin, primarily attributed to their antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of several key signaling pathways.

Antioxidant Effects

This compound is anticipated to be a potent antioxidant due to the free radical scavenging ability of its ferulic acid moiety. The phenolic nucleus and extended side chain conjugation of ferulic acid allow it to readily form a resonance-stabilized phenoxyl radical, thereby neutralizing reactive oxygen species (ROS).

Anti-inflammatory Effects

This compound and related compounds have demonstrated the ability to suppress inflammatory responses in skin cells. This is achieved by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. Studies on geraniol and geranyl acetate show inhibition of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] This is partly mediated through the downregulation of the NF-κB and MAPK signaling pathways.[2][3]

Anti-Aging Effects

The anti-aging potential of this compound is linked to its ability to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins. A study on 4'-geranyloxyferulic acid (GOFA) demonstrated significant inhibition of MMP-9 activity.[4][5] Furthermore, by mitigating oxidative stress and inflammation, this compound can help protect existing collagen and elastin from degradation.

Skin Lightening Effects

Ferulic acid, a component of this compound, is known to inhibit tyrosinase, the key enzyme in melanin synthesis.[6] This suggests that this compound may have skin-lightening and anti-pigmentation properties.

Photoprotective Effects

The ferulic acid moiety in this compound absorbs UV radiation, suggesting a potential role in photoprotection. Studies on geranium oil, which contains geraniol, have indicated an in vitro Sun Protection Factor (SPF).[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its related compounds. It is important to note that data for 4'-geranyloxyferulic acid (GOFA) and geranyl acetate are included as indicators of the potential efficacy of this compound.

Compound Assay Cell Line/System Concentration Result Reference
This compoundCytotoxicity (MTT Assay)N2a (neuronal cells)-IC50: 84.09 ± 0.26 μM[8]
4'-Geranyloxyferulic acid (GOFA)MMP-9 Activity (Gelatin Zymography)U937 (human histiocytic lymphoma)10 µM30.95% decrease in LPS-induced activity[4][5]
4'-Geranyloxyferulic acid (GOFA)MMP-9 Activity (Gelatin Zymography)HCT116 (human colon carcinoma)1 µM27.36% decrease in LPS-induced activity[4][5]
GeraniolCytokine Inhibition (ELISA)HMC-1 (human mast cell)160 μM27.0% inhibition of TNF-α, 30.0% inhibition of IL-1β, 21.6% inhibition of IL-6[1]
Geranyl AcetateCytokine mRNA Expression (RT-PCR)HaCaT (human keratinocytes)Not specifiedDose-dependent suppression of PPD-induced IL-1α, IL-1β, IL-6, TNF-α, IL-24[9]
Geranium OilIn vitro SPF-0.1%SPF: 6.45[7][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and its analogs, as well as a general workflow for its in vitro evaluation.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A Synthesize/Obtain this compound B Prepare Stock Solutions A->B C Antioxidant Assays (DPPH, ABTS) B->C D Anti-inflammatory Assays (Keratinocytes) B->D E Anti-aging Assays (Fibroblasts) B->E F Skin Lightening Assays (Tyrosinase Inhibition) B->F G Photoprotection Assays (In vitro SPF) B->G H Calculate IC50, % Inhibition, SPF C->H D->H I Western Blot/qPCR for Signaling Pathways D->I E->H E->I F->H G->H I->H

Experimental workflow for in vitro evaluation of this compound.

MAPK_pathway cluster_mapk MAPK Signaling UVB UVB/Oxidative Stress RAS Ras UVB->RAS GF This compound/Analogs ERK ERK1/2 GF->ERK inhibits p38 p38 GF->p38 inhibits RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK MEK->p38 AP1 AP-1 ERK->AP1 p38->AP1 MMPs ↑ MMPs AP1->MMPs Collagen ↓ Collagen Synthesis AP1->Collagen

MAPK signaling pathway in skin aging and intervention by this compound.

NFkB_pathway cluster_nfkb NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., LPS, UVB) IKK IKK Stimuli->IKK GF This compound/Analogs GF->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation NFkB_IkB->NFkB IκB degradation Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines

NF-κB signaling pathway in inflammation and intervention by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound in cosmetic and dermatological applications.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determine the IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radical).

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines in Keratinocytes

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in human keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or UVB source

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Protocol:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induce an inflammatory response by treating the cells with LPS (e.g., 1 µg/mL) or exposing them to a sub-erythemal dose of UVB radiation.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the stimulated, untreated control.

Anti-Aging Activity: MMP-9 Inhibition by Gelatin Zymography

Objective: To assess the inhibitory effect of this compound on the activity of matrix metalloproteinase-9 (MMP-9).

Materials:

  • Human dermal fibroblasts (HDFs)

  • DMEM

  • FBS

  • Phorbol 12-myristate 13-acetate (PMA) to induce MMP-9 expression

  • This compound

  • SDS-PAGE equipment

  • Gelatin

  • Tris-HCl, CaCl2, ZnCl2, Brij-35

  • Coomassie Brilliant Blue R-250

Protocol:

  • Culture HDFs in DMEM with 10% FBS.

  • Seed cells and grow to near confluency.

  • Wash cells with serum-free DMEM and then incubate in serum-free DMEM containing various concentrations of this compound for 2 hours.

  • Stimulate the cells with PMA (e.g., 10 ng/mL) for 24-48 hours to induce MMP-9 secretion.

  • Collect the conditioned media and centrifuge to remove cell debris.

  • Determine the protein concentration of each sample.

  • Perform SDS-PAGE on a polyacrylamide gel containing 0.1% gelatin. Load equal amounts of protein from each sample.

  • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Clear bands on the gel indicate gelatinolytic activity. The intensity of the bands corresponding to MMP-9 (around 92 kDa) will be inversely proportional to the inhibitory activity of this compound.

  • Quantify the band intensities using densitometry software.

Skin Lightening Activity: Mushroom Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 20 µL of each dilution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at time zero and then every minute for 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • Determine the IC50 value for this compound.[11]

Formulation Considerations

This compound is a lipophilic compound, which is advantageous for incorporation into oil-based or emulsion-based cosmetic and dermatological formulations. Its stability in formulations should be assessed, particularly concerning exposure to light and heat, as ferulic acid can be prone to degradation. The use of antioxidants and appropriate packaging can help maintain its stability and efficacy. The concentration of this compound in a final formulation will depend on its demonstrated efficacy and safety profile.

Conclusion

This compound presents a promising multifunctional ingredient for cosmetic and dermatological applications, with potential antioxidant, anti-inflammatory, anti-aging, and skin-lightening benefits. The provided protocols offer a framework for the systematic in vitro evaluation of its efficacy. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its benefits for skin health and to establish optimal formulation strategies.

References

Application Notes and Protocols: Geranyl Ferulate as a Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate is an ester formed from the conjugation of geraniol and ferulic acid. Both parent molecules are naturally occurring compounds with well-documented antioxidant and antimicrobial properties, making this compound a promising candidate for application as a natural food preservative. Ferulic acid, a phenolic compound, is a potent free radical scavenger, while geraniol, a monoterpenoid alcohol, exhibits broad-spectrum antimicrobial activity. The esterification to form this compound may enhance its lipophilicity, potentially improving its incorporation into fatty food matrices and its ability to interact with microbial cell membranes.

These application notes provide a summary of the available data on the antimicrobial and antioxidant activities of ferulic acid, its esters, and geraniol to support the evaluation of this compound as a food preservative. Detailed experimental protocols are outlined to guide researchers in assessing its efficacy and mechanism of action in food systems.

Data Presentation: Antimicrobial and Antioxidant Activity

The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of ferulic acid, its esters, and geraniol against common foodborne pathogens and via standard antioxidant assays. This data serves as a benchmark for evaluating the potential of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ferulic Acid, its Esters, and Geraniol against Foodborne Pathogens

CompoundEscherichia coli (G-)Pseudomonas aeruginosa (G-)Staphylococcus aureus (G+)Listeria monocytogenes (G+)Bacillus subtilis (G+)Reference(s)
Ferulic Acid100 - 1500 µg/mL100 - 500 µg/mL1100 - 1750 µg/mL1250 - 2000 µg/mL-[1][2]
Propyl Ferulate--0.4 mg/mL-1.1 mg/mL[3][4]
Hexyl Ferulate0.5 mg/mL0.4 mg/mL0.4 mg/mL0.1 mM (bacteriostatic)1.1 mg/mL[3][4][5]
Geraniol3.91 µL/mL (nanoemulsion)-7.81 µL/mL (nanoemulsion)7.81 µL/mL (nanoemulsion)-[6][7]
Geraniol (pure)2500 mg/mL-5000 mg/mL2500 mg/mL-[8]

Note: "G-" refers to Gram-negative bacteria, and "G+" refers to Gram-positive bacteria. MIC values can vary based on the specific strain and testing methodology.

Table 2: Antioxidant Activity of Ferulic Acid and its Derivatives

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging ActivityReference(s)
Ferulic AcidHighHigh
Methyl FerulateModerateModerate
Ethyl FerulateModerateModerate

Proposed Mechanisms of Action

The preservative effects of this compound are likely attributable to the combined antimicrobial and antioxidant properties of its parent compounds, ferulic acid and geraniol.

Antimicrobial Mechanism

The primary antimicrobial action of both ferulic acid and geraniol is believed to be the disruption of bacterial cell membrane integrity. This leads to a cascade of detrimental effects, ultimately resulting in cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Membrane Cell Membrane Integrity Permeability Increased Permeability Membrane->Permeability Potential Altered Membrane Potential Membrane->Potential Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Permeability->Leakage Metabolism Disruption of Cellular Metabolism Potential->Metabolism Death Cell Death Leakage->Death Metabolism->Death GeranylFerulate This compound GeranylFerulate->Membrane Disruption

Caption: Proposed antimicrobial mechanism of this compound.

Antioxidant Mechanism

The antioxidant activity of the ferulic acid moiety of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals. This action terminates the chain reactions of oxidation, thereby preventing lipid peroxidation and the development of rancidity in food.

Antioxidant_Mechanism FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule GeranylFerulate This compound (with Phenolic -OH) GeranylFerulate->FreeRadical donates H• StableRadical Stable this compound Radical GeranylFerulate->StableRadical forms

Caption: Antioxidant mechanism of the ferulic acid moiety.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits the growth of and kills specific foodborne pathogens.

MIC_MBC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 10^5 CFU/mL) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of this compound in broth medium in a 96-well plate start->serial_dilution inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at optimal temperature and time (e.g., 37°C for 24h) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Determine MBC: Lowest concentration with no bacterial growth on agar incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Methodology:

  • Preparation of Inoculum: Culture the selected foodborne pathogen (e.g., Listeria monocytogenes, Escherichia coli) in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an appropriate agar medium. Incubate the plates at the optimal growth temperature for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Protocol 2: Evaluation of Antioxidant Activity in a Food Matrix (e.g., Ground Meat)

This protocol assesses the ability of this compound to inhibit lipid oxidation in a food product.

Antioxidant_Food_Matrix_Workflow start Start prep_samples Prepare ground meat samples with different concentrations of This compound (and controls) start->prep_samples package Package samples and store under refrigeration prep_samples->package sampling Collect samples at defined time intervals (e.g., 0, 3, 6, 9 days) package->sampling tbars_assay Perform Thiobarbituric Acid Reactive Substances (TBARS) assay to measure lipid oxidation sampling->tbars_assay analyze Analyze TBARS values (lower values indicate better antioxidant activity) tbars_assay->analyze end End analyze->end

Caption: Workflow for evaluating antioxidant activity in a food matrix.

Methodology:

  • Sample Preparation: Divide fresh ground meat into batches. Prepare solutions of this compound at different concentrations (e.g., 0.05%, 0.1% w/w). Thoroughly mix the solutions into the meat batches. Prepare a control batch with no added preservative and a positive control with a known preservative (e.g., BHT).

  • Storage: Package the meat samples in a manner that simulates retail conditions (e.g., overwrapped with oxygen-permeable film) and store them under refrigeration (e.g., 4°C).

  • Sampling: At regular intervals (e.g., day 0, 3, 6, 9), take samples from each batch for analysis.

  • TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation.

    • Homogenize a known weight of the meat sample with a solution of trichloroacetic acid (TCA).

    • Centrifuge the homogenate and collect the supernatant.

    • Mix the supernatant with a solution of thiobarbituric acid (TBA).

    • Heat the mixture in a water bath (e.g., 95°C for 30 minutes) to allow the formation of a pink-colored complex.

    • Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

    • Calculate the TBARS value, typically expressed as mg of malondialdehyde (MDA) equivalents per kg of meat.

  • Data Analysis: Compare the TBARS values of the this compound-treated samples to the control samples over the storage period. A lower increase in TBARS values indicates effective inhibition of lipid oxidation.

Protocol 3: Assessment of Antimicrobial Efficacy in a Food Matrix (e.g., Chicken Breast)

This protocol evaluates the ability of this compound to control the growth of spoilage and pathogenic bacteria on a food surface.

Methodology:

  • Inoculum Preparation: Prepare a cocktail of relevant foodborne pathogens or spoilage bacteria (e.g., Pseudomonas fluorescens, Salmonella Typhimurium) at a known concentration (e.g., 10³-10⁴ CFU/mL).

  • Sample Treatment: Cut fresh chicken breast into uniform pieces. Immerse the pieces in solutions of this compound at different concentrations for a specified time. A control group should be immersed in sterile water.

  • Inoculation: After treatment, inoculate the surface of the chicken pieces with a known volume of the bacterial cocktail and allow it to attach.

  • Storage: Package the inoculated samples and store them under refrigeration (e.g., 4°C).

  • Microbial Analysis: At regular intervals (e.g., day 0, 2, 4, 6, 8), take samples from each treatment group.

    • Place the chicken sample in a sterile bag with a known volume of a suitable diluent (e.g., buffered peptone water).

    • Homogenize the sample in a stomacher to release the bacteria from the surface.

    • Perform serial dilutions of the homogenate.

    • Plate the dilutions onto appropriate selective agar media for the target bacteria.

  • Data Analysis: Count the colonies after incubation and calculate the bacterial population (CFU/g). Compare the microbial growth in the this compound-treated samples to the control samples over time. A significant reduction in microbial growth indicates effective antimicrobial activity.

Stability Considerations

The stability of this compound under typical food processing conditions (e.g., temperature, pH) is a critical factor for its application. Ferulic acid itself is relatively stable to pH changes but can undergo thermal degradation, including decarboxylation, at high temperatures. The ester linkage in this compound may be susceptible to hydrolysis at extreme pH values and high temperatures.

Recommendations for further research:

  • Thermal Stability: Evaluate the degradation of this compound in a food matrix or model system at various temperatures relevant to food processing (e.g., pasteurization, cooking).

  • pH Stability: Assess the stability of this compound across a range of pH values commonly found in food products (pH 3-8).

  • Photostability: Determine the impact of light exposure on the stability and efficacy of this compound, particularly for transparently packaged foods.

Conclusion

This compound presents a compelling profile as a potential natural food preservative due to the established antimicrobial and antioxidant activities of its constituent molecules. The provided protocols offer a comprehensive framework for researchers to systematically evaluate its efficacy in various food systems. Further investigation into its stability, sensory impact, and regulatory status is necessary for its successful application in the food industry.

References

Application Notes and Protocols for Investigating Geranyl Ferulate in Mitigating Oxidative Stress in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate is an ester conjugate of ferulic acid and geraniol, two natural compounds recognized for their antioxidant and anti-inflammatory properties.[1] This novel compound is of interest for its potential therapeutic applications, including neuroprotection. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies. Consequently, compounds that can mitigate oxidative stress are of significant interest in drug discovery and development. These application notes provide an overview of the current understanding of this compound's effects on oxidative stress in cell culture and detailed protocols for its investigation.

Recent studies have presented intriguing but complex findings regarding the bioactivity of this compound. While it has been shown to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity, it has also been observed to increase ROS production under the same conditions, suggesting a potential pro-oxidant activity.[1] This highlights the necessity for comprehensive in vitro evaluation to elucidate its precise mechanisms of action.

Mechanism of Action: A Complex Picture

The antioxidant potential of this compound is hypothesized to stem from its constituent parts, ferulic acid and geraniol. Ferulic acid is a well-established antioxidant that can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][4] Geraniol has also been shown to activate the Nrf2/HO-1 signaling pathway, contributing to its protective effects against oxidative stress-induced apoptosis.[5]

However, direct investigation of this compound has yielded conflicting results. While it fully prevented H₂O₂-induced cell death in neuroblastoma cells, it also enhanced H₂O₂-induced ROS production.[1] The researchers who observed this phenomenon hypothesized that the protective effect seen in the cell viability assay might be due to an induction of mitochondrial hyperactivation, leading to an increased metabolic rate and enhanced conversion of the assay reagent, rather than a direct antioxidant effect.[1] This underscores the importance of employing multiple assays to comprehensively assess the bioactivity of this compound.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound on H₂O₂-induced oxidative stress in neuron-differentiated N2a cells.

Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated N2a Cells

TreatmentConcentrationCell Viability (% of Control)
Control-100%
H₂O₂100 µM26%
This compound + H₂O₂1 µM + 100 µM100%
This compound + H₂O₂5 µM + 100 µM100%
(Data adapted from Lerin et al., 2024)[1]

Table 2: Effect of this compound on H₂O₂-Induced ROS Production in N2a Cells

TreatmentConcentrationROS Production (% of Control)
Control-100%
H₂O₂100 µM~150% (at 40 min)
This compound + H₂O₂1, 5, or 10 µM + 100 µMIncreased H₂O₂-induced ROS production
(Data adapted from Lerin et al., 2024)[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Neuroblastoma cell line (e.g., N2a) is a suitable model for neuroprotection studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays).

    • Allow cells to adhere and grow for 24 hours.

    • For neuronal differentiation (if required for the cell line), the culture medium can be changed to a low-serum medium.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) for a specified duration (e.g., 1 hour).[1]

    • Induce oxidative stress by adding an oxidizing agent such as hydrogen peroxide (H₂O₂; e.g., 100 µM) for the desired time (e.g., 24 hours for viability, shorter times for ROS measurements).[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After the treatment period, remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate at 37°C for 3-4 hours.[6]

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570-590 nm using a microplate reader.[6]

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay is used to detect the overall levels of reactive oxygen species within the cells.

  • Principle: The cell-permeable probe 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA) is deacetylated by cellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Procedure:

    • Following treatment with this compound and H₂O₂, wash the cells with warm Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Load the cells with 10 µM H₂DCFDA in a suitable buffer (e.g., HBSS) and incubate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light.

    • Wash the cells again with DPBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Antioxidant Enzyme Activity Assays

These assays quantify the activity of key endogenous antioxidant enzymes.

  • Principle: Commercially available kits are often used to measure the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These assays are typically colorimetric or fluorometric.[1]

    • SOD: Measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.[1]

    • CAT: Measures the decomposition of hydrogen peroxide.[1]

    • GPx: Measures the rate of oxidation of glutathione.[1]

  • Procedure:

    • After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • Perform the SOD, CAT, and GPx activity assays on the cell lysates according to the manufacturer's instructions of the specific kits being used.

    • Normalize the enzyme activity to the protein concentration.

Visualizations

G oxidative_stress Oxidative Stress (e.g., H₂O₂) keap1 Keap1 oxidative_stress->keap1 inactivates geranyl_ferulate This compound geranyl_ferulate->keap1 potentially inactivates nrf2 Nrf2 keap1->nrf2 releases are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds to antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) are->antioxidant_enzymes promotes transcription of cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection leads to

Caption: Putative Nrf2 signaling pathway activated by this compound components.

G start Start seed_cells Seed Cells in Culture Plates start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce_stress assays Perform Assays induce_stress->assays viability Cell Viability (MTT Assay) assays->viability ros Intracellular ROS (DCFH-DA Assay) assays->ros enzymes Antioxidant Enzyme Activity assays->enzymes analyze Analyze Data viability->analyze ros->analyze enzymes->analyze

Caption: Experimental workflow for assessing this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Geranyl Ferulate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of geranyl ferulate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and efficiency.

Issue Potential Causes Recommended Solutions
Low or No Product Yield - Inactive enzyme- Poor substrate solubility- Sub-optimal reaction conditions (temperature, pH)- Presence of inhibitors- Verify enzyme activity with a standard reaction.- Select a solvent with a high Log P value, such as diphenyl ether (DPE), to improve substrate solubility and enzyme stability.[1][2]- Optimize reaction temperature (typically 40-60°C for many lipases) and ensure the system's pH is suitable for the chosen lipase.[3]- Ensure substrates are free of impurities that could act as enzyme inhibitors.
Slow Reaction Rate - Insufficient enzyme loading- Poor mixing/mass transfer limitations- Sub-optimal molar ratio of substrates- Water content not optimized- Increase the enzyme concentration. Studies have shown that higher enzyme loading can significantly increase the reaction rate.[4]- Increase agitation speed to reduce external diffusion limitations.[5][6]- Optimize the molar ratio of ferulic acid to geraniol. An excess of one substrate can sometimes drive the reaction forward.[3]- While enzymes require some water for activity, excess water can promote hydrolysis. For solvent-based systems, consider adding molecular sieves to remove water produced during esterification.[7]
Enzyme Deactivation - High reaction temperature- Inappropriate solvent- Extreme pH- Operate within the recommended temperature range for the specific lipase. For instance, Novozym 435 is generally stable up to 60-70°C.[3][7]- Use non-polar, hydrophobic solvents that do not strip the essential water layer from the enzyme.[1][2]- Ensure the reaction medium is buffered or that the substrates themselves do not create a pH environment that denatures the enzyme.
Difficulty in Product Purification - Complex reaction mixture- Similar polarities of product and unreacted substrates- After the reaction, remove the immobilized enzyme by filtration.[2]- Use silica gel column chromatography for purification. A common eluent system is a mixture of chloroform and diethyl ether.[2]- Consider using a solvent-free system where geraniol acts as both substrate and solvent. This can simplify the final reaction mixture.[1][8]
Inconsistent Results - Variability in raw materials- Inconsistent enzyme activity- Poor control over reaction parameters- Use substrates of high purity.- Use a fresh batch of enzyme or test the activity of the current batch before starting the experiment.- Precisely control temperature, agitation, and reaction time.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is most effective for this compound synthesis?

A1: Lipases are the most commonly used enzymes for the esterification of ferulic acid and geraniol. Specifically, immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, has shown high conversion rates, reaching up to 99% under optimized conditions.[1][2] Other lipases, such as those from Pseudomonas fluorescens and Rhizopus oligosporus, have also been used.[5][6]

Q2: What is the optimal solvent for the enzymatic synthesis of this compound?

A2: The choice of solvent is critical. Organic solvents with a high Log P (non-polar) are generally preferred as they can enhance enzyme stability and activity by not stripping the essential water from the enzyme's surface.[1][2] Diphenyl ether (DPE) has been shown to be a highly effective solvent, leading to near-quantitative yields.[1] Solvent-free systems, where geraniol serves as both a reactant and the solvent, are also a viable and environmentally friendly option, although they may result in lower yields compared to certain solvent-based systems.[1][8]

Q3: What are the optimal reaction conditions for maximizing the yield of this compound?

A3: Optimal conditions can vary depending on the specific enzyme and reaction system. However, for Novozym 435-catalyzed synthesis in diphenyl ether, a high conversion of 93% was achieved in 48 hours, reaching 99% in 120 hours.[1][2] In a solvent-free system, a 58% conversion was achieved after 120 hours.[1] Generally, temperatures between 40°C and 60°C and a 1:1 molar ratio of the substrates are good starting points for optimization.[3]

Q4: How can the enzyme be reused for multiple reaction cycles?

A4: Immobilized enzymes, like Novozym 435, can be easily recovered from the reaction mixture by simple filtration.[2] After recovery, the enzyme can be washed with a suitable solvent to remove any adsorbed substrates or products and then dried before being reused. Studies on similar enzymatic esterifications have shown that immobilized lipases can be reused for multiple cycles without a significant loss of activity.[5][7]

Q5: How is the final product, this compound, purified?

A5: After the removal of the enzyme catalyst by filtration, the reaction mixture can be concentrated to remove the solvent. The resulting residue is then typically purified using silica gel column chromatography.[2] A common mobile phase for elution is a mixture of chloroform and diethyl ether (e.g., a 4:1 v/v ratio).[2] Thin-layer chromatography (TLC) can be used to identify the fractions containing the purified this compound.[2]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common methodologies. Optimization of specific parameters is recommended for individual experimental setups.

  • Reactant Preparation: Dissolve ferulic acid in the chosen solvent (e.g., diphenyl ether) in a reaction vessel.

  • Substrate Addition: Add geraniol to the mixture. A 1:1 molar ratio is a common starting point.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight.

  • Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker or incubator. Maintain a constant temperature (e.g., 60°C) and agitation for a set period (e.g., 48-120 hours).[1][2]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the progress by techniques such as HPLC or GC.

  • Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme from the mixture by filtration for potential reuse.[2]

  • Product Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.[2]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing Reactants Ferulic Acid & Geraniol ReactionVessel Reaction Vessel Reactants->ReactionVessel Solvent Solvent (e.g., DPE) or Solvent-Free Solvent->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Filtration->Enzyme Recovered Enzyme for Reuse Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Chromatography Silica Gel Chromatography Evaporation->Chromatography Crude Product PureProduct Pure this compound Chromatography->PureProduct

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low this compound Yield CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckSolvent Evaluate Solvent System Start->CheckSolvent CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckPurity Verify Substrate Purity Start->CheckPurity InactiveEnzyme Inactive Enzyme CheckEnzyme->InactiveEnzyme PoorSolubility Poor Substrate Solubility CheckSolvent->PoorSolubility SuboptimalTemp Sub-optimal Temperature/Time CheckConditions->SuboptimalTemp Inhibitors Presence of Inhibitors CheckPurity->Inhibitors Solution1 Use Fresh/Active Enzyme InactiveEnzyme->Solution1 Solution2 Use High Log P Solvent (e.g., DPE) PoorSolubility->Solution2 Solution3 Optimize Temperature, Time, Molar Ratio SuboptimalTemp->Solution3 Solution4 Use High Purity Substrates Inhibitors->Solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Geranyl Ferulate Delivery Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of geranyl ferulate to target cells or tissues.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound in experimental settings.

1. What is this compound and why is it challenging to work with?

This compound is an ester formed from the conjugation of ferulic acid and geraniol. It is a lipophilic molecule with very poor water solubility, which presents a significant challenge for its delivery in aqueous biological systems. Its parent compounds, ferulic acid and geraniol, also have short in vivo half-lives, necessitating delivery systems that can protect the molecule and provide sustained release.

2. What are the most promising delivery systems for this compound?

Due to its lipophilicity, lipid-based delivery systems are the most suitable for this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids, which can encapsulate lipophilic drugs like this compound, offering good stability and controlled release.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading capacity and reduce drug expulsion during storage compared to SLNs.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. For this compound, it would be entrapped within the lipid bilayer.

3. How can I dissolve this compound for my experiments?

This compound has very poor solubility in water (approximately 0.24-0.26 µg/mL). Therefore, organic solvents are required for initial dissolution. Based on the solubility of its parent compound, ferulic acid, the following solvents are likely to be effective:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

For cell culture experiments, it is crucial to first dissolve this compound in a small amount of a biocompatible organic solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.

4. What is the stability of this compound in biological fluids?

This compound acts as a prodrug and is susceptible to hydrolysis by esterases present in biological fluids. Its stability varies significantly across different species and tissues. For instance, the half-life of this compound is approximately 194 minutes in human whole blood, but only about 20 minutes in rat whole blood and as low as 4 minutes in rat liver homogenates[1]. Interestingly, it shows high stability in rat brain homogenates, suggesting it may reach the brain intact[1].

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of this compound delivery systems.

Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency of this compound in SLNs/NLCs 1. Poor solubility of this compound in the chosen solid lipid.2. Drug expulsion during lipid crystallization.3. Suboptimal drug-to-lipid ratio.1. Screen different solid lipids to find one with higher solubilizing capacity for this compound.2. For NLCs, optimize the solid lipid to liquid lipid ratio to create a less ordered lipid matrix.3. Systematically vary the drug-to-lipid ratio to find the optimal loading concentration. Start with a lower ratio and gradually increase it.
Aggregation of SLNs/Liposomes During Storage 1. Insufficient surfactant concentration or inappropriate surfactant type.2. Changes in temperature leading to lipid recrystallization and particle fusion.3. High particle concentration.1. Increase the concentration of the surfactant or use a combination of surfactants to provide better steric or electrostatic stabilization.2. Store the nanoparticle dispersion at a consistent, recommended temperature (often 4°C). Avoid freeze-thaw cycles unless a cryoprotectant is used.3. Dilute the nanoparticle suspension to a lower concentration for storage.
Inconsistent Particle Size in Formulations 1. Inefficient homogenization or sonication.2. Variations in temperature during preparation.3. Inappropriate surfactant selection.1. Optimize the homogenization pressure and number of cycles or the sonication time and amplitude.2. Ensure consistent and controlled temperature throughout the formulation process.3. Select a surfactant that effectively reduces interfacial tension and stabilizes the newly formed nanoparticles.
Precipitation of this compound in Cell Culture Media 1. Exceeding the solubility limit of this compound in the final medium.2. High final concentration of the organic solvent used for initial dissolution.1. Prepare a more dilute stock solution in the organic solvent before adding it to the cell culture medium.2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic level (typically <0.5%).

III. Data Presentation

The following tables summarize key quantitative data for this compound and its delivery.

Table 1: Solubility of Ferulic Acid (as a proxy for this compound) in Various Solvents

Solvent Solubility (mg/mL)
Water~0.75 - 2.43
Ethanol~15.96 - 151.84
Methanol~15.96 - 151.84
DMSO~15.96 - 151.84
AcetoneData not available

Note: The solubility data presented is for ferulic acid and should be considered as an estimate for this compound due to a lack of specific data for the latter.

Table 2: Stability of this compound in Different Biological Media

Medium Half-life (minutes)
Human Whole Blood~194
Rat Whole Blood~20
Rat Liver Homogenate~4
Rat Brain HomogenateStable for at least 3 hours

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to the delivery of this compound.

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

  • Materials: this compound, solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate), surfactant (e.g., Poloxamer 188, Tween® 80), purified water.

  • Protocol:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid with continuous stirring to form the lipid phase.

    • In a separate vessel, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase to form the aqueous phase.

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

2. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Materials: this compound, phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine), cholesterol, organic solvent (e.g., chloroform, methanol), and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Protocol:

    • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

    • Further dry the lipid film under a stream of nitrogen to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid transition temperature. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

3. In Vitro Cytotoxicity Assessment using MTT Assay

  • Materials: this compound-loaded nanoparticles/liposomes, target cell line, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Protocol:

    • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound formulations and a vehicle control in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the formulations.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

    • Calculate cell viability as a percentage relative to the untreated control cells.

V. Mandatory Visualizations

Experimental Workflow for SLN Preparation and Characterization

experimental_workflow cluster_prep SLN Preparation cluster_char Characterization A Melt Solid Lipid & Add this compound C High-Speed Stirring (Pre-emulsion) A->C B Prepare Hot Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling & SLN Formation D->E F Particle Size & Zeta Potential E->F Analyze G Encapsulation Efficiency E->G Analyze H In Vitro Release Study E->H Study I In Vitro Cytotoxicity Assay E->I Test

Caption: Workflow for the preparation and characterization of this compound-loaded SLNs.

Signaling Pathway: Potential Inhibition of NF-κB by this compound

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation GeranylFerulate This compound GeranylFerulate->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Signaling Pathway: Potential Modulation of MAPK by this compound

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation GeranylFerulate This compound GeranylFerulate->Raf Inhibits? TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Genes Gene Expression (Proliferation, etc.) TF->Genes

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

Technical Support Center: Resolving Peak Tailing of Geranyl Ferulate in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of geranyl ferulate.

Troubleshooting Guide: Step-by-Step Solutions for Peak Tailing

Peak tailing for this compound in RP-HPLC can arise from a variety of factors, primarily related to secondary interactions with the stationary phase, mobile phase properties, or instrumental effects. Follow this guide to diagnose and resolve the issue.

Is the peak tailing affecting all peaks or just the this compound peak?

  • All Peaks: If all peaks in your chromatogram are tailing, this often points to a physical or mechanical issue in the HPLC system.[1]

    • Check for dead volume: Excessive tubing length or improper fittings can cause peak distortion.[1]

    • Inspect the column: A void at the column inlet or a blocked frit can lead to poor peak shape for all analytes. Consider flushing or replacing the column if necessary.[1]

  • This compound Peak Only: If only the this compound peak is tailing, the issue is likely chemical in nature and related to interactions between the analyte and the stationary or mobile phase.

Chemical-Related Peak Tailing of this compound

This compound, with its phenolic hydroxyl group and potential for metal chelation, is susceptible to secondary interactions that cause peak tailing. Here are the steps to address these interactions:

1. Mobile Phase Optimization:

  • pH Adjustment: The phenolic hydroxyl group of the ferulate moiety can interact with residual silanols on the silica-based stationary phase, a common cause of peak tailing.[2][3] Lowering the mobile phase pH can suppress the ionization of these silanols, minimizing these secondary interactions.[2][3]

    • Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. The pKa of ferulic acid is approximately 4.5; therefore, a mobile phase pH of around 2.5-3.0 is a good starting point.[1] Use an acidic modifier like formic acid, acetic acid, or phosphoric acid to achieve the desired pH.[4][5]

  • Use of Additives:

    • Competing Bases: For older columns with higher silanol activity, adding a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups and improve peak shape. However, modern, high-purity silica columns often do not require this.[6]

    • Chelating Agents: this compound possesses moieties that can chelate with metal ions present in the stationary phase or HPLC system, leading to peak tailing.[7] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can mitigate this issue.[7]

2. Stationary Phase Selection:

  • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping treats the residual silanol groups on the silica surface, making them less available for secondary interactions with polar analytes like this compound.[2][8][9]

  • Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce interactions.[9]

3. Sample and Injection Considerations:

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting to see if the peak shape improves.[1][2]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak fronting or tailing.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for phenolic compounds like this compound?

A1: The most frequent cause is the interaction between the acidic phenolic hydroxyl group of the analyte and active, unreacted silanol groups on the surface of the silica-based stationary phase.[2][3] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter.[11][12] At a pH near the pKa of this compound (estimated to be around 4.5, similar to ferulic acid), the compound will exist in both its ionized and non-ionized forms, which can lead to peak broadening or splitting.[11][12] By lowering the pH to around 2.5-3.0, the ionization of the phenolic hydroxyl group is suppressed, leading to a single, more hydrophobic form of the analyte and improved peak symmetry.[1] Additionally, a low pH protonates the residual silanol groups on the stationary phase, reducing their ability to interact with the analyte.[2][3]

Q3: When should I consider using a mobile phase additive like TEA or EDTA?

A3: Consider using triethylamine (TEA) if you are using an older Type A silica column that is not fully end-capped, as it can help to mask active silanol sites. For modern, high-purity, end-capped columns, TEA is often unnecessary. Ethylenediaminetetraacetic acid (EDTA) should be considered if you suspect metal chelation is contributing to peak tailing. This can occur if you observe inconsistent peak shapes or if the tailing is reduced after passivating the HPLC system.[7]

Q4: Can my choice of organic solvent in the mobile phase influence peak tailing?

A4: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reverse-phase HPLC, they have different properties. Methanol is a protic solvent and can sometimes provide better peak shapes for acidic compounds by competing for interactions with silanol groups. If you are experiencing tailing with acetonitrile, it may be worthwhile to try a method with methanol.

Q5: What is an acceptable tailing factor?

A5: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value between 0.9 and 1.2 is generally considered very good.[6][13] For many applications, a tailing factor up to 1.5 is acceptable.[5][13] Values above 2.0 usually indicate a problem that needs to be addressed.[10][13]

Data Presentation

The following table provides illustrative data on how different troubleshooting steps can impact the peak asymmetry of a phenolic compound like this compound. The asymmetry factor (As) is a common measure of peak tailing, where a value of 1 indicates a perfectly symmetrical peak.

Condition Mobile Phase Asymmetry Factor (As) Observation
Initial (Tailing) Acetonitrile:Water (50:50)2.1Significant peak tailing observed.
pH Adjustment Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)1.3Tailing is noticeably reduced.
Additive (Chelator) Acetonitrile:Water with 0.1% Formic Acid and 0.1 mM EDTA1.1Further improvement in peak symmetry.
Column Change (Using a new, end-capped column with the optimized mobile phase)1.0Symmetrical peak achieved.

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific column, HPLC system, and experimental conditions.

Experimental Protocols

Recommended HPLC Method for this compound

This method is adapted from established protocols for ferulic acid and its derivatives and is designed to provide good peak shape for this compound.[1][14]

  • Column: High-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or another acid to adjust pH to ~2.5-3.0).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: Hold at 80% B

    • 30.1-35 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Diode array detection (DAD) at 320 nm (based on the absorbance maximum of the ferulate chromophore).[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 20% acetonitrile/methanol in water with 0.1% formic acid).

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks system_issue Address System Issues: - Check for dead volume - Inspect fittings - Flush/replace column all_peaks->system_issue Yes chem_issue Chemical Interaction Issue all_peaks->chem_issue No ph_adjust Adjust Mobile Phase pH (e.g., to ~2.5-3.0 with formic acid) chem_issue->ph_adjust tailing_resolved1 Peak Shape Acceptable? ph_adjust->tailing_resolved1 end Problem Resolved tailing_resolved1->end Yes column_choice Select High-Quality End-Capped Column tailing_resolved1->column_choice No tailing_resolved2 Peak Shape Acceptable? column_choice->tailing_resolved2 tailing_resolved2->end Yes additives Consider Mobile Phase Additives (e.g., 0.1 mM EDTA for chelation) tailing_resolved2->additives No tailing_resolved3 Peak Shape Acceptable? additives->tailing_resolved3 tailing_resolved3->end Yes further_investigation Further Investigation: - Sample overload - Injection solvent mismatch tailing_resolved3->further_investigation No G Mechanism of Peak Tailing via Silanol Interaction cluster_column Silica Stationary Phase cluster_analyte This compound Silanol_Group Residual Silanol Group (Si-OH) Ionized_Silanol Ionized Silanol Group (Si-O⁻) Silanol_Group->Ionized_Silanol at pH > pKa (~3.5) Secondary_Interaction Secondary Ionic Interaction Ionized_Silanol->Secondary_Interaction Geranyl_Ferulate This compound (with Phenolic -OH) Geranyl_Ferulate->Secondary_Interaction Mixed_Retention Mixed-Mode Retention (Hydrophobic + Ionic) Secondary_Interaction->Mixed_Retention Peak_Tailing Peak Tailing Mixed_Retention->Peak_Tailing

References

minimizing geranyl ferulate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing geranyl ferulate precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound is an ester formed from geraniol and ferulic acid. It is a hydrophobic compound, meaning it has a low solubility in water-based solutions like cell culture media.[1][2] This inherent property often leads to precipitation when it is introduced into an aqueous environment.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell culture experiments.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines, while many can tolerate up to 0.5% without significant cytotoxic effects.[1][2][3][4] Primary cells are often more sensitive to DMSO.[1] It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and experimental duration.

Q4: Can I use other solvents to dissolve this compound?

While DMSO is the most common, other organic solvents like ethanol and methanol can also be used to dissolve hydrophobic compounds.[5][6][7] However, their compatibility and potential toxicity to the specific cell line at the required final concentration must be evaluated.

Q5: Are there any alternatives to using organic solvents to improve the solubility of this compound?

Yes, using a carrier molecule like Bovine Serum Albumin (BSA) can help to increase the solubility and bioavailability of hydrophobic compounds in cell culture media.[8][9] This method involves pre-complexing this compound with BSA before adding it to the culture medium.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
Possible Cause Troubleshooting Step
High final concentration of this compound. Decrease the final working concentration of this compound. Its aqueous solubility is very low (approximately 0.26 µg/mL).[10]
High concentration of the DMSO stock solution. Prepare a less concentrated stock solution of this compound in DMSO. A stock concentration of 50 mM has been previously used.[10]
Rapid dilution. Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
Low temperature of the medium. Warm the cell culture medium to 37°C before adding the this compound stock solution.
Issue 2: The cell culture medium becomes cloudy over time after adding this compound.
Possible Cause Troubleshooting Step
Delayed precipitation. The final concentration of this compound may be at the limit of its solubility. Try reducing the final concentration.
Interaction with media components. Some components of the serum or media supplements may interact with this compound, causing it to precipitate. Consider using a serum-free medium for the experiment if possible, or reducing the serum concentration.
Instability of the compound. Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C) and protected from light to prevent degradation.
Issue 3: I am observing cellular toxicity that may not be related to the effect of this compound.
Possible Cause Troubleshooting Step
DMSO toxicity. Ensure the final DMSO concentration in your culture medium is at a non-toxic level for your specific cell line (ideally ≤ 0.1% for sensitive cells, and not exceeding 0.5% for most robust lines).[1][2][3][4]
Solvent control. Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental wells, but without this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds

Compound Solvent Solubility Reference
This compoundWater0.26 ± 0.02 µg/mL[10]
This compoundDPBS/Methanol (70:30 v/v)8.1 ± 0.3 µg/mL[10]
Ferulic AcidWater1.36 x 10⁻⁴ (mole fraction at 318.2 K)[6]
Ferulic AcidMethanol3.15 x 10⁻² (mole fraction at 318.2 K)[6]
Ferulic AcidEthanol3.08 x 10⁻² (mole fraction at 318.2 K)[6]
Ferulic AcidDMSO6.47 x 10⁻² (mole fraction at 318.2 K)[6]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell Type Recommended Maximum DMSO Concentration Reference
Most Cell Lines0.5%[1][11]
Sensitive/Primary Cell Lines0.1%[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solution using DMSO
  • Prepare Stock Solution:

    • Dissolve this compound powder in 100% sterile DMSO to make a 50 mM stock solution.[10]

    • For example, to make 1 mL of a 50 mM stock solution, dissolve 16.52 mg of this compound (MW: 330.44 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • Warm the cell culture medium to 37°C.

    • Serially dilute the 50 mM stock solution in pre-warmed medium to achieve the desired final concentration.

    • Important: Add the stock solution dropwise to the medium while gently mixing to facilitate dissolution and prevent precipitation. Ensure the final DMSO concentration remains below the toxic level for your cells (e.g., for a 1:1000 dilution to get a 50 µM final concentration, the final DMSO concentration will be 0.1%).

Protocol 2: Solubilization of this compound using Bovine Serum Albumin (BSA)
  • Prepare BSA Solution:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile phosphate-buffered saline (PBS) or your basal cell culture medium.

    • To dissolve BSA, slowly add the powder to the solvent while gently stirring. Avoid vigorous vortexing which can cause foaming and denaturation.[12][13] The solution can be gently warmed to 37°C to aid dissolution.[9]

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • Prepare a concentrated stock of this compound in a minimal amount of ethanol or DMSO.

    • Warm the BSA solution to 37°C.

    • Slowly add the concentrated this compound solution to the warm BSA solution while stirring. The molar ratio of this compound to BSA may need to be optimized, but a starting point could be a 2:1 to 5:1 ratio.

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Prepare Final Working Solution:

    • Add the this compound-BSA complex to your cell culture medium to achieve the desired final concentration of this compound.

    • Remember to include a BSA-only control in your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 50 mM this compound Stock in 100% DMSO dilute Serially Dilute Stock in Warmed Medium (Final DMSO <0.5%) prep_stock->dilute warm_media Warm Cell Culture Medium to 37°C warm_media->dilute add_to_cells Add Working Solution to Cell Culture dilute->add_to_cells incubate Incubate Cells for Desired Time Period add_to_cells->incubate analyze Perform Downstream Assays (e.g., Viability, Western Blot) incubate->analyze

Workflow for preparing and using this compound in cell culture.

troubleshooting_flowchart Troubleshooting this compound Precipitation start This compound Precipitates in Cell Culture Medium check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No reduce_concentration Reduce final working concentration check_concentration->reduce_concentration Yes check_dilution Was the dilution performed rapidly into cold medium? check_dmso->check_dilution No reduce_dmso Lower stock concentration to reduce final DMSO % check_dmso->reduce_dmso Yes use_bsa Consider using BSA as a carrier molecule check_dilution->use_bsa No improve_dilution Add stock dropwise to pre-warmed medium with gentle mixing check_dilution->improve_dilution Yes

A flowchart for troubleshooting precipitation issues.

nf_kb_pathway This compound and the NF-κB Signaling Pathway GF This compound IKK IKK Complex GF->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Activation

Potential inhibition of the NF-κB pathway by this compound.

mapk_pi3k_pathways This compound's Potential Impact on MAPK and PI3K/Akt Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway GF This compound p38 p38 MAPK GF->p38 Modulation ERK ERK1/2 GF->ERK Modulation PI3K PI3K GF->PI3K Modulation MAPK_downstream Cellular Responses (Inflammation, Apoptosis) p38->MAPK_downstream ERK->MAPK_downstream Akt Akt PI3K->Akt PI3K_downstream Cellular Responses (Survival, Proliferation) Akt->PI3K_downstream

Modulation of MAPK and PI3K/Akt pathways by this compound.

References

selecting appropriate solvents for geranyl ferulate extraction and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geranyl ferulate. Below you will find detailed information on solvent selection for extraction and analysis, along with solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Extraction

1. What are the best solvents for extracting this compound?

This compound is a lipophilic compound with very poor water solubility. Therefore, organic solvents are required for efficient extraction. The choice of solvent will depend on the source material and the intended downstream application. Based on the solubility of the parent compound, ferulic acid, and general principles for similar esters, the following solvents are recommended:

  • High Polarity Solvents (with co-solvents): While this compound has low polarity, mixtures of alcohols with water can be effective for extracting it from plant matrices. Ethanol and methanol are common choices. For instance, ethanol-water mixtures (e.g., 50-80% ethanol) have been shown to be effective for extracting phenolic compounds from plant materials.[1]

  • Intermediate Polarity Solvents: Ethyl acetate is a good choice for liquid-liquid extraction from aqueous mixtures or for solid-liquid extraction. It has been used as an extraction solvent for this compound from biological samples.[2]

  • Low Polarity Solvents: For non-polar matrices, solvents like hexane or diethyl ether could be considered, although they are less common for initial plant extractions.

  • "Green" Solvents: Natural deep eutectic solvents (NADES) are emerging as effective and environmentally friendly alternatives for extracting phenolic compounds.

2. How can I optimize the extraction of this compound from a solid matrix (e.g., plant material)?

To maximize your extraction yield, consider the following parameters:

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally increases extraction efficiency by creating a larger concentration gradient.

  • Temperature: Increasing the extraction temperature can enhance solvent penetration and solute solubility. However, be cautious of potential degradation of thermolabile compounds.

  • Extraction Time: Longer extraction times can lead to higher yields, but this effect plateaus. It's important to determine the optimal time to balance efficiency and sample throughput.

  • Agitation: Continuous stirring or sonication increases the surface area of contact between the sample and the solvent, improving extraction efficiency.

3. My this compound extract is very dilute. How can I concentrate it?

Rotary evaporation is a standard and effective method for concentrating extracts by removing the solvent under reduced pressure. For smaller volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent.

Analysis (HPLC)

1. What is a good starting point for developing an HPLC method for this compound analysis?

Given its hydrophobic nature, a reversed-phase HPLC method is most appropriate. Here is a recommended starting point based on methods for the closely related compound, ferulic acid:[3][4][5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid (to ensure the phenolic acid is in its protonated form)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a lower percentage of mobile phase B and gradually increase it to elute the highly retained this compound. A starting point could be 50% B, increasing to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 320-325 nm, which is the λmax for the ferulate chromophore.[6]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

2. What solvent should I use to dissolve my this compound sample for HPLC analysis?

It is crucial to dissolve your sample in a solvent that is compatible with your mobile phase to ensure good peak shape. Ideally, dissolve the sample in the initial mobile phase composition. If solubility is an issue, you can use a stronger solvent (e.g., pure methanol or acetonitrile), but keep the injection volume small to minimize peak distortion.[7]

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Inadequate solvent-to-solid ratio.- Poor sample preparation (large particle size).- Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, methanol).- Optimize extraction time and temperature.- Increase the volume of solvent used per gram of sample.- Grind the sample to a fine powder to increase surface area.
Co-extraction of Interfering Compounds - Solvent is not selective enough.- Use a more selective solvent.- Employ a solid-phase extraction (SPE) clean-up step after initial extraction.
Degradation of this compound During Extraction - High temperatures.- Exposure to light or oxygen.- Use lower extraction temperatures.- Protect the sample from light and work under an inert atmosphere (e.g., nitrogen) if necessary.
HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Active sites on the column interacting with the analyte.- Sample solvent is too strong.- Column degradation.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column.
Broad Peaks - Large injection volume of a strong sample solvent.- Low column temperature.- Column contamination or void.- Reduce the injection volume.- Increase the column temperature slightly (e.g., to 30-35 °C).- Wash the column with a strong solvent (e.g., isopropanol) or replace it.
Split Peaks - Clogged inlet frit.- Column void.- Injector issue.- Backflush the column.- Replace the column.- Inspect and clean the injector port and needle.[8]
Retention Time Drift - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column not fully equilibrated.- Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature.- Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before injection.[9]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.- Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[10]
No Peaks or Very Small Peaks - Detector lamp is off.- Incorrect wavelength setting.- Sample concentration is too low.- Leak in the system.- Injector malfunction.- Ensure the detector lamp is on and has sufficient lifetime.- Verify the detection wavelength is set to the λmax of this compound (~320-325 nm).- Concentrate the sample or inject a larger volume (if compatible with good chromatography).- Check for leaks at all fittings.- Ensure the injector is drawing and dispensing the correct volume.[10]

Experimental Protocols

Recommended Protocol for Solid-Liquid Extraction of this compound

  • Sample Preparation: Grind the solid sample (e.g., dried plant material) to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered sample into a flask.

    • Add 20 mL of the chosen extraction solvent (e.g., 80% ethanol in water or ethyl acetate).

    • Stir the mixture at a controlled temperature (e.g., 40-50 °C) for a defined period (e.g., 1-2 hours).

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper or centrifuge to separate the solid residue from the liquid extract.

  • Concentration:

    • If necessary, concentrate the extract using a rotary evaporator at a temperature below 45 °C.

  • Preparation for Analysis:

    • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis start Solid Sample (e.g., Plant Material) prep Grind to Fine Powder start->prep extraction Solid-Liquid Extraction (Solvent, Temp, Time) prep->extraction separation Filtration / Centrifugation extraction->separation extract Crude Extract separation->extract cleanup Optional: SPE Cleanup extract->cleanup concentration Solvent Evaporation extract->concentration cleanup->concentration reconstitution Reconstitute in Mobile Phase Component concentration->reconstitution filtration 0.45 µm Syringe Filter reconstitution->filtration hplc HPLC Analysis filtration->hplc

Caption: A typical experimental workflow for the extraction and analysis of this compound.

signaling_pathway stimulus Oxidative Stress / Inflammatory Stimuli ros ROS stimulus->ros gf This compound gf->ros Inhibits nfkb NF-κB Pathway gf->nfkb Inhibits tgf TGF-β/Smad Pathway gf->tgf Modulates ros->nfkb ros->tgf inflammation Inflammatory Response (e.g., TNF-α, IL-6) nfkb->inflammation collagen Reduced Collagen Production tgf->collagen

Caption: Simplified signaling pathways modulated by this compound's antioxidant activity.[11][12]

References

Technical Support Center: Optimizing Geranyl Ferulate Encapsulation in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the encapsulation of geranyl ferulate in lipid nanoparticles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve encapsulation efficiency in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the encapsulation efficiency (EE%) of this compound in lipid nanoparticles?

A1: The encapsulation efficiency of the highly lipophilic compound this compound is primarily influenced by several critical factors:

  • Lipid Matrix Composition: The solubility of this compound in the solid lipid is crucial. A higher solubility will generally lead to better encapsulation. The use of Nanostructured Lipid Carriers (NLCs), which incorporate a liquid lipid into the solid lipid matrix, can create imperfections in the crystal lattice, providing more space for drug molecules and thus increasing loading capacity.[1][2]

  • Surfactant Type and Concentration: The choice of surfactant and its concentration affects nanoparticle stability and size, which in turn can impact EE%. An optimal surfactant concentration is necessary to properly emulsify the lipid phase and prevent drug expulsion.[3][4]

  • Lipid-to-Drug Ratio: The relative amount of this compound to the total lipid content is a key parameter. Overloading the system beyond the solubility limit of the drug in the lipid matrix will result in low EE%.

  • Manufacturing Process: The method of nanoparticle preparation (e.g., high-pressure homogenization, ultrasonication, solvent emulsification-evaporation) and its parameters (e.g., homogenization pressure, temperature, sonication time) significantly affect nanoparticle characteristics and drug encapsulation.[1][5]

Q2: I am observing a low encapsulation efficiency (<70%) for this compound. What are the likely causes and how can I troubleshoot this?

A2: Low encapsulation efficiency for a hydrophobic molecule like this compound is a common issue. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the problem.

Q3: Should I use Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) for this compound?

A3: For a bulky, lipophilic molecule like this compound, NLCs are generally recommended over SLNs.[2][5] The less-ordered crystalline structure of the NLC matrix, created by blending solid and liquid lipids, can better accommodate the drug and minimize its expulsion during storage, a common problem with the highly ordered crystalline structure of SLNs.[6][7]

Q4: How do I select the appropriate lipids for encapsulating this compound?

A4: The selection of lipids is a critical step. You should screen various solid and liquid lipids for their ability to solubilize this compound.

  • Solid Lipids: Common choices include glyceryl monostearate, glyceryl behenate, tristearin, and stearic acid.[1][6]

  • Liquid Lipids (for NLCs): Medium-chain triglycerides (MCT), oleic acid, and other vegetable oils are often used.[2][8]

The ideal approach is to determine the solubility of this compound in a range of molten solid lipids and liquid lipids at a temperature just above the melting point of the solid lipid. The lipids demonstrating the highest solubilization capacity are the most promising candidates for achieving high EE%.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide provides a structured approach to troubleshooting low encapsulation efficiency of this compound in lipid nanoparticles.

Problem Potential Cause Recommended Solution
Low EE% (<70%) Poor solubility of this compound in the lipid matrix. 1. Screen a variety of solid lipids to find one with higher solubilizing capacity for this compound. 2. Transition from an SLN to an NLC formulation by incorporating a liquid lipid in which this compound is highly soluble.[1][2]
Drug expulsion during nanoparticle solidification. 1. Optimize the cooling process. A rapid cooling step can sometimes lead to the formation of unstable lipid crystals and subsequent drug expulsion.[9] 2. Incorporate a liquid lipid (NLC formulation) to create a less ordered crystal structure that can better accommodate the drug.[2][5]
Sub-optimal surfactant concentration. 1. Titrate the surfactant concentration. Too little surfactant may lead to particle aggregation and drug leakage, while too much can increase the drug's solubility in the aqueous phase.[3] 2. Experiment with different types of surfactants (e.g., Polysorbate 80, Pluronic F68, soy lecithin).
Inappropriate lipid-to-drug ratio. 1. Systematically vary the lipid-to-drug ratio to find the optimal loading capacity of your formulation. Start with a higher lipid concentration and gradually increase the amount of this compound.
Inefficient homogenization or emulsification. 1. Optimize the parameters of your preparation method. For high-pressure homogenization, increase the pressure and/or the number of cycles.[1] For ultrasonication, adjust the power and duration.[1] 2. Ensure the temperature of the lipid and aqueous phases are appropriately matched during emulsification (typically 5-10°C above the melting point of the solid lipid).[1]
Inaccurate measurement of encapsulation efficiency. 1. Ensure complete separation of the lipid nanoparticles from the aqueous phase containing the unencapsulated drug. Ultracentrifugation or centrifugal filter units are commonly used.[3] 2. Validate your analytical method (e.g., HPLC-UV) for the quantification of this compound to ensure accuracy and precision.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by High-Pressure Homogenization

This protocol describes a common method for preparing NLCs.

  • Preparation of Lipid Phase:

    • Weigh the selected solid lipid (e.g., glyceryl behenate) and liquid lipid (e.g., medium-chain triglycerides) in a suitable ratio (e.g., 70:30).

    • Add the accurately weighed amount of this compound to the lipid mixture.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Polysorbate 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).

    • The resulting nanoemulsion is then cooled down to room temperature to allow the lipid to recrystallize and form the NLCs.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines the indirect method for determining the EE%.

  • Separation of Free Drug:

    • Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., with a molecular weight cut-off of 10 kDa).

    • Centrifuge at a specified speed and time (e.g., 4000 x g for 15 minutes) to separate the nanoparticles (retentate) from the aqueous phase containing the unencapsulated this compound (filtrate).

  • Quantification of Unencapsulated Drug:

    • Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of unencapsulated this compound.[10]

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula:

    EE% = [(Total amount of drug - Amount of unencapsulated drug) / Total amount of drug] x 100

Visualizations

Encapsulation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Lipid_Phase Lipid Phase (Solid Lipid, Liquid Lipid, this compound) Pre_Emulsion Pre-emulsification (High-Speed Stirring) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Water, Surfactant) Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling and Solidification Homogenization->Cooling NLCs This compound-Loaded NLCs Cooling->NLCs Separation Separation of Free Drug (Ultracentrifugation) NLCs->Separation Quantification Quantification of Unencapsulated Drug (HPLC) Separation->Quantification Calculation EE% Calculation Quantification->Calculation

Caption: Workflow for the preparation and analysis of this compound-loaded NLCs.

Troubleshooting_Logic Start Low EE% Observed Solubility Is this compound Solubility in Lipid Optimal? Start->Solubility Formulation Is it an SLN or NLC Formulation? Solubility->Formulation No Surfactant Is Surfactant Concentration Optimized? Solubility->Surfactant Yes Screen_Lipids Screen Lipids for Higher Solubility Formulation->Screen_Lipids NLC Switch_NLC Switch to NLC Formulation Formulation->Switch_NLC SLN Process Are Process Parameters Optimized? Surfactant->Process Yes Optimize_Surfactant Titrate Surfactant Concentration Surfactant->Optimize_Surfactant No Optimize_Process Adjust Homogenization/ Sonication Parameters Process->Optimize_Process No Success Improved EE% Process->Success Yes Screen_Lipids->Surfactant Switch_NLC->Surfactant Optimize_Surfactant->Process Optimize_Process->Success

Caption: Troubleshooting flowchart for low encapsulation efficiency of this compound.

References

Technical Support Center: Method Refinement for Consistent Geranyl Ferulate Bioactivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for geranyl ferulate bioactivity testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

This compound is an ester formed from geraniol and ferulic acid.[1][2] It is a naturally occurring compound that has demonstrated a range of bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] It is being investigated as a prodrug to enhance the therapeutic properties and bioavailability of its parent compounds, geraniol and ferulic acid.

Q2: What are the main challenges in testing the bioactivity of this compound?

The primary challenges in testing this compound's bioactivity often relate to its lipophilic nature, which can lead to poor solubility in aqueous assay buffers. This can affect the accuracy and reproducibility of results. Additionally, like many natural products, it has the potential to interfere with certain assay components or detection methods. Ensuring consistent sourcing and purity of the compound is also crucial for reliable data.

Q3: Which solvents are recommended for dissolving this compound for in vitro assays?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] For cell-based assays, it is typically dissolved in a minimal amount of DMSO to create a stock solution, which is then further diluted in the cell culture medium to the final desired concentration. It is important to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Ferulic acid, a component of this compound, is also soluble in DMSO and ethanol.[4]

Q4: How can I minimize variability in my experimental results?

To minimize variability, it is essential to standardize all experimental parameters. This includes using a consistent source and batch of this compound, carefully controlling cell culture conditions (cell density, passage number, media), ensuring accurate dilutions of the compound, and using appropriate positive and negative controls in every assay. It is also advisable to perform experiments in at least triplicate to assess the reproducibility of the results.

Troubleshooting Guides

MTT Assay for Cell Viability and Cytotoxicity

Problem: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[5]

  • Solution:

    • Ensure a single-cell suspension before seeding by gentle pipetting.

    • Use a multichannel pipette for adding reagents to minimize timing differences.

    • To avoid edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[5]

Problem: Low signal or unexpected results.

  • Possible Cause: this compound precipitation in the aqueous culture medium due to its low water solubility. The compound may also interfere with the MTT reagent or formazan crystal formation.

  • Solution:

    • Visually inspect the wells under a microscope for any signs of compound precipitation.

    • Optimize the final concentration of this compound to ensure it remains in solution.

    • Include a "compound only" control (this compound in media without cells) to check for any direct reaction with the MTT reagent.

    • Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient time, protecting the plate from light.

Problem: Inconsistent IC50 values across experiments.

  • Possible Cause: Variations in cell health, density, or metabolic activity. The incubation time with this compound can also significantly impact the results.

  • Solution:

    • Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.[6]

    • Maintain a consistent incubation time for all experiments.

    • Always include a known positive control to benchmark the assay's performance.

Antioxidant Assays (DPPH & ABTS)

Problem: Fading or inconsistent color change in the DPPH assay.

  • Possible Cause: The lipophilic nature of this compound may lead to poor mixing with the aqueous/methanolic DPPH solution. The DPPH reagent itself can be unstable, especially when exposed to light.[7]

  • Solution:

    • Ensure vigorous mixing of the sample with the DPPH solution.

    • Prepare the DPPH solution fresh and store it in the dark.[7]

    • Include a standard antioxidant like Trolox or ascorbic acid to validate the assay.[7]

Problem: Negative absorbance values.

  • Possible Cause: Incorrect blanking of the spectrophotometer. The sample itself may have color that interferes with the reading.[8]

  • Solution:

    • Use the correct blank for the spectrophotometer (the solvent used to dissolve the compound).

    • Measure the absorbance of a "sample only" control (this compound in the solvent without the DPPH/ABTS reagent) and subtract this value from the experimental readings.

Nitric Oxide (NO) Inhibition Assay

Problem: High background or false positives.

  • Possible Cause: this compound may interfere with the Griess reagent used for NO detection. The compound could also be cytotoxic to the cells (e.g., RAW 264.7 macrophages), leading to a decrease in NO production that is not due to direct inhibition of nitric oxide synthase (iNOS).[9]

  • Solution:

    • Run a control with this compound and the Griess reagent in a cell-free system to check for direct interference.

    • Concurrently perform a cell viability assay (e.g., MTT) at the same concentrations of this compound to ensure that the observed NO inhibition is not a result of cytotoxicity.[10]

Problem: Inconsistent inhibition of NO production.

  • Possible Cause: Variability in the activation of macrophages by lipopolysaccharide (LPS). The timing of this compound addition relative to LPS stimulation is also critical.

  • Solution:

    • Ensure a consistent concentration and source of LPS for cell stimulation.

    • Standardize the pre-incubation time with this compound before adding LPS.

Quantitative Data

The following table summarizes available quantitative bioactivity data for this compound and related compounds. Direct comparative studies on this compound across a wide range of bioassays are limited, and further research is encouraged.

CompoundAssayCell Line / SystemIC50 / ActivityReference
Prenyl FerulateDPPH Radical ScavengingCell-freeIC50: 423.39 µM[11][12]
Prenyl FerulateCytotoxicityHuman Skin FibroblastsIC50: 220.23 µM[11][12]
GeraniolCytotoxicityColo-205 (Colon Cancer)IC50: 20 µM[13][14][15]
Geranyl AcetateCytotoxicityColo-205 (Colon Cancer)IC50: 30 µM[13][14][15]
This compoundNeuroprotectionN2a (Neuroblastoma)Fully prevented H2O2-induced cytotoxicity at 1 µM and 5 µM[1]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be higher than 650 nm.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol and protect it from light.[8]

  • Sample Preparation: Prepare different concentrations of this compound in the same solvent used for the DPPH solution.

  • Reaction: Add the this compound solutions to the DPPH solution in a 96-well plate or cuvettes. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Nitric Oxide (NO) Inhibition Assay using RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).

  • Stimulation: Induce NO production by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540-550 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound, based on the known activities of its parent compounds, ferulic acid and geraniol.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits This compound->NF-κB Inhibits Translocation Pro-inflammatory Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_n->Pro-inflammatory Genes Induces Transcription

Caption: Hypothesized Anti-Inflammatory Pathway of this compound.

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bax_m Bax Bax->Bax_m Translocates Bcl-2_m Bcl-2 Bcl-2->Bcl-2_m Inhibits Bax Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c_m Cytochrome c Bax_m->Cytochrome c_m Promotes Release Cytochrome c_m->Cytochrome c

Caption: Hypothesized Apoptotic Pathway of this compound.

Experimental Workflow

experimental_workflow Start Start Prepare this compound Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare this compound Stock Cell Culture Culture and Seed Cells (e.g., RAW 264.7, N2a, Cancer Cell Line) Start->Cell Culture Treatment Treat Cells with Serial Dilutions of this compound Prepare this compound Stock->Treatment Cell Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Bioactivity Assay Select Bioactivity Assay Incubation->Bioactivity Assay MTT Assay MTT Assay (Cell Viability) Bioactivity Assay->MTT Assay Viability NO Assay Nitric Oxide Assay (Anti-inflammatory) Bioactivity Assay->NO Assay Inflammation Antioxidant Assay DPPH/ABTS Assay (Antioxidant) Bioactivity Assay->Antioxidant Assay Oxidative Stress Data Analysis Measure Absorbance and Analyze Data (e.g., IC50) MTT Assay->Data Analysis NO Assay->Data Analysis Antioxidant Assay->Data Analysis End End Data Analysis->End

References

addressing matrix effects in geranyl ferulate quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for addressing matrix effects in the quantification of geranyl ferulate from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound quantification?

A: Matrix effect is the alteration of ionization efficiency for an analyte, like this compound, due to co-eluting components from the sample matrix. In LC-MS analysis, especially with electrospray ionization (ESI), these interfering substances can either suppress or enhance the analyte's signal.[1][2] This is problematic because it can lead to inaccurate and irreproducible quantification, reduced sensitivity, and compromised method reliability.[1][3] Biological samples such as plasma, urine, or tissue homogenates are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can cause significant matrix effects.[2][3]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A solution of this compound is continuously infused into the mass spectrometer post-chromatographic column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal of this compound as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[4][5]

  • Post-Extraction Spike: This is a quantitative assessment. The response of this compound in a neat solution (solvent) is compared to its response when spiked into a pre-extracted blank matrix sample at the same concentration.[2][5] A response in the matrix that is lower than in the neat solvent indicates ion suppression, while a higher response indicates enhancement.[2]

Q3: What are the main strategies to address matrix effects?

A: The two main approaches are to either minimize the matrix effect or to compensate for it.[6]

  • Minimize Matrix Effects: This involves removing the interfering components from the sample before they enter the mass spectrometer. This is typically achieved through:

    • Efficient Sample Preparation: Using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean the sample.

    • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[4]

    • Sample Dilution: A simple approach where diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.[5]

  • Compensate for Matrix Effects: This approach accepts that matrix effects will occur but uses a calibration strategy to correct for the signal alteration. The most common methods are:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): Considered the gold standard, a SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization.[4]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This ensures that the standards and the analyte experience the same matrix effect.[7]

    • Standard Addition: Known amounts of a standard are added directly to aliquots of the sample. This is highly effective as it creates a calibration curve within the unique matrix of each sample.[4][5]

Q4: I don't have a stable isotope-labeled internal standard for this compound. What is the next best approach?

A: When a SIL-IS is unavailable, matrix-matched calibration is a widely used and effective alternative.[7] This involves preparing your calibration standards in a blank biological matrix (e.g., control plasma) that has been processed using the same extraction procedure as your unknown samples. This method effectively compensates for matrix effects, provided that the blank matrix is representative of the study samples and does not contain the analyte of interest.[8] If a representative blank matrix is unavailable or if matrix effects vary significantly between individual samples, the standard addition method is the most suitable choice.[5][9]

Q5: When is the standard addition method more appropriate than matrix-matched calibration?

A: The standard addition method is particularly useful in the following scenarios:

  • When a suitable blank matrix, free of this compound, is not available for creating matrix-matched standards.[9]

  • When there is high variability in matrix effects between different lots or individual samples.[5]

  • For analyzing complex or unknown matrices where matrix composition can differ significantly.[10]

However, this method is more labor-intensive as it requires preparing and analyzing a unique calibration curve for each individual sample.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Accuracy & Precision Significant or variable matrix effects between samples and standards.1. Implement a better calibration strategy: If using external standards, switch to matrix-matched calibration or the standard addition method.[5][8] 2. Improve Sample Cleanup: Optimize your SPE or LLE protocol to more effectively remove interfering components like phospholipids.[4] 3. Use a SIL-IS: If available, a stable isotope-labeled internal standard is the most robust way to correct for variability.[4]
Decreasing Signal Intensity Over an Analytical Run Buildup of matrix components (e.g., phospholipids) on the analytical column or in the MS source.1. Enhance Sample Preparation: Incorporate a phospholipid removal step or use a more rigorous SPE protocol. 2. Optimize Chromatography: Introduce a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste, preventing them from entering the MS source. 3. Column Flushing: Implement a robust column wash step at the end of each injection or periodically within the sequence to clean the column.[11]
Significant Ion Suppression Identified Co-elution of highly ionizable matrix components with this compound.1. Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the column chemistry to achieve better separation between this compound and the interfering peaks.[4] 2. Review Sample Preparation: The extraction method may not be selective enough. Consider a different SPE sorbent or LLE solvent system.[12][13] 3. Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering compounds, though this may impact the limit of quantification.[5]
Inconsistent Results Between Different Sample Lots Relative matrix effects, where the degree of ion suppression or enhancement differs between sources of the same matrix.1. Use the Standard Addition Method: This is the most effective way to account for sample-to-sample variability, as it calibrates each sample individually.[9][10] 2. Pool Blank Matrix: If using matrix-matched calibration, prepare standards in a pooled matrix from multiple sources to average out the variability.

Data & Method Comparison

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup (e.g., SPE) Removes interfering matrix components prior to LC-MS analysis.Reduces ion suppression/enhancement; improves instrument robustness.Can be time-consuming; potential for analyte loss during extraction.
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes and experiences identical ionization effects as the analyte, allowing for accurate signal normalization.Considered the "gold standard" for accuracy and precision; corrects for both matrix effects and extraction variability.Can be expensive; may not be commercially available for all analytes.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix identical to the sample, ensuring standards and analyte experience the same matrix effect.Cost-effective; accurately compensates for consistent matrix effects.Requires a representative blank matrix free of the analyte; does not correct for inter-sample variability.[8]
Standard Addition Method A calibration curve is generated within each individual sample by adding known amounts of standard.Highly accurate, even with complex and variable matrices; does not require a blank matrix.Labor-intensive and time-consuming as each sample requires multiple analyses; uses more sample volume.[5][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for extracting phenolic compounds like this compound from a plasma matrix. Optimization will be required for specific applications.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 600 µL of acidified methanol (e.g., with 1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase polymeric sorbent cartridge (e.g., Strata-X, Oasis HLB).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dilute the supernatant from step 1 with 1 mL of acidified water (e.g., with 1% formic acid).

    • Load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Obtain Blank Matrix: Source a batch of control biological matrix (e.g., human plasma) that is certified to be free of this compound. If possible, pool matrix from several sources.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Process Blank Matrix: Extract the blank matrix using the exact same procedure as the study samples (e.g., Protocol 1). This resulting extract is your "matrix solvent."

  • Create Spiking Solutions: Perform serial dilutions of your this compound stock solution in the organic solvent to create a series of intermediate spiking solutions.

  • Prepare Calibration Curve: Add a small, fixed volume of each intermediate spiking solution to a fixed volume of the "matrix solvent."[15] For example, add 10 µL of each spiking solution to 90 µL of the processed blank matrix extract to create your final calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Ensure the final percentage of organic solvent is compatible with your chromatographic method.[15]

  • Prepare Blank: The "matrix solvent" with no added standard serves as the blank (zero point) for your calibration curve.

Visualizations

Matrix_Effect_Workflow start Start: Quantify this compound in Biological Sample dev Develop LC-MS/MS Method (External Calibration in Solvent) start->dev assess Assess for Matrix Effects? (Post-column infusion or Post-extraction spike) dev->assess no_effect No Significant Effect (e.g., <15% suppression/enhancement) assess->no_effect No effect Significant Effect Observed assess->effect Yes validate Proceed with Validation no_effect->validate strategy Select Mitigation Strategy effect->strategy minimize Minimize Effect: - Improve Sample Cleanup (SPE/LLE) - Optimize Chromatography strategy->minimize Remove Interferences compensate Compensate for Effect strategy->compensate Correct for Interferences minimize->dev sil_is Use SIL-IS (If available) compensate->sil_is matrix_match Use Matrix-Matched Calibration compensate->matrix_match std_add Use Standard Addition Method compensate->std_add sil_is->validate matrix_match->validate std_add->validate

Caption: Workflow for identifying and mitigating matrix effects.

Calibration_Strategies Comparison of Calibration Strategies cluster_external External Calibration cluster_matrix Matrix-Matched Calibration cluster_stdadd Standard Addition ext_std Standards in Solvent ext_curve Calibration Curve ext_std->ext_curve ext_sample Extracted Sample ext_result Calculate Concentration ext_sample->ext_result ext_curve->ext_result Compare mat_std Standards in Extracted Blank Matrix mat_curve Calibration Curve mat_std->mat_curve mat_sample Extracted Sample mat_result Calculate Concentration mat_sample->mat_result mat_curve->mat_result Compare std_sample Extracted Sample Aliquots std_spike Spike Aliquots with Known Standard Amounts std_sample->std_spike std_curve Calibration Curve (per sample) std_spike->std_curve std_result Extrapolate to Zero std_curve->std_result

Caption: Comparison of different analytical calibration strategies.

SPE_Workflow start Start: Plasma Sample ppt 1. Protein Precipitation (e.g., add Acetonitrile/Methanol) start->ppt centrifuge 2. Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 4. Load Sample supernatant->load condition 3. Condition SPE Cartridge (Methanol -> Water) condition->load wash 5. Wash (e.g., 5% Methanol) Interferences to Waste load->wash elute 6. Elute Analyte (e.g., 100% Methanol) wash->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS Injection reconstitute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

References

optimization of reaction conditions for geranyl ferulate synthesis (temperature, pH, substrate ratio)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of geranyl ferulate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is most commonly synthesized via enzymatic esterification or transesterification.[1][2][3] Esterification involves the direct reaction of ferulic acid and geraniol, while transesterification uses an activated ferulic acid ester (like vinyl ferulate) reacting with geraniol.[4] Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus, are frequently used catalysts.[5][6] Feruloyl esterases are also employed.[4]

Q2: Why is enzymatic synthesis preferred over chemical synthesis for this compound?

A2: Enzymatic synthesis offers several advantages over chemical methods, including milder reaction conditions, higher selectivity which reduces the formation of byproducts, and a more environmentally friendly process ("green chemistry").[2][6] Ferulic acid can be sensitive to the high temperatures often required in chemical synthesis.[7]

Q3: What is the optimal temperature for the enzymatic synthesis of this compound?

A3: The optimal temperature for enzymatic synthesis of this compound can vary depending on the specific enzyme and reaction system. Reported temperatures range from 30°C to 90°C.[1][4][5][8][9][10] For example, a study using Lipozyme 435 in a microwave-assisted synthesis of geranyl acetoacetate found optimal temperatures to be between 70°C and 80°C.[11] It is crucial to determine the optimal temperature for your specific enzyme to ensure maximum activity and stability.

Q4: How does pH affect the synthesis of this compound?

A4: When using enzymatic methods in aqueous or microemulsion systems, pH is a critical parameter that directly influences enzyme activity. The optimal pH depends on the specific enzyme being used. For instance, in the synthesis of glyceryl ferulate using a ferulic acid esterase from Aspergillus niger, the optimal condition was a glycerol/acetate buffer medium with a pH of 4.0.[10] For the synthesis of prenyl ferulate using feruloyl esterases from Myceliophthora thermophila, a pH of 6.0 was found to be optimal.[4]

Q5: What is the ideal substrate molar ratio of ferulic acid (or its ester) to geraniol?

A5: The optimal substrate molar ratio can significantly impact the reaction equilibrium and final product yield. An excess of one substrate is often used to drive the reaction towards product formation. Ratios of ferulic acid/ester to geraniol ranging from 1:1 to 1:20 have been investigated.[1][5] For instance, in the synthesis of geranyl butyrate, a 1:5 molar ratio of acid to alcohol was found to be optimal.[6] In another study on geranyl acetoacetate, ratios of 1:5 and 1:6 were reported as optimal under different conditions.[11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive enzyme.- Suboptimal reaction temperature.- Incorrect pH of the buffer.- Unfavorable substrate molar ratio.- Presence of reaction inhibitors.- Insufficient reaction time.- Verify enzyme activity with a standard assay.- Optimize the reaction temperature for the specific enzyme used.- Adjust the pH of the reaction medium to the enzyme's optimum.- Experiment with different substrate molar ratios, often using an excess of one substrate.- Ensure all reagents and solvents are pure.- Extend the reaction time and monitor product formation periodically.
Formation of Byproducts - Non-specific enzyme activity.- Side reactions due to high temperatures.- Hydrolysis of the ester product.- Use a more specific enzyme if available.- Lower the reaction temperature.- For enzymatic reactions in aqueous environments, consider using a solvent-free system or an organic solvent to minimize hydrolysis.[1] In some cases, the use of molecular sieves can remove water or alcohol byproducts.[9]
Slow Reaction Rate - Insufficient enzyme concentration.- Poor mixing/agitation.- Mass transfer limitations.- Increase the enzyme loading.- Ensure adequate agitation of the reaction mixture.[8]- If using a biphasic system, consider using a surfactant or a different solvent system to improve substrate availability to the enzyme.
Difficulty in Product Purification - Complex reaction mixture.- Similar physical properties of product and unreacted substrates.- Optimize the reaction to maximize conversion and minimize unreacted starting materials.- Employ chromatographic techniques such as column chromatography for purification.[12]

Quantitative Data Summary

Table 1: Optimization of Temperature in Geranyl Ester Synthesis

EnzymeSubstratesSolventTemperature (°C)Conversion/YieldReference
Lipozyme 435Geraniol & Acetic AcidSolvent-free6099% Conversion[5]
Pseudomonas fluorescens LipaseGeraniol & Vinyl AcetateVinyl Acetate30~99% Yield[8]
Lipozyme 435Geraniol & Ethyl AcetoacetateSolvent-free (Microwave)70-8093-95% Conversion[9][11]
Feruloyl Esterase (FaeB2)Vinyl Ferulate & PrenolMicroemulsion3071.5% Yield[4][13]
Immobilized Ferulic Acid EsteraseFerulic Acid & GlycerolGlycerol/Buffer50Optimized[10]

Table 2: Optimization of Substrate Molar Ratio in Geranyl Ester Synthesis

EnzymeSubstrates (Acid/Ester : Alcohol)SolventMolar RatioConversion/YieldReference
Lipozyme 435Acetic Acid : GeraniolSolvent-free1:399% Conversion[5]
Eversa Transform 2.0Butyric Acid : GeraniolAqueous1:593% Conversion[6]
Lipozyme 435Ethyl Acetoacetate : GeraniolSolvent-free (Microwave)1:5 - 1:685-95% Conversion[11]
Lipo-435Ferulic Acid : GeraniolSolvent-free1:20~58% Conversion[1]
Feruloyl Esterase (FaeB2)Vinyl Ferulate : PrenolMicroemulsion60 mM : 1 M71.5% Yield[4][13]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is a generalized procedure based on principles described in the literature.[1]

  • Materials: Ferulic acid, geraniol, immobilized lipase (e.g., Novozym 435 or Lipozyme 435).

  • Procedure:

    • Combine ferulic acid and geraniol in a sealed reaction vessel at the desired molar ratio (e.g., 1:20).

    • Add the immobilized lipase to the mixture. The amount of enzyme is typically a percentage of the total substrate weight.

    • Place the vessel in a temperature-controlled shaker or a stirred reactor.

    • Set the temperature to the optimized value for the chosen lipase (e.g., 90°C).

    • Maintain agitation (e.g., 500 rpm) to ensure proper mixing.

    • Monitor the reaction progress over time (e.g., 24-120 hours) by taking small aliquots and analyzing them using techniques like HPLC or GC.

    • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

    • Purify the this compound from the remaining substrates using column chromatography or other suitable purification methods.

Protocol 2: Microwave-Assisted Enzymatic Synthesis of a Geranyl Ester

This protocol is adapted from the synthesis of geranyl acetoacetate.[9][11]

  • Materials: Geraniol, an acyl donor (e.g., ethyl acetoacetate), immobilized lipase (e.g., Lipozyme 435), and optionally, 5Å molecular sieves.

  • Procedure:

    • In a microwave-safe reaction vessel, combine geraniol and the acyl donor at an optimized molar ratio (e.g., 1:6).

    • Add the immobilized lipase (e.g., 7% w/w of total substrates).

    • If removal of the alcohol byproduct (e.g., methanol) is desired, add 5Å molecular sieves.

    • Place the sealed vessel in a microwave reactor.

    • Set the reaction temperature (e.g., 70°C) and reaction time (e.g., 30 minutes).

    • After the reaction, cool the vessel and filter to remove the enzyme and molecular sieves.

    • Analyze the product mixture for conversion and purify the geranyl ester as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification reagents Select Reagents (Ferulic Acid, Geraniol) reaction Perform Enzymatic Esterification reagents->reaction enzyme Select Enzyme (e.g., Lipase) enzyme->reaction conditions Define Initial Conditions (Temp, Ratio, Solvent) conditions->reaction monitoring Monitor Reaction (HPLC/GC) reaction->monitoring purification Purify Product (Chromatography) monitoring->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_temp Temperature Check cluster_ratio Substrate Ratio Check cluster_enzyme Enzyme Activity Check start Low Product Yield? temp_opt Is Temperature Optimal for Enzyme? start->temp_opt Yes adjust_temp Adjust Temperature temp_opt->adjust_temp No ratio_opt Is Substrate Ratio Favorable? temp_opt->ratio_opt Yes success Yield Improved adjust_temp->success adjust_ratio Vary Substrate Ratio ratio_opt->adjust_ratio No enzyme_active Is Enzyme Active? ratio_opt->enzyme_active Yes adjust_ratio->success replace_enzyme Use Fresh/New Enzyme enzyme_active->replace_enzyme No enzyme_active->success Yes replace_enzyme->success

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

Geranyl Ferulate vs. Geraniol: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-inflammatory properties of geranyl ferulate and geraniol, supported by experimental data, for researchers, scientists, and drug development professionals.

The quest for novel and effective anti-inflammatory agents has led to the extensive investigation of natural compounds. Among these, geraniol, a monoterpene alcohol found in various essential oils, has been widely recognized for its potent anti-inflammatory properties. A derivative of interest is this compound, an ester formed from geraniol and ferulic acid, another natural compound with known antioxidant and anti-inflammatory activities. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and geraniol, presenting available experimental data to elucidate their mechanisms of action and therapeutic potential.

I. Comparative Overview of Anti-Inflammatory Activity

While extensive research has been conducted on the anti-inflammatory effects of geraniol, direct comparative studies with this compound are limited. However, available data for each compound allows for an initial comparison of their potential. Geraniol has demonstrated significant inhibitory effects on key inflammatory mediators and pathways. This compound, as a conjugate of two anti-inflammatory molecules, is also expected to exhibit significant activity, with some studies indicating its ability to inhibit nitric oxide (NO) production, a key inflammatory molecule.

Table 1: Inhibition of Inflammatory Mediators
CompoundInflammatory MediatorAssay SystemConcentration/Dose% Inhibition / IC50Reference
Geraniol Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesDose-dependentSignificant suppression[1]
Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 macrophagesDose-dependentSignificant suppression[1]
TNF-αIL-1β-induced chondrocytesNot specifiedSignificant inhibition[2]
IL-6IL-1β-induced chondrocytesNot specifiedSignificant inhibition[2]
IL-1βCarrageenan-induced paw edema in ratsNot specifiedSignificant reduction[3]
This compound Nitric Oxide (NO)Not specifiedNot specifiedInhibitory effect notedNot specified
4'-Geranyloxyferulic Acid (related compound) COX-2 ExpressionLPS-stimulated isolated monocytes100 µMComplete suppression[4]

II. Mechanisms of Anti-Inflammatory Action

Both geraniol and this compound are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

A. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Geraniol has been shown to inhibit the activation of NF-κB.[2][5] This is a critical mechanism for its anti-inflammatory effects. While direct evidence for this compound's effect on NF-κB is still emerging, its constituent, ferulic acid, has been shown to suppress NF-κB activation.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α IKK IKK Stimuli->IKK Geraniol Geraniol Geraniol->IKK Inhibits Geranyl_Ferulate This compound (Potential) Geranyl_Ferulate->IKK Inhibits (Potential) IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces

Caption: NF-κB signaling pathway and points of inhibition.

B. Cyclooxygenase-2 (COX-2) Pathway

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Geraniol has been demonstrated to suppress the expression of COX-2.[1] A related compound, 4'-geranyloxyferulic acid, has also been shown to completely suppress LPS-induced COX-2 expression.[4] This suggests that the geranyl moiety may play a crucial role in this inhibition.

COX2_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition Inflammatory_Stimuli Inflammatory Stimuli COX2_Gene COX-2 Gene Expression Inflammatory_Stimuli->COX2_Gene Induces Geraniol Geraniol Geraniol->COX2_Gene Inhibits Geranyl_Ferulate This compound (Potential) Geranyl_Ferulate->COX2_Gene Inhibits (Potential) COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Leads to Prostaglandins Prostaglandins (Inflammation, Pain) COX2_Enzyme->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme

Caption: COX-2 pathway and points of inhibition.

III. Experimental Protocols

A. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)

This model is widely used to screen for anti-inflammatory agents.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (geraniol or this compound) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using specific ELISA kits.

    • COX-2 and iNOS Expression: The expression levels of these enzymes in cell lysates are determined by Western blotting or RT-qPCR.[6][7]

B. Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This is a classic model of acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally or intraperitoneally administered with the test compound (geraniol or this compound) or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.[3][8][9]

Experimental_Workflow cluster_invitro In Vitro Assay (LPS-induced Inflammation) cluster_invivo In Vivo Assay (Carrageenan-induced Paw Edema) Cell_Culture RAW 264.7 Cell Culture Pre-treatment Pre-treatment with Geraniol or this compound Cell_Culture->Pre-treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pre-treatment->LPS_Stimulation Measurement Measurement of NO, TNF-α, IL-6, COX-2 LPS_Stimulation->Measurement Animal_Grouping Animal Grouping (Rats/Mice) Compound_Admin Administration of Geraniol or this compound Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection in Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.

IV. Conclusion

Geraniol stands out as a well-documented natural anti-inflammatory agent with established mechanisms of action, primarily through the inhibition of the NF-κB and COX-2 pathways. This compound, a conjugate of geraniol and ferulic acid, holds significant promise as an anti-inflammatory compound, leveraging the beneficial properties of its parent molecules. Preliminary data suggests its ability to inhibit nitric oxide production.

However, a comprehensive understanding of this compound's anti-inflammatory profile requires further investigation. Direct comparative studies with geraniol are essential to ascertain its relative potency and potential advantages. Future research should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy in various in vivo models of inflammation. Such studies will be crucial for determining its potential as a novel therapeutic agent for inflammatory diseases.

References

A Comparative Analysis of Geranyl Ferulate and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for effective and safe antioxidants, both natural and synthetic compounds are of significant interest. This guide provides an objective comparison of the naturally derived geranyl ferulate against three widely used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). This analysis is supported by experimental data from various studies, focusing on their antioxidant efficacy and mechanisms of action.

Introduction to the Antioxidants

This compound is an ester formed from geraniol (a monoterpenoid alcohol) and ferulic acid (a phenolic compound). Both parent molecules are known for their antioxidant and anti-inflammatory properties.[1][2] this compound is being explored for its potential therapeutic applications, including neuroprotection.[2]

Synthetic Phenolic Antioxidants , such as BHA, BHT, and TBHQ, are extensively used as preservatives in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation.[3][4] Their primary function is to scavenge free radicals, thereby inhibiting lipid peroxidation and extending the shelf-life of products.[3]

Comparative Antioxidant Performance

The antioxidant efficacy of these compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

It is important to note that the following data has been compiled from various studies. Direct comparison of IC50 values between different studies can be influenced by variations in experimental conditions.

Free Radical Scavenging Activity (DPPH & ABTS Assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for assessing the free radical scavenging capacity of antioxidants.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound Data not available in direct comparative studies. However, its parent compound, ferulic acid, exhibits strong scavenging activity.[5]Data not available in direct comparative studies. Ferulic acid shows potent activity in the ABTS assay.[5]
BHA 35.35 - 112.05[6][7][8]29.82
BHT 36 - 202.35[6]13[2]
TBHQ Data indicates high efficacy, often used as a positive control.Data indicates high efficacy, often used as a positive control.

Note: The IC50 values for synthetic antioxidants can vary significantly depending on the specific experimental setup.

Inhibition of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

AntioxidantLipid Peroxidation Inhibition (IC50)
This compound Data not available. However, ferulic acid is known to inhibit lipid peroxidation.[1]
BHA Demonstrates protective effects against lipid peroxidation.
BHT Effectively prevents the oxidation of membrane lipids.
TBHQ A highly effective inhibitor of lipid peroxidation.

Mechanisms of Antioxidant Action

Free Radical Scavenging

Both this compound and synthetic phenolic antioxidants exert their primary antioxidant effect through free radical scavenging. The phenolic hydroxyl group present in their structures can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation AH Antioxidant (AH) A Antioxidant Radical (A•) AH->A Stable Stable Products A->Stable Forms stable products cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes Initiates Transcription Antioxidant This compound / TBHQ Antioxidant->Keap1_Nrf2 Induces DPPH_sol Prepare DPPH Solution (Purple) Add_AOX Add Antioxidant (Varying Concentrations) DPPH_sol->Add_AOX Incubate Incubate in Dark (e.g., 30 min) Add_AOX->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Sample Biological Sample Precipitate Protein Precipitation (e.g., TCA) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_TBA Add TBA Solution Supernatant->Add_TBA Heat Heat (e.g., 95°C for 15 min) Add_TBA->Heat Cool Cool to Room Temp. Heat->Cool Measure Measure Absorbance (~532 nm) Cool->Measure Quantify Quantify MDA Measure->Quantify

References

A Comparative Analysis of Skin Penetration: Geranyl Ferulate vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the skin penetration potential of geranyl ferulate and its parent compound, ferulic acid. While both molecules offer significant antioxidant properties beneficial for dermatological and cosmetic applications, their efficacy is intrinsically linked to their ability to permeate the stratum corneum and reach the viable layers of the skin. This document synthesizes available experimental data, outlines detailed experimental protocols for assessing skin penetration, and visualizes key processes to aid in research and development.

Executive Summary

Data Presentation: In Vitro Skin Permeation

The following tables summarize quantitative data from in vitro skin permeation studies, primarily using the Franz diffusion cell method.

Table 1: Comparative In Vitro Skin Permeation Data for Ferulic Acid and its Ethyl Ester Derivative

CompoundVehicleSkin ModelFlux (µg/cm²/h)Skin Deposition (nmol/g)Source
Ferulic AcidO/W Emulsion (pH 6)Hairless Rat Skin8.48 ± 2.31-[3]
Ferulic AcidGel (pH 6)Hairless Rat Skin8.38 ± 0.89-[3]
Ferulic AcidGel (pH 7.4)Hairless Rat Skin5.72 ± 0.50-[3]
Ferulic Acid Ethyl Ether (FAEE)pH 6 BufferPorcine Skin26 nmol/cm²/h136 nmol/g[1][2]
Ferulic Acid (FA)pH 6 BufferPorcine Skin-Lower than FAEE[1][2]

Note: Direct comparative flux data for FA in the same study as FAEE was not provided, but the study concluded FAEE had the highest skin delivery.

Discussion of Penetration Data

The data clearly indicates that the esterification of ferulic acid can significantly enhance its skin penetration. Ferulic acid ethyl ether (FAEE), a more lipophilic derivative than ferulic acid, demonstrated substantially higher skin deposition and flux compared to the parent molecule.[1][2] This is attributed to the lipid-rich nature of the stratum corneum, which favors the passage of lipophilic compounds.[2]

This compound: A Lipophilic Prodrug Approach

This compound is formed by the esterification of ferulic acid with geraniol, a terpene alcohol. This structural modification significantly increases the lipophilicity of the molecule compared to ferulic acid. While specific permeation data is lacking, based on the principle that increased lipophilicity enhances penetration through the stratum corneum, it is highly probable that this compound would exhibit superior skin permeation and deposition compared to ferulic acid.[4] One study synthesized this compound as a potential prodrug to improve bioavailability, noting its poor water solubility, which is indicative of its lipophilic character.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard method for assessing the dermal absorption of topical products.[5]

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Full-thickness human or porcine skin is commonly used due to its structural similarity to human skin.

  • The skin is carefully excised and dermatomed to a thickness of approximately 200-500 µm.

  • The prepared skin membranes are stored frozen until use. Prior to the experiment, the skin is thawed and visually inspected for any defects.

2. Franz Diffusion Cell Assembly:

  • The Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted with the stratum corneum facing the donor compartment.[5]

  • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds) and maintained at 32°C to mimic skin surface temperature. The receptor fluid is continuously stirred to ensure homogeneity.

3. Application of Test Compounds:

  • A known quantity of the test formulation (containing either this compound or ferulic acid) is applied to the surface of the skin in the donor compartment.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor fluid are withdrawn for analysis.

  • An equal volume of fresh receptor fluid is added back to the receptor compartment to maintain sink conditions.

  • The concentration of the permeated compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of the compound permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is calculated from the linear portion of the curve.

  • At the end of the experiment, the skin is removed, and the amount of compound retained in the skin (skin deposition) is determined after appropriate extraction procedures.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_skin Skin Membrane Preparation assembly Franz Cell Assembly prep_skin->assembly prep_solutions Preparation of Test Formulations & Receptor Fluid application Application of Test Formulation prep_solutions->application assembly->application sampling Time-point Sampling from Receptor Fluid application->sampling hplc HPLC Analysis of Collected Samples sampling->hplc skin_extraction Skin Extraction & Analysis sampling->skin_extraction flux Calculation of Permeation Flux hplc->flux deposition Determination of Skin Deposition skin_extraction->deposition

Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.

Signaling Pathways in Skin

Ferulic acid and its derivatives, as phenolic compounds, are known to modulate various signaling pathways in the skin, primarily related to their antioxidant and anti-inflammatory effects.

G Potential Signaling Pathways Modulated by Ferulic Acid Derivatives cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response FA_derivative This compound / Ferulic Acid ROS Reactive Oxygen Species (ROS) FA_derivative->ROS Scavenges Nrf2 Nrf2 Pathway FA_derivative->Nrf2 Activates NFkB NF-κB Pathway FA_derivative->NFkB Inhibits Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Inhibition leads to

Caption: Simplified diagram of potential signaling pathways affected by ferulic acid and its derivatives in the skin.

Conclusion

Based on the available evidence for ferulic acid and its esters, it is reasonable to conclude that this compound holds significant promise as a topically delivered antioxidant with enhanced skin penetration compared to ferulic acid. The increased lipophilicity imparted by the geranyl moiety is the key structural feature expected to facilitate its passage through the stratum corneum. To definitively quantify the skin penetration of this compound, direct comparative studies using the detailed Franz diffusion cell methodology are warranted. Such studies would provide the necessary data to fully assess its potential in dermatological and cosmetic formulations. Furthermore, elucidation of its specific interactions with cutaneous signaling pathways will provide a deeper understanding of its biological efficacy.

References

Geranyl Ferulate: Gauging its Anti-Inflammatory Strength Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geranyl ferulate, an ester formed from geraniol and ferulic acid, is emerging as a compound of interest in the field of anti-inflammatory research. This guide provides a comparative analysis of this compound's potency relative to established anti-inflammatory drugs, supported by available experimental data. We will delve into its effects on key inflammatory pathways and provide detailed experimental protocols for the cited studies.

In Vitro Potency: Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction is a hallmark of inflammatory conditions. The inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro assay to screen for anti-inflammatory activity.

A study by Hong et al. (2012) investigated the inhibitory effects of compounds isolated from Zingiber officinale (ginger) on NO production in murine macrophage RAW264.7 cells. Among the isolated compounds was a mixture of (E)-geranylferulic acid and (Z)-geranylferulic acid. This mixture, along with other compounds from the extract, demonstrated the ability to inhibit nitric oxide production with IC50 values ranging from 5.5 to 28.5 μM[1][2].

CompoundAssayCell LineIC50 Value (µM)Reference
This compound (isomer mixture)Nitric Oxide (NO) Production InhibitionRAW264.75.5 - 28.5[Hong et al., 2012][1][2]

In Vivo Anti-Inflammatory Activity: Insights from Parent Compounds

Direct in vivo comparative studies on the anti-inflammatory activity of this compound in models such as carrageenan-induced paw edema are not yet readily available in published literature. However, examining the in vivo potency of its constituent molecules, ferulic acid and geraniol, can provide valuable insights into its potential.

Ferulic Acid

Ferulic acid has been shown to possess significant anti-inflammatory properties. In a study utilizing the carrageenan-induced paw edema model in mice, ferulic acid administered at doses of 100 and 200 mg/kg body weight demonstrated a dose-dependent inhibition of paw edema. The maximum inhibition was observed at the 6th hour, with 28% inhibition at 100 mg/kg and 37.5% inhibition at 200 mg/kg[3]. Another study on ferulic acid derivatives showed a reduction in carrageenan-induced rat paw edema ranging from 17-72% at a dose of 150 µmol/kg, with some derivatives showing activity comparable to or even greater than indomethacin[4][5].

Geraniol

Geraniol has also been evaluated for its anti-inflammatory effects in vivo. In a complete Freund's adjuvant (CFA)-induced inflammatory arthritis model in rats, geraniol treatment (25, 50, and 100 mg/kg) significantly reduced paw edema over 35 days, with efficacy comparable to the standard drug methotrexate at a dose of 50 mg/kg[6].

CompoundModelAnimalDosing% Inhibition of Paw EdemaReference
Ferulic AcidCarrageenan-induced paw edemaMice100 mg/kg28% (at 6h)[International Journal of Science and Research][3]
Ferulic AcidCarrageenan-induced paw edemaMice200 mg/kg37.5% (at 6h)[International Journal of Science and Research][3]
Ferulic Acid DerivativesCarrageenan-induced paw edemaRats150 µmol/kg17-72%[Antioxidants (Basel)][4][5]
GeraniolCFA-induced inflammatory arthritisRats25, 50, 100 mg/kgSignificant reduction, comparable to Methotrexate at 50 mg/kg[ACS Omega][6]
IndomethacinCarrageenan-induced paw edemaRats10 mg/kg-[PLoS ONE][7]

Note: The data for ferulic acid and geraniol are presented to indicate the potential of the this compound molecule. Direct comparative studies of this compound with established drugs are needed for a conclusive assessment of its in vivo potency.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound and its parent compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Both ferulic acid and geraniol have been shown to inhibit the activation of NF-κB[8][9]. Geranylgeraniol, a related isoprenoid, has been demonstrated to suppress the expression of IRAK1 and TRAF6, upstream signaling proteins in the NF-κB pathway[8].

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Geranyl_Ferulate This compound (Potential Target) Geranyl_Ferulate->IRAK1 Inhibits (Geranylgeraniol) Geranyl_Ferulate->TRAF6 Inhibits (Geranylgeraniol) Geranyl_Ferulate->IKK_complex Inhibits (Ferulic Acid) Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound and its components.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It consists of several cascades, including ERK, JNK, and p38 MAPK, which are activated by inflammatory stimuli and lead to the production of inflammatory mediators. Geraniol has been shown to inhibit the phosphorylation of p38, JNK, and ERK1/2 in the MAPK pathway[10].

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_mapk MAPK cluster_downstream Downstream Effects Stimulus Stimulus (e.g., LPS) ASK1 ASK1 Stimulus->ASK1 TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 TAK1->MKK3_6 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Geraniol Geraniol (Inhibits) Geraniol->p38 Geraniol->JNK Geraniol->ERK1_2 Inflammatory_Mediators Inflammatory Mediators Transcription_Factors->Inflammatory_Mediators

Caption: Inhibition of the MAPK signaling pathway by geraniol, a component of this compound.

Experimental Protocols

In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This assay is widely used to evaluate the in vitro anti-inflammatory activity of compounds.

NO_Production_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with This compound or Control Vehicle incubate1->treat_cells add_lps Add LPS (1 µg/mL) treat_cells->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance calculate_ic50 Calculate NO Inhibition and IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining nitric oxide inhibition in RAW 264.7 cells.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow cluster_workflow Experimental Workflow start Start animal_groups Divide animals (rats or mice) into groups (Control, Standard, Test) start->animal_groups administer_compounds Administer this compound, Indomethacin (Standard), or Vehicle (Control) orally or i.p. animal_groups->administer_compounds wait_period Wait for 30-60 minutes administer_compounds->wait_period induce_edema Inject Carrageenan (1%) into the sub-plantar region of the right hind paw wait_period->induce_edema measure_paw_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6h) using a plethysmometer induce_edema->measure_paw_volume calculate_inhibition Calculate the percentage inhibition of edema measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Steps:

  • Animals: Wistar rats or Swiss albino mice are typically used. They are fasted overnight before the experiment.

  • Grouping: Animals are divided into several groups: a control group (receiving the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of this compound).

  • Drug Administration: The test compound, standard drug, or vehicle is administered, usually orally or intraperitoneally, 30 to 60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Conclusion

The available in vitro data suggests that this compound possesses noteworthy anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in a relevant cellular model. While direct in vivo comparative data for this compound is currently limited, the significant anti-inflammatory activities of its parent compounds, ferulic acid and geraniol, in established animal models, provide a strong rationale for its potential as an effective anti-inflammatory agent. Mechanistically, this compound likely exerts its effects through the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. Further in vivo studies directly comparing the potency of this compound with standard anti-inflammatory drugs are warranted to fully elucidate its therapeutic potential.

References

Cross-Validation of Analytical Methods for the Quantification of Geranyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantitative determination of geranyl ferulate, a compound of interest for its potential antioxidant and anti-inflammatory properties.[1] The selection of an appropriate analytical method is critical for accurate quantification in diverse matrices, ranging from raw materials to complex biological samples. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a basis for cross-validation and method selection.

Comparative Summary of Analytical Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, or cost-effectiveness. The following table summarizes the key performance parameters of commonly employed techniques.

ParameterHPLC-DADHPTLCLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 10.0–70.0 µg/mL (for Ferulic Acid)[2]100–1000 ng/spot (for Ferulic Acid)[3]0.08–5 µg/mL (for t-Ferulic Acid)[4]Concentration-dependent, requires standard curve[5]
Limit of Detection (LOD) 0.334 µg/mL (for Ferulic Acid)[2]27.66 ng/spot (for Ferulic Acid)[3]0.01-0.23 µg/mL (for various polyphenols)[4]Method-dependent, generally higher than chromatographic methods
Limit of Quantification (LOQ) 1.012 µg/mL (for Ferulic Acid)[2]42.28 ng/spot (for Ferulic Acid)[3]0.03 µg/mL (for t-Ferulic Acid)[4]Method-dependent, generally higher than chromatographic methods
Accuracy (% Recovery) 99.02% to 100.73% (for Ferulic Acid)[2]95%-97% (for Ferulic Acid)[6]Not explicitly stated for ferulic acid, but high for other polyphenolsDependent on matrix complexity and standard purity
Precision (RSD%) < 2.0% (for Ferulic Acid)[2]< 2%[6]< 0.2% (retention time)[4]Generally higher RSD than chromatographic methods
Specificity High, stability-indicating[2]Good, separates from other components[7]Very High, based on mass-to-charge ratioLow, susceptible to interference from other UV-absorbing compounds[8]
Primary Application Routine quality control, stability studies, quantification in formulations.Rapid screening, quality control of raw materials.Bioanalysis, metabolite identification, quantification in complex matrices.Preliminary quantification in simple, known matrices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.[9][10]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of ferulic acid and its derivatives due to its robustness and reliability.[2]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size), and an injection valve.[2][11]

  • Mobile Phase: A mixture of methanol and water (pH adjusted to 3.0 with orthophosphoric acid) in a 48:52 (v/v) ratio is commonly used.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (isocratic)[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: 25 ± 2°C[2]

    • Detection Wavelength: 320 nm, which is near the maximum absorbance for ferulic acid and its esters.[2][8]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. This is then diluted to create a series of standard solutions for generating a calibration curve. For formulated products, an extraction step may be necessary.

  • Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ) according to ICH guidelines.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple, fast, and cost-effective alternative for the analysis of this compound, particularly for screening multiple samples.[7]

  • Instrumentation: HPTLC system including an automatic TLC sampler, a developing chamber, and a TLC scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[3][7]

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate in a 1:1 ratio has been used for the separation of ferulic acid from plant resins.[7] Another system for simultaneous estimation of ferulic acid and ellagic acid uses Ethyl acetate: toluene: formic acid: methanol (3.5: 4:0.8:0.2 v/v/v).[3]

  • Analytical Procedure:

    • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.[7]

    • Development: Develop the plate in the developing chamber with the chosen mobile phase.[7]

    • Detection: Scan the dried plates at 254 nm or 320 nm.[7]

  • Quantification: The amount of this compound is determined by comparing the peak area of the sample with that of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the method of choice.[4][12]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4] A C18 column is typically used for separation.[4][13]

  • Mobile Phase: A gradient elution using two solvents is common. For example, (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[13] Another method uses (A) 0.5% formic acid and (B) methanol.[4]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), often in negative mode for phenolic compounds.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, which provides high selectivity.[12]

    • Temperature: Ionization source temperature can be set around 500 °C.[4]

  • Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent like ethyl acetate is often performed.[12]

  • Advantages: This method offers excellent sensitivity and the ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in solutions with minimal interfering substances.[14]

  • Instrumentation: A UV-Vis spectrophotometer and quartz cuvettes.[5]

  • Procedure:

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound. For ferulic acid, this is typically around 320 nm.[5][8]

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a standard curve.[5]

    • Sample Analysis: Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

  • Limitations: This method lacks specificity, as other compounds in the sample may absorb at the same wavelength, leading to inaccurate results.[8]

Methodology and Workflow Diagrams

The selection and validation of an analytical method is a structured process. The following diagrams illustrate a typical workflow for method comparison and the signaling pathway context where this compound's antioxidant properties are relevant.

G cluster_0 Analytical Method Selection Workflow A Define Analytical Requirements (Sensitivity, Throughput, Matrix) B High Sensitivity & Specificity (e.g., Bioanalysis) A->B High C High Throughput (e.g., Screening) A->C High D Routine QC (Formulations) A->D Routine E LC-MS/MS B->E F HPTLC C->F G HPLC-UV/DAD D->G H Method Development & Optimization E->H F->H G->H I Method Validation (ICH Guidelines) H->I J Cross-Validation with Reference Method I->J K Routine Sample Analysis J->K

Caption: Workflow for selecting and validating an analytical method for this compound.

G cluster_1 Antioxidant Signaling Pathway Context ROS Reactive Oxygen Species (ROS) (e.g., H2O2) Damage Oxidative Damage ROS->Damage GF This compound GF->ROS Scavenges Nrf2 Nrf2 GF->Nrf2 Activates Cell Cellular Components (Lipids, Proteins, DNA) Cell->Damage Attacks ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Upregulates Transcription Enzymes->ROS Neutralizes

References

A Comparative Analysis of Geranyl Ferulate's Therapeutic Potential in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic compound development, geranyl ferulate, a natural ester formed from geraniol and ferulic acid, is emerging as a molecule of interest. Preclinical studies have begun to elucidate its potential in several key therapeutic areas, including neuroprotection, anti-inflammatory, and anticancer applications. This guide provides a comprehensive comparison of this compound's performance in preclinical models, juxtaposed with its parent compounds—geraniol and ferulic acid—and established therapeutic agents.

Neuroprotective Effects: A Potential New Player in Neurodegenerative Disease

This compound's neuroprotective properties have been investigated in the context of oxidative stress, a key pathological feature in neurodegenerative diseases such as Alzheimer's and Parkinson's. While direct comparative preclinical studies are still emerging, initial findings suggest that the conjugation of geraniol and ferulic acid may offer synergistic advantages.

Ferulic acid, a well-studied phenolic compound, is known for its potent antioxidant and anti-inflammatory properties, which are thought to contribute to its neuroprotective effects observed in various preclinical models of Alzheimer's disease.[1][2][3] It has been shown to reduce the deposition of amyloid-β and improve spatial memory in rodent models of the disease.[2] Similarly, benzyl ferulate, another derivative of ferulic acid with increased lipid solubility, has demonstrated neuroprotective effects in cerebral ischemia/reperfusion injury models by mitigating oxidative stress.[4]

A study on a prodrug of geraniol and ferulic acid demonstrated its ability to protect neuronal cells from hydrogen peroxide-induced oxidative stress. This suggests that this compound could potentially offer enhanced neuroprotection due to the combined antioxidant actions of both parent molecules and potentially improved bioavailability.

Table 1: Comparison of Neuroprotective Effects in Preclinical Models

CompoundModel SystemKey FindingsReference
This compound (as a prodrug) H₂O₂-induced oxidative stress in neuronal cellsProtective against oxidative damage
Ferulic Acid Various in vivo and in vitro models of Alzheimer's diseaseReduces amyloid-β deposition, improves spatial memory, antioxidant, and anti-inflammatory effects[1][2][3]
Benzyl Ferulate Rat model of cerebral ischemia/reperfusion injuryNeuroprotective via antioxidant mechanisms[4]
Sodium Ferulate Aged rat hippocampusSuppresses IL-1β and JNK signaling, upregulates MEK/ERK1/2 and Akt/p70S6K survival pathways[5]

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a critical component of numerous chronic diseases. The anti-inflammatory potential of this compound is being explored, with evidence suggesting it may modulate key inflammatory pathways. Research on related compounds provides a framework for understanding its potential efficacy.

Geraniol has been shown to exert anti-inflammatory and anti-oxidant effects in a rat model of traumatic spinal cord injury.[6] It significantly suppressed the increase in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] The mechanism is believed to involve the modulation of NF-κB and p38 MAPK signaling pathways.[6] Ferulic acid has also demonstrated anti-inflammatory effects in a rat model of collagen-induced arthritis.[7]

While direct comparisons with standard non-steroidal anti-inflammatory drugs (NSAIDs) are not yet available for this compound, the known mechanisms of its parent compounds suggest a potential for similar or complementary actions.

Table 2: Comparison of Anti-inflammatory Effects in Preclinical Models

CompoundModel SystemKey FindingsReference
Geraniol Rat model of traumatic spinal cord injurySuppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[6]
Ferulic Acid Rat model of collagen-induced arthritisDemonstrated anti-inflammatory effects[7]
Ibuprofen (Standard of Care) Various inflammatory pain modelsAnalgesic and anti-inflammatory effects

Anticancer Potential: A Multi-faceted Approach to Cancer Therapy

The anticancer properties of this compound are an area of active investigation, with studies on its parent compounds and related molecules indicating potential for inhibiting cancer cell growth and survival.

Geraniol and its ester, geranyl acetate, have demonstrated potent anticancer effects in the Colo-205 human colon cancer cell line.[8][9] They were shown to induce apoptosis, DNA damage, and cell cycle arrest at the G2/M phase.[8][9] The IC50 values for geraniol and geranyl acetate were reported to be 20 µM and 30 µM, respectively.[8][9] Another related compound, geranyl isovalerate, also exhibited anticancer activity against the HCT116 colon cancer cell line.[10]

4'-geranyloxyferulic acid, a compound structurally similar to this compound, has been identified as a potential chemopreventive agent for colon cancer.[11] These findings suggest that this compound may possess anticancer properties by targeting multiple cellular processes involved in cancer progression.

Table 3: Comparison of Anticancer Effects in Preclinical Models

CompoundCell LineIC50 ValueKey MechanismsReference
Geraniol Colo-205 (Colon Cancer)20 µMApoptosis, DNA damage, G2/M cell cycle arrest[8][9]
Geranyl Acetate Colo-205 (Colon Cancer)30 µMApoptosis, DNA damage, G2/M cell cycle arrest[8][9]
Geranyl Isovalerate HCT116 (Colon Cancer)Not specifiedApoptosis induction[10]
4'-Geranyloxyferulic acid N/AN/AChemopreventive agent[11]

Experimental Protocols & Methodologies

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, geraniol, doxorubicin) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Animals are randomized into treatment groups and receive the test compound (e.g., this compound) or a control (e.g., vehicle, standard chemotherapy) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

LPS-Induced Inflammation Model in Macrophages

This in vitro model is used to screen for anti-inflammatory activity.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with the test compound (e.g., this compound) for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the culture medium to induce an inflammatory response.

  • Analysis of Inflammatory Markers: After a specified incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA. The cells can be lysed to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) by Western blot or qPCR.

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action

The therapeutic effects of this compound are likely mediated through the modulation of multiple signaling pathways, drawing from the known activities of its parent compounds.

G cluster_stimulus Cellular Stressors cluster_pathways Signaling Pathways cluster_effects Cellular Effects Oxidative Stress Oxidative Stress MAPK Pathway (p38, JNK) MAPK Pathway (p38, JNK) Oxidative Stress->MAPK Pathway (p38, JNK) Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (e.g., LPS)->NF-κB Pathway Carcinogens Carcinogens Apoptosis Pathway (Bax/Bcl-2) Apoptosis Pathway (Bax/Bcl-2) Carcinogens->Apoptosis Pathway (Bax/Bcl-2) Cell Proliferation Cell Proliferation Carcinogens->Cell Proliferation Inflammation Inflammation NF-κB Pathway->Inflammation MAPK Pathway (p38, JNK)->Inflammation Apoptosis Apoptosis Apoptosis Pathway (Bax/Bcl-2)->Apoptosis Oxidative Damage Oxidative Damage Nrf2 Pathway->Oxidative Damage Reduces This compound This compound This compound->NF-κB Pathway Inhibits This compound->MAPK Pathway (p38, JNK) Inhibits This compound->Apoptosis Pathway (Bax/Bcl-2) Modulates This compound->Nrf2 Pathway Activates

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Preclinical Evaluation

A typical workflow for assessing the therapeutic potential of a compound like this compound involves a multi-step process from in vitro screening to in vivo validation.

Caption: Standard preclinical experimental workflow.

Conclusion and Future Directions

The preclinical data currently available for this compound and its related compounds are promising, suggesting a multifaceted therapeutic potential. The conjugation of geraniol and ferulic acid may offer a unique combination of antioxidant, anti-inflammatory, and anticancer properties. However, to fully validate its therapeutic efficacy, further research is imperative. Direct comparative studies of this compound against its parent compounds and current standard-of-care therapies in various preclinical models are crucial. Additionally, a deeper investigation into its pharmacokinetic and pharmacodynamic profiles will be essential for its potential translation into clinical settings.

References

A Comparative Guide to Geranyl Ferulate and Other Phenolic Compounds for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of geranyl ferulate against other well-researched phenolic compounds, including its parent compound, ferulic acid, as well as curcumin, resveratrol, and quercetin. The comparison is based on available experimental data concerning their mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic effects.

Introduction to Phenolic Compounds in Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to oxidative stress, neuroinflammation, and protein aggregation.[1][2] Phenolic compounds, a diverse group of phytochemicals found in plants, have garnered significant interest for their potential neuroprotective effects.[3][4][5] These compounds can cross the blood-brain barrier and exert beneficial effects through various mechanisms.[3][4] This guide focuses on this compound, an ester of ferulic acid and geraniol, and compares its potential neuroprotective profile with that of ferulic acid, curcumin, resveratrol, and quercetin. While direct comparative studies on this compound are emerging, its properties can be inferred from the extensive research on its constituent parts and related phenolic structures.

Overview of Compared Phenolic Compounds

This diagram shows the compounds discussed in this guide.

G cluster_main Key Phenolic Compounds for Neuroprotection GF This compound FA Ferulic Acid GF->FA Derived from CUR Curcumin RES Resveratrol QUE Quercetin

Caption: Key phenolic compounds evaluated for neuroprotective potential.

Comparative Mechanisms of Neuroprotection

The neuroprotective effects of phenolic compounds are multifactorial, primarily involving the mitigation of oxidative stress and inflammation.

Table 1: Summary of Neuroprotective Mechanisms

Mechanism This compound (Inferred) / Ferulic Acid Curcumin Resveratrol Quercetin
Antioxidant Activity Scavenges free radicals, enhances SOD & GSH activity.[6][7] Scavenges free radicals, increases glutathione levels.[2][8] Activates Nrf2/ARE pathway, enhances endogenous antioxidants.[9][10] Scavenges free radicals, induces Nrf2-ARE and PON2 pathways.[11]
Anti-inflammatory Suppresses NLRP3 inflammasome, reduces IL-1β.[12][13] Reduces TNF-α, IL-1β, and IL-6.[14][15] Inhibits NF-κB signaling, reduces TNF-α and IL-1β.[9][10] Downregulates pro-inflammatory cytokines like NF-κB.[16][17]
Anti-apoptotic Inhibits caspase-3 and Bax expression.[6][7] Reduces cleaved caspase-3.[14] Modulates apoptosis-related proteins.[9] Suppresses pro-apoptotic mediators.[18]
Anti-protein Aggregation Ferulic acid shows anti-amyloidogenic properties.[18][19] Inhibits Aβ aggregation and clears amyloid deposits.[14] Promotes non-amyloidogenic pathways and Aβ clearance.[20] Inhibits fibril formation of amyloid-β proteins.[16]

| Key Signaling Pathways | Regulates NOX2/NOX4, MEK/ERK, Akt/p70S6K.[6][12] | Modulates α7-nicotinic acetylcholine receptors.[21] | Activates SIRT1, which deacetylates targets to reduce inflammation and Aβ toxicity.[10] | Activates SIRT1, Nrf2-ARE, PON2.[11] |

Two critical pathways modulated by phenolic compounds are the Nrf2-ARE pathway, which governs the endogenous antioxidant response, and the NF-κB pathway, a key regulator of inflammation.

Nrf2_Pathway compound Phenolic Compounds (this compound, Curcumin, Resveratrol, Quercetin) keap1 Keap1 compound->keap1 inhibit stress Oxidative Stress stress->keap1 activates nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are binds to antioxidant Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant promotes transcription of

Caption: Activation of the Nrf2-ARE antioxidant pathway by phenolic compounds.

NFkB_Pathway compound Phenolic Compounds (this compound, Curcumin, Resveratrol, Quercetin) ikb IκBα compound->ikb inhibit degradation stimuli Inflammatory Stimuli (e.g., LPS, Aβ) receptor Receptor (e.g., TLR) stimuli->receptor activates receptor->ikb phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->cytokines promotes transcription of

Caption: Inhibition of the pro-inflammatory NF-κB pathway by phenolic compounds.

Comparative Efficacy from Experimental Data

The following tables summarize quantitative data from various in vitro and in vivo studies. Direct comparison is challenging due to variations in experimental models and conditions.

Table 2: In Vitro Neuroprotective Efficacy

Compound Model / Insult Assay Concentration Result Citation
Geraniol Drosophila / Acrylamide MTT Reduction 5-10 µM Alleviated mitochondrial dysfunction, comparable to curcumin. [22]
Benzyl Ferulate SH-SY5Y cells / H/R Injury Cell Viability Not specified Inhibited cell death and apoptosis. [6]
Curcumin p25Tg mice model Immunohistochemistry Not specified Reduced cleaved caspase-3, indicating decreased apoptosis. [14]
Resveratrol Primary mixed-glial cultures Free Radical Scavenging 25–100 µM Provided neuroprotection via ROS scavenging. [9]

| Quercetin | PC12 cells / 6-OHDA | Apoptosis Assay | 25-100 µM | Prevented 6-OHDA-induced apoptosis. |[23] |

Table 3: In Vivo Neuroprotective Efficacy

Compound Animal Model / Insult Dosage Outcome Citation
Sodium Ferulate Aged rats 100-200 mg/kg/day Prevented age-related increase in IL-1β and JNK signaling. [12]
Ferulic Acid Rats / Cerebral I/R Not specified Attenuated pathological and neurological deficits. [7]
Curcumin p25Tg mice Supplemented Feed Reduced astrocyte activation and pro-inflammatory cytokine release. [14]
Resveratrol Mice / Ischemic Injury 50 mg/kg for 7 days Significantly reduced infarct area. [9]

| Quercetin | Rodents / Neurotoxic Insults | 0.5–50 mg/kg (oral) | Protected against oxidative stress and neurotoxicity. |[11] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key assays used to evaluate neuroprotection.

Workflow cluster_workflow Screening Workflow A 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) B 2. Compound Treatment (Pre-treatment with phenolic compound) A->B C 3. Induction of Neurotoxicity (e.g., H2O2, Aβ, 6-OHDA) B->C D 4. Incubation Period C->D E 5. Endpoint Assays D->E F Cell Viability (MTT, LDH) E->F G Oxidative Stress (ORAC, DPPH) E->G H Inflammation (ELISA for TNF-α, IL-6) E->H I 6. Data Analysis F->I G->I H->I

Caption: A typical workflow for in vitro neuroprotection studies.

The MTT assay measures cell viability based on the mitochondrial conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[24]

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2-4 hours).

  • Induce Toxicity: Add a neurotoxic agent (e.g., hydrogen peroxide, amyloid-beta) to the wells (excluding control wells) and incubate for 24 hours.

  • MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate at 37°C for 4 hours.[25]

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[27][28]

  • Experimental Setup: Plate and treat cells with the test compound and neurotoxin as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.[28]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[28]

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of LDH release is indicative of the level of cell death.[27]

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant's ability to quench peroxyl radicals.[29]

  • Reagent Preparation: Prepare a fluorescein working solution, AAPH (a free radical initiator), and Trolox standards.

  • Plate Setup: Add fluorescein solution to all wells of a black 96-well plate. Then add the test compound, Trolox standards, or a blank control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Initiate Reaction: Add AAPH solution to all wells to initiate the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence decay every minute for at least 60 minutes using a microplate reader (excitation 485 nm, emission 520 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for each sample. The net AUC is used to quantify the antioxidant capacity relative to the Trolox standard, expressed as Trolox Equivalents (TE).[30]

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify pro-inflammatory cytokines released by activated microglia or other immune cells.[25][31]

  • Cell Activation: Culture microglial cells (e.g., BV-2) and treat with an inflammatory stimulus like Lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add standards and the collected supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.[25]

Conclusion

This compound, as an ester of ferulic acid, holds significant promise as a neuroprotective agent. Based on the activities of ferulic acid and geraniol, it is likely to exert potent antioxidant and anti-inflammatory effects, key mechanisms for combating neurodegeneration.[6][7][22] Its increased lipophilicity compared to ferulic acid may enhance its ability to cross the blood-brain barrier, potentially increasing its bioavailability and efficacy in the central nervous system.[6]

While compounds like curcumin, resveratrol, and quercetin are extensively studied and have well-documented neuroprotective profiles, this compound presents a novel therapeutic avenue.[14][16][20] Future research should focus on direct, head-to-head comparative studies to quantify the efficacy of this compound against these established phenolic compounds. Elucidating its precise interactions with signaling pathways such as Nrf2 and NF-κB will be critical for its development as a targeted neuroprotective therapy.

References

Comparative Cytotoxicity of Geranyl Ferulate and Its Parent Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of geranyl ferulate, a natural ester, and its parent compounds, geraniol and ferulic acid. While direct comparative studies on the cytotoxicity of this compound against cancer cell lines are limited, this document synthesizes the available experimental data for each compound individually to offer insights into their potential as anticancer agents. The information presented is intended to support further research and drug development efforts in oncology.

Introduction

Geraniol, a monoterpenoid alcohol found in essential oils, and ferulic acid, a phenolic compound present in plant cell walls, are both recognized for their potential anticancer properties. The esterification of these two molecules results in this compound, a compound that may exhibit unique biological activities. This guide examines the cytotoxic profiles of these three compounds, focusing on their effects on cancer cell viability and the underlying molecular mechanisms.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the reported 50% inhibitory concentration (IC50) values for geraniol and ferulic acid in various cancer cell lines. It is important to note that no direct comparative studies including this compound's cytotoxicity in cancer cells were identified in the public domain at the time of this review.

Table 1: Cytotoxicity of Geraniol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
Colo-205Colon Cancer20 µM[1][2]
LoVoColon Cancer32.1 µg/mL[3]
U87Glioma41.3 µg/mL[3]
A549Lung Cancer171 µg/µL (Methanol extract)[3]
HepG2Liver Cancer40 µg/µL (Aqueous extract)[3]

Table 2: Cytotoxicity of Ferulic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
MIA PaCa-2Pancreatic Cancer500 µM/mL (at 72h)[4]
HCT-15Colorectal Cancer154 µg/mL[5]
143BOsteosarcoma59.88 µM (at 48h)[6]
MG63Osteosarcoma66.47 µM (at 48h)[6]

This compound:

To date, published research on the cytotoxic effects of this compound against cancer cell lines is not available. One study has characterized this compound as a prodrug, investigating its hydrolysis in physiological environments and noting potential neurotoxic effects at high concentrations. Further research is required to determine its IC50 values in various cancer cell lines and to understand its anticancer potential.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like geraniol and ferulic acid.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., geraniol, ferulic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[8][9]

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently trypsinize and wash the cells. For suspension cells, collect them by centrifugation.[9]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[9][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[8][10]

3. Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.[12][13]

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Caspase-3, Bax, Bcl-2).[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Signaling Pathways and Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound, Geraniol, or Ferulic Acid incubation_24h->compound_treatment mtt_assay MTT Assay for Cell Viability compound_treatment->mtt_assay annexin_assay Annexin V-FITC Assay for Apoptosis compound_treatment->annexin_assay western_blot Western Blot for Apoptotic Proteins compound_treatment->western_blot ic50_determination Determine IC50 Values mtt_assay->ic50_determination apoptosis_quantification Quantify Apoptotic Cells annexin_assay->apoptosis_quantification protein_expression Analyze Protein Expression western_blot->protein_expression

Caption: Experimental workflow for assessing comparative cytotoxicity.

Apoptotic Signaling Pathway of Ferulic Acid

Ferulic acid has been shown to induce apoptosis through the modulation of multiple signaling pathways, including the PI3K/Akt pathway.[6][15][16]

ferulic_acid_pathway FA Ferulic Acid PI3K_Akt PI3K/Akt Pathway FA->PI3K_Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) FA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) FA->Bax Upregulates PI3K_Akt->Bcl2 Activates Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Ferulic acid induced apoptosis signaling pathway.

Apoptotic Signaling Pathway of Geraniol

Geraniol is known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspase activation.[1][2]

geraniol_pathway Geraniol Geraniol Bcl2 Bcl-2 (Anti-apoptotic) Geraniol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Geraniol->Bax Upregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Geraniol induced intrinsic apoptosis pathway.

Conclusion

The available evidence strongly suggests that both geraniol and ferulic acid possess significant cytotoxic and pro-apoptotic activities against a range of cancer cell lines, operating through well-defined signaling pathways. While this compound presents an interesting molecule due to its composition, there is a clear gap in the scientific literature regarding its specific anticancer effects. The characterization of this compound as a prodrug suggests that its biological activity may be dependent on its hydrolysis back to geraniol and ferulic acid in vivo.

Future research should focus on directly comparing the cytotoxicity of this compound with its parent compounds in various cancer cell lines. Such studies would be invaluable in determining whether the esterification provides any synergistic or enhanced anticancer effects, and would clarify its potential as a novel therapeutic agent.

References

A Mechanistic Comparison of Geranyl Ferulate and Other Nitric Oxide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the mechanistic properties of geranyl ferulate and other well-established nitric oxide (NO) inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to Nitric Oxide Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] While physiological levels of NO are essential for maintaining homeostasis, excessive production, particularly by iNOS during inflammatory responses, can contribute to tissue damage and the pathogenesis of various diseases.[1] Consequently, the inhibition of NOS, especially the iNOS isoform, is a key therapeutic strategy for a range of inflammatory and neurodegenerative disorders.

This compound, a compound synthesized from ferulic acid and geraniol, has emerged as a potential anti-inflammatory agent. This guide will explore its mechanism of action in the context of NO inhibition and compare it with other widely used NO inhibitors.

Mechanism of Action of NO Inhibitors

The primary mechanism for inhibiting NO production is the direct or indirect suppression of NOS activity. Many inhibitors are substrate analogues of L-arginine, the natural substrate for NOS, and act as competitive inhibitors. Others may interfere with the expression of the NOS enzymes, particularly iNOS, which is not constitutively expressed but induced by inflammatory stimuli.

This compound and its Constituents

The likely mechanism of action for this compound is, therefore, the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in iNOS gene expression and a subsequent decrease in NO production.

Other Common NO Inhibitors

Several other compounds are widely used as NO inhibitors in research and are being investigated for therapeutic applications. These include:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as an L-arginine analogue. It is a prodrug that is hydrolyzed to Nω-nitro-L-arginine (L-NNA), a potent competitive inhibitor of all three NOS isoforms.

  • Aminoguanidine: A relatively selective inhibitor of iNOS. Its selectivity is a key advantage in therapeutic applications where preserving the function of eNOS and nNOS is desirable.[5]

  • S-Ethylisothiourea (SET): A potent inhibitor of iNOS, also demonstrating some selectivity over other isoforms.

  • 1400W: A highly selective and potent inhibitor of iNOS, making it a valuable tool for studying the specific roles of this isoform.

Quantitative Comparison of NO Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.[6] The table below summarizes the reported IC50 values for several common NO inhibitors against iNOS. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, stimulus, and assay method.

InhibitorTargetIC50 (µM)Cell Type/Assay Condition
L-NAME iNOS (murine)4.4 (Ki)Purified enzyme
iNOS (murine)18.9LPS-induced in BV2 cells
iNOS (murine)27.13IFN-gamma/LPS-stimulated in RAW264.7 cells
Aminoguanidine iNOS (mouse)2.1In-vitro enzyme assay
S-Ethylisothiourea (SET) iNOS (rat)Potent inhibitionPurified macrophage NOS
1400W iNOS (human)≤ 0.007 (Kd)Slow, tight-binding inhibitor
iNOS (rat)>1000-fold more potent than for eNOSRat aortic rings

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in NO production and inhibition, as well as the experimental procedures used to study them, the following diagrams have been generated using the DOT language.

NF-κB Signaling Pathway in iNOS Induction

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_NO_production NO Production LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Geranyl_Ferulate This compound Geranyl_Ferulate->IKK Inhibits iNOS_gene iNOS Gene NFkB_n->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein L_Citrulline L-Citrulline Other_Inhibitors L-NAME, Aminoguanidine, 1400W, SET Other_Inhibitors->iNOS_protein Inhibit

Caption: NF-κB signaling pathway leading to iNOS induction and NO production.

Experimental Workflow for Measuring NO Production (Griess Assay)

Griess_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with LPS/IFN-γ and NO inhibitors incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 collect_supernatant Collect 50 µL of supernatant incubate2->collect_supernatant add_griess1 Add 50 µL of Sulfanilamide solution collect_supernatant->add_griess1 incubate3 Incubate for 10 min (room temp, dark) add_griess1->incubate3 add_griess2 Add 50 µL of NED solution incubate3->add_griess2 incubate4 Incubate for 10 min (room temp, dark) add_griess2->incubate4 measure_absorbance Measure absorbance at 540 nm incubate4->measure_absorbance calculate_nitrite Calculate nitrite concentration using a standard curve measure_absorbance->calculate_nitrite end End calculate_nitrite->end Western_Blot_Workflow start Start cell_culture Culture and treat cells with inhibitors and LPS start->cell_culture cell_lysis Lyse cells and quantify protein cell_culture->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk transfer->blocking primary_ab Incubate with primary anti-iNOS antibody blocking->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detection Detect with ECL substrate wash2->detection imaging Image chemiluminescence detection->imaging end End imaging->end

References

Validating the Synergistic Antioxidant Potential of Geranyl Ferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent antioxidant synergies is a cornerstone of developing effective therapeutics against oxidative stress-mediated diseases. Geranyl ferulate, an ester of ferulic acid and geraniol, presents an interesting candidate for such synergistic combinations due to the known antioxidant properties of its parent compound, ferulic acid. This guide provides a comparative analysis of the potential synergistic antioxidant effects of this compound with other well-established antioxidants: Vitamin C, Coenzyme Q10, and Resveratrol.

It is critical to note that while the parent compound, ferulic acid, exhibits well-documented synergistic antioxidant activity, direct experimental evidence for this compound's synergistic antioxidant effects is currently lacking in published literature. In fact, some research indicates that under specific cellular conditions, this compound may act as a pro-oxidant[1]. This guide, therefore, presents the established data for ferulic acid as a theoretical framework and provides the necessary experimental protocols to validate the antioxidant potential and any synergistic effects of this compound itself.

Comparative Antioxidant Activity: A Theoretical Framework Based on Ferulic Acid

The synergistic potential of this compound can be hypothesized based on the behavior of ferulic acid. A landmark study demonstrated that ferulic acid not only stabilizes a solution of Vitamins C and E but also doubles its photoprotective capacity on the skin[2][3]. This synergy is attributed to ferulic acid's ability to donate electrons to regenerate the oxidized forms of Vitamins C and E, allowing them to continue their antioxidant functions.

The table below summarizes the synergistic photoprotective effect observed with ferulic acid, providing a benchmark for what a successful synergistic formulation with this compound might achieve.

Antioxidant FormulationSunburn Cell Formation (per cm²)Erythema Response (Arbitrary Units)
Placebo (Vehicle)30.5 ± 4.28.5 ± 1.5
15% Vitamin C + 1% Vitamin E7.8 ± 2.12.1 ± 0.5
15% Vitamin C + 1% Vitamin E + 0.5% Ferulic Acid3.9 ± 1.51.1 ± 0.3

Data presented is illustrative of the synergistic effect of ferulic acid with Vitamins C and E as reported in the literature and should be used as a theoretical comparison for potential studies on this compound.

Structure-Activity Relationship of Ferulic Acid Esters

The antioxidant activity of ferulic acid derivatives is influenced by their chemical structure[4]. Esterification of ferulic acid can alter its solubility and, consequently, its efficacy in different biological environments. Studies on various alkyl ferulates have shown that while the core phenolic structure is responsible for radical scavenging, the nature of the ester group can impact the compound's interaction with lipid membranes[5][6][7][8][9]. The bulky geranyl group in this compound could enhance its lipophilicity, potentially improving its partitioning into cellular membranes where lipid peroxidation occurs. However, this same structural feature could also introduce steric hindrance or alter the electronic properties of the phenolic head, possibly explaining the pro-oxidant activity observed in some studies[1].

Proposed Experimental Protocols for Validating Synergy

To definitively assess the synergistic antioxidant effect of this compound, a combination of in vitro chemical assays and cell-based assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound, the co-antioxidant (Vitamin C, CoQ10, or Resveratrol), and their combinations in methanol.

  • In a 96-well plate, add 50 µL of each test solution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined for each compound and combination. Synergy is indicated if the IC50 of the combination is significantly lower than that of the individual compounds.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of this compound, the co-antioxidant, and their combinations.

  • Add 20 µL of each test solution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 values as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein diacetate (DCFH-DA) by peroxyl radicals in cultured cells (e.g., HepG2 or HaCaT).

Methodology:

  • Seed cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with 25 µM DCFH-DA in the culture medium for 1 hour at 37°C.

  • Remove the DCFH-DA solution, wash the cells, and treat them with various concentrations of this compound, the co-antioxidant, and their combinations for 1 hour.

  • Induce oxidative stress by adding a peroxyl radical generator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a microplate reader.

  • The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. A smaller AUC indicates higher antioxidant activity.

Visualizing Experimental and Theoretical Pathways

To clarify the proposed experimental workflow and the theoretical basis for synergy, the following diagrams are provided.

Experimental_Workflow_for_Synergy_Validation cluster_preparation 1. Sample Preparation cluster_assays 2. Antioxidant Assays cluster_analysis 3. Data Analysis GF This compound DPPH DPPH Assay (Chemical) GF->DPPH Test Individually ABTS ABTS Assay (Chemical) GF->ABTS Test Individually CAA CAA Assay (Cell-based) GF->CAA Test Individually CO_A Co-Antioxidant (Vit C, CoQ10, Resveratrol) CO_A->DPPH Test Individually CO_A->ABTS Test Individually CO_A->CAA Test Individually GF_CO_A Combination (GF + Co-A) GF_CO_A->DPPH Test Combination GF_CO_A->ABTS Test Combination GF_CO_A->CAA Test Combination IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 AUC AUC Analysis (for CAA) CAA->AUC Synergy Synergy Assessment (e.g., Combination Index) IC50->Synergy AUC->Synergy

Experimental workflow for validating antioxidant synergy.

Ferulic_Acid_Synergy_Cycle FA Ferulic Acid (Reduced) VitC_ox Vitamin C (Oxidized Radical) FA->VitC_ox donates e- FA_ox Ferulic Acid (Oxidized Radical) FA_ox->FA regenerates (dimerization, etc.) VitE Vitamin E (Reduced) ROS Reactive Oxygen Species VitE->ROS donates e- VitE_ox Vitamin E (Oxidized Radical) VitE_ox->VitE regenerates VitC Vitamin C (Reduced) VitC->VitE_ox donates e- VitC_ox->VitC regenerates VitC_ox->VitC ROS->VitE_ox oxidizes Oxidative_Stress_Signaling ROS Increased ROS (e.g., H₂O₂, O₂⁻) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Cellular_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Antioxidants This compound + Co-Antioxidant Antioxidants->ROS Scavenges Antioxidants->Cellular_Damage Prevents Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates & Binds AO_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->AO_Enzymes Upregulates Transcription AO_Enzymes->ROS Neutralizes Apoptosis Apoptosis Cellular_Damage->Apoptosis

References

Safety Operating Guide

Proper Disposal of Geranyl Ferulate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of geranyl ferulate is paramount for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, aligning with standard laboratory safety protocols.

Immediate Safety and Handling

Before beginning any disposal process, ensure that you are operating in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[5] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]

  • Ingestion: Do not induce vomiting. Drink plenty of water and seek immediate medical assistance.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for compounds structurally related to this compound, providing a reference for its potential physical and chemical properties.

PropertyGeranyl AcetateGeranyl Formate
Flash Point 122 °C / 251.6 °F[3]85 °C / 185 °F[4]
Oral LD50 (rat) 6,330 mg/kg[1]Not available
Vapor Pressure 0.033 mmHg @ 25 °C[3]Not available
Specific Gravity 0.910[3]Not available

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations.

Experimental Workflow for this compound Disposal

cluster_0 Step 1: Segregation and Collection cluster_1 Step 2: Waste Container Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request cluster_4 Step 5: Final Disposal A This compound Waste (Pure compound, contaminated labware, or aqueous solutions) B Segregate into appropriate waste streams A->B C Label container with: 'Hazardous Waste' 'this compound' and associated hazards B->C D Store in a designated, cool, dry, and well-ventilated area C->D E Contact your institution's Environmental Health and Safety (EHS) office for pickup D->E F EHS will arrange for disposal at a licensed hazardous waste facility E->F

Caption: Workflow for the proper disposal of this compound waste.

Detailed Methodologies
  • Segregation:

    • Pure this compound: Unused or expired this compound should be treated as chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.

    • Contaminated Labware: Items such as pipette tips, gloves, and empty containers that have come into contact with this compound should be collected in a designated, sealed plastic bag or container.

    • Aqueous Solutions: Dilute aqueous solutions containing this compound should be collected in a specific liquid waste container. Avoid mixing with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Waste Container and Labeling:

    • Use a chemically resistant container with a secure lid for liquid waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." List any known hazards, such as "Skin Irritant" and "Allergic Reaction Potential."

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal:

    • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not attempt to neutralize or treat the this compound waste unless you have specific training and it is part of an approved institutional protocol.[6]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.